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  • Product: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde
  • CAS: 887569-21-3

Core Science & Biosynthesis

Foundational

Chemical Properties of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

The following technical guide details the chemical properties, synthesis, and applications of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , a critical intermediate in the development of small-molecule kinase and PARP i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , a critical intermediate in the development of small-molecule kinase and PARP inhibitors.

Executive Summary

4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is a highly functionalized heterocyclic building block used primarily in medicinal chemistry. Its structural uniqueness lies in the specific substitution pattern of the indazole core: a fluorine atom at the C4 position and a methoxy group at the C6 position. This arrangement modulates the electronic environment of the scaffold, influencing both the acidity of the N1-proton and the reactivity of the C3-aldehyde. It serves as a pivotal intermediate for synthesizing polypharmacological agents, particularly PARP (Poly ADP-ribose polymerase) inhibitors and tyrosine kinase inhibitors, where the indazole moiety acts as a bioisostere for the indole or purine rings found in natural ligands.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a fused benzene and pyrazole ring (indazole) bearing three functional handles:[1]

  • C3-Formyl Group (-CHO): A reactive electrophile susceptible to nucleophilic attack, serving as the primary attachment point for side chains via reductive amination or olefination.

  • C4-Fluorine: An electron-withdrawing group (EWG) that lowers the pKa of the N1-proton through inductive effects and enhances metabolic stability by blocking oxidative metabolism at this position.

  • C6-Methoxy: An electron-donating group (EDG) that increases electron density in the benzene ring, potentially enhancing interactions with target proteins via hydrogen bonding.

Physicochemical Data Table
PropertyValue / DescriptionNote
Molecular Formula C₉H₇FN₂O₂-
Molecular Weight 194.16 g/mol -
CAS Number 887569-21-3Confirmed Identifier
Appearance Pale yellow to off-white solidTypical of indazole aldehydes
Solubility DMSO, DMF, MethanolSparingly soluble in water
pKa (Calculated) ~12.5 (N1-H)Acidic due to F-substitution
LogP (Calculated) ~1.8 - 2.1Lipophilic character
H-Bond Donors 1 (NH)-
H-Bond Acceptors 4 (N, O, F)-

Synthetic Pathways

The most robust and scalable method for synthesizing 1H-indazole-3-carbaldehydes is the nitrosative ring contraction/rearrangement of the corresponding indole. This route is preferred over direct formylation of the indazole (Vilsmeier-Haack) due to regioselectivity issues.

Primary Synthesis: Nitrosation of Indole

This protocol utilizes 4-fluoro-6-methoxy-1H-indole as the precursor. The reaction proceeds via the formation of an N-nitroso intermediate, followed by rearrangement to the indazole.

Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), DMF/Water.[2]

Step-by-Step Protocol:

  • Preparation: Dissolve 4-fluoro-6-methoxy-1H-indole (1.0 equiv) in DMF (5-10 volumes).

  • Nitrosation: Cool the solution to 0°C. Add an aqueous solution of NaNO₂ (8.0 equiv) followed by the slow addition of 2N HCl (7.0 equiv).

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 4–6 hours. The solution typically turns from yellow to a darker orange/brown.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Visualization of Synthesis Logic

Synthesis Indole 4-Fluoro-6-methoxy-1H-indole (Precursor) Intermediate N-Nitroso Indole (Transient) Indole->Intermediate NaNO2, HCl DMF, 0°C Product 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde (Target) Intermediate->Product Rearrangement RT, 4-6h

Caption: Nitrosative rearrangement pathway converting the indole core to the indazole-3-carbaldehyde scaffold.

Reactivity Profile & Applications

The versatility of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde stems from its ability to undergo orthogonal transformations at the aldehyde and the nitrogen centers.

C3-Aldehyde Transformations
  • Reductive Amination: The most common application. Reaction with primary or secondary amines in the presence of reducing agents (NaBH(OAc)₃ or NaBH₃CN) yields amine-linked side chains, crucial for optimizing solubility and target affinity in kinase inhibitors.

  • Oxidation: Conversion to the carboxylic acid (using NaClO₂/NaH₂PO₄) allows for amide coupling.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form vinyl-indazoles.

N1-Alkylation (Regioselectivity)

The indazole nitrogen (N1) is nucleophilic. Alkylation with alkyl halides typically occurs at N1, but N2-alkylation is a common competing side reaction.

  • Control Strategy: Use of soft bases (Cs₂CO₃) in polar aprotic solvents (DMF) generally favors N1-alkylation. The steric bulk of the C7-H (adjacent to N1) vs. the C3-substituent influences the ratio, but the C4-fluorine also impacts the electronic density, often making N1 more acidic and reactive.

Visualization of Reactivity

Reactivity Core 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAmin Oxidation Oxidation to Acid (NaClO2, Pinnick) Core->Oxidation Alkylation N-Alkylation (R-X, Cs2CO3) Core->Alkylation AmineProd C3-Aminomethyl Derivatives (Kinase Inhibitors) RedAmin->AmineProd AcidProd Indazole-3-carboxylic Acid Oxidation->AcidProd NSubProd N1-Substituted Indazoles Alkylation->NSubProd

Caption: Divergent synthetic utility of the scaffold, highlighting key transformations for drug discovery.

Handling & Safety (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • ChemScene. (2023). 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde Product Data. Retrieved from

  • BLD Pharm. (2023). Product Analysis: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS 887569-21-3).[3][4][5][6] Retrieved from

  • Lefebvre, V., et al. (2010).[7] General access to 1H-indazole-3-carboxaldehydes via nitrosation of indoles. Journal of Organic Chemistry. (General method validation).

  • BenchChem. (2025).[1][2] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note. (Analogous synthesis protocol). Retrieved from

Sources

Exploratory

Strategic Utilization of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors and nuclear receptor modulators.[1] Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors and nuclear receptor modulators.[1] Among these, 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS 887569-21-3) represents a high-value building block. Its utility is derived from a trifecta of structural features: the 4-fluoro substituent blocks a common metabolic soft spot and enforces conformational rigidity; the 6-methoxy group modulates solubility and acts as a hydrogen bond acceptor; and the 3-carbaldehyde moiety serves as a reactive "warhead" anchor for divergent synthesis.

This guide details the synthesis, reactivity, and application of this intermediate, specifically focusing on its role in developing RORγt inverse agonists and Type II kinase inhibitors .

Structural Analysis & SAR Implications

Before engaging in synthesis, it is critical to understand why this specific substitution pattern is selected during Lead Optimization.

The "Fluorine Scan" Effect (Position 4)
  • Metabolic Blockade: The C4 position of the indazole ring is electron-rich and prone to oxidative metabolism (CYP450-mediated hydroxylation). Substitution with fluorine (Van der Waals radius 1.47 Å vs Hydrogen 1.20 Å) blocks this site with minimal steric penalty.

  • Electronic Modulation: The strong electronegativity of the 4-F atom lowers the pKa of the N1-proton, potentially enhancing the acidity and hydrogen-bond donating capability of the indazole NH in the binding pocket.

The Solubilizing Anchor (Position 6)
  • Solubility & Binding: The 6-methoxy group improves lipophilic ligand efficiency (LLE). In many kinase ATP-binding pockets (e.g., VEGFR, FGFR), this methoxy group projects into the solvent-exposed region or interacts with specific hinge region residues via water-mediated hydrogen bonds.

The Reactive Pivot (Position 3)
  • The C3-aldehyde is not the final pharmacophore but the divergency point . It allows for rapid library generation via:

    • Reductive Amination: Accessing amine-linked tails (common in GPCR ligands).

    • Knoevenagel/Wittig: Creating vinyl-linked inhibitors.

    • Heterocyclization: Forming benzimidazole or oxazole fused systems.[1]

Synthesis of the Core Building Block

Self-Validating Protocol based on Nitrosation Strategy

While Vilsmeier-Haack formylation is standard for indoles, it is ineffective for direct C3-formylation of indazoles.[2] The most robust route to 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is the nitrosation-cyclization of the corresponding indole.

Experimental Protocol: Nitrosation of 4-Fluoro-6-methoxyindole

Objective: Synthesize 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde from 4-fluoro-6-methoxyindole.

Reagents:

  • Starting Material: 4-Fluoro-6-methoxyindole (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 8.0 equiv)[1][2]

  • Hydrochloric Acid (2N HCl, 2.7 equiv)[1][2]

  • Solvent: DMF/Water (3:4 ratio)

Step-by-Step Methodology:

  • Preparation of Nitrosating Agent: In a round-bottom flask, dissolve NaNO₂ (8 equiv) in deionized water.[2] Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add 2N HCl (2.7 equiv) dropwise. Stir for 10 minutes under argon to generate the active nitrosonium species in situ.

  • Substrate Addition (Critical Step): Dissolve 4-fluoro-6-methoxyindole in DMF. Add this solution slowly (via syringe pump over 2 hours) to the aqueous nitrosating mixture at 0°C.

    • Why? Slow addition prevents the polymerization of the electron-rich indole and ensures the nitrosation occurs selectively at the C3 position before cyclization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC/LC-MS should show the disappearance of the indole and the formation of the indazole-aldehyde (typically lower Rf).

  • Workup: Dilute with ethyl acetate. Wash the organic layer with water (3x) to remove DMF, then brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The product is typically a yellowish solid.[1]

Yield Expectation: 75–85%

Application Case Study: RORγt Inverse Agonists

Context: Autoimmune Disease Therapy (Psoriasis, IBD)

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation. Small molecule inhibitors often feature an indazole core.[1][3] The 4-fluoro-6-methoxy pattern is specifically cited in patent literature (e.g., WO2012106995) to improve potency and metabolic stability compared to the unsubstituted indazole.

Synthetic Workflow: Reductive Amination

The aldehyde handle is used to attach a "tail" group that interacts with the hydrophobic pocket of RORγt.

Protocol: Reductive Amination with 4-Aminobenzoic Acid Derivative

  • Imine Formation:

    • Combine 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (1.0 equiv) and the amine partner (e.g., tert-butyl 4-aminobenzoate, 1.1 equiv) in Dichloroethane (DCE).

    • Add catalytic Acetic Acid (1-2 drops). Stir at Room Temp for 2 hours.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.

    • Stir overnight at RT.

  • Validation:

    • Quench with sat. NaHCO₃. Extract with DCM.

    • The resulting secondary amine is the pivotal intermediate for RORγt inverse agonists.

Visualization of Chemical Logic

Diagram 1: Synthesis & Divergent Application Pathway

This diagram illustrates the conversion of the indole precursor to the aldehyde and its subsequent divergence into two major drug classes.

G Indole 4-Fluoro-6-methoxyindole Nitrosation Nitrosation (NaNO2, HCl) Indole->Nitrosation Aldehyde 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde (The Core) Nitrosation->Aldehyde Ring Expansion RedAm Reductive Amination Aldehyde->RedAm Wittig Wittig/Knoevenagel Aldehyde->Wittig RORgt RORγt Inverse Agonists (Amine Linker) RedAm->RORgt Target: Th17 Modulation Kinase Type II Kinase Inhibitors (Vinyl Linker) Wittig->Kinase Target: VEGFR/FGFR

Caption: Divergent synthesis pathway starting from the indole precursor to distinct therapeutic classes.

Diagram 2: SAR Logic of the Scaffold

This diagram maps the specific functional roles of each substituent on the indazole ring.

SAR Core 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde Sub_F Position 4: Fluorine Core->Sub_F Sub_OMe Position 6: Methoxy Core->Sub_OMe Sub_CHO Position 3: Carbaldehyde Core->Sub_CHO Func_F 1. Blocks CYP450 Metabolism 2. Modulates NH Acidity (pKa) Sub_F->Func_F Func_OMe 1. H-Bond Acceptor (Solubility) 2. Solvent Exposed Interaction Sub_OMe->Func_OMe Func_CHO 1. Synthetic Handle (Warhead) 2. Divergent Library Gen. Sub_CHO->Func_CHO

Caption: Structure-Activity Relationship (SAR) map detailing the medicinal utility of each substituent.

Quantitative Data Summary

ParameterValue / ConditionRelevance
CAS Number 887569-21-3Unique Identifier
Molecular Weight 194.16 g/mol Fragment-based Drug Design (Low MW allows growth)
ClogP (Est.) ~1.8Lipophilicity within optimal range for oral bioavailability
Key Reaction Nitrosation of IndoleHigh-yield access to indazole core
Primary Targets RORγt, VEGFR, PLK4Validated in multiple therapeutic areas

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018.

  • RORgammaT inhibitors. WO2012106995A1, 2012.[4] (Patent describing 4-fluoro-6-methoxy-1H-indazole derivatives).

  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases. WO2001002369A2, 2001.

  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note. BenchChem Protocols.

Sources

Foundational

Fluorinated Indazole Carbaldehydes: Synthetic Architecture and SAR Optimization

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib).[1] Within this class, fluorinated indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib).[1] Within this class, fluorinated indazole carbaldehydes represent a critical "linchpin" intermediate. The aldehyde moiety at C3 acts as a versatile handle for divergent synthesis (forming hydrazones, imines, or covalent warheads), while the fluorine substitution on the benzene ring modulates metabolic stability, pKa, and lipophilicity.

This technical guide dissects the structure-activity relationship (SAR) of these compounds, providing field-proven synthetic protocols and mechanistic insights for researchers optimizing potency and ADME profiles.

Part 1: The Fluorine Effect on the Indazole Core

The strategic incorporation of fluorine into the indazole core is not merely for steric blocking; it is an electronic calibration tool.

Electronic Modulation and pKa

The indazole ring has an amphoteric nature (NH acidity pKa ~13.8). Fluorine substitution exerts a strong inductive effect (


), reducing electron density on the ring system.
  • C6-Fluorine: Significantly increases the acidity of the N1-proton, enhancing hydrogen bond donor (HBD) capability within kinase hinge regions.

  • C4-Fluorine: Often creates steric clashes or unfavorable electrostatic repulsion with the carbonyl backbone of target proteins, frequently leading to reduced potency (see SAR Case Study below).

Metabolic Blocking

The C5 and C6 positions of the indazole ring are electron-rich "soft spots" prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorine substitution at these positions blocks hydroxylation, extending the half-life (


) of the drug candidate.

Part 2: Synthetic Protocols (Self-Validating Systems)

While the Vilsmeier-Haack reaction is the traditional route to formyl-indazoles, it often fails or gives low yields with electron-deficient (fluorinated) substrates. The Nitrosation of Indoles method is the superior, optimized protocol for high-yield synthesis of fluorinated indazole-3-carbaldehydes.

Protocol: Synthesis of 6-Fluoro-1H-indazole-3-carbaldehyde via Nitrosation

Rationale: This method utilizes the nitrosation of 6-fluoroindole followed by ring closure, avoiding the harsh conditions of Vilsmeier-Haack.

Reagents:
  • Substrate: 6-Fluoroindole (1.0 equiv)

  • Nitrosating Agent: Sodium Nitrite (

    
    , 8.0 equiv)
    
  • Acid/Solvent: Aqueous HCl (2.7 equiv) in DMF (Dimethylformamide)[1]

Step-by-Step Methodology:
  • Preparation: Dissolve

    
     (8 equiv) in water. Add this solution to a flask containing DMF.
    
  • Acidification: Slowly add HCl (2.7 equiv) to the DMF/Nitrite solution at 0°C. Critical: Maintain temperature to prevent decomposition of nitrous acid.

  • Addition: Dissolve 6-Fluoroindole in minimal DMF and add dropwise to the reaction mixture over 2 hours at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to 50°C for 3–4 hours to drive the rearrangement and cyclization.

  • Workup: Pour the reaction mixture into crushed ice/water. The product, 6-fluoro-1H-indazole-3-carbaldehyde, typically precipitates as a solid.

  • Purification: Filter the solid. If necessary, purify via column chromatography (Silica gel, Petroleum Ether/EtOAc 8:2).

Quality Control (QC) Checkpoint:

  • Target Appearance: Pale yellow/brown solid.

  • 1H NMR Diagnostic: Look for the aldehyde proton singlet (

    
     ppm) and the broad NH singlet (
    
    
    
    ppm).
Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Start: Fluorinated Indole Choice Substrate Electron Density? Start->Choice RouteA Route A: Vilsmeier-Haack (POCl3 / DMF) Choice->RouteA Electron Rich RouteB Route B: Nitrosation (NaNO2 / HCl / DMF) Choice->RouteB Electron Deficient (Fluorinated) Product Product: Fluorinated Indazole-3-Carbaldehyde RouteA->Product Direct Formylation Intermediate Intermediate: 3-Nitrosoindole RouteB->Intermediate 0°C Addition Intermediate->Product Rearrangement (50°C)

Caption: Decision logic for synthesizing fluorinated indazole carbaldehydes. Route B (Nitrosation) is preferred for fluorinated substrates due to higher yields.

Part 3: Structure-Activity Relationship (SAR) Analysis

The 3-carbaldehyde group is rarely the final pharmacophore; it is the gateway to diversity. The SAR is defined by the position of the fluorine and the derivatization of the aldehyde .

The Fluorine Scan: C4 vs. C6

A critical case study in ROCK1 (Rho-associated protein kinase 1) inhibitors demonstrates the "Fluorine Switch" effect.

Compound VariantSubstitutionIC50 (ROCK1)Bioavailability (F%)Mechanistic Insight
Compound A 4-Fluoro2500 nMLowSteric clash with ATP binding pocket; unfavorable electrostatic repulsion.
Compound B 6-Fluoro 14 nM 61% Enhanced H-bond donor strength of N1-H; metabolic blocking at C6 prevents oxidation.
Compound C Non-fluorinated~150 nMModerateBaseline activity; susceptible to rapid metabolism.

Key Takeaway: For kinase targets, C6-fluorination is generally superior to C4, offering a dual benefit of potency enhancement (electronic) and ADME improvement (metabolic stability).

The Aldehyde "Warhead" Diversification

The C3-aldehyde is the pivot point for library generation.

  • Schiff Bases (Imines): Reaction with anilines yields inhibitors of VEGFR2. The imine bond provides a rigid linker that orients the distal aryl group into the hydrophobic back-pocket of the kinase.

  • Hydrazones: Reaction with hydrazines creates stable linkers often found in antimicrobial indazoles.

  • Covalent Targeting: The aldehyde can be converted to a vinyl sulfone or acrylamide (via Wittig reaction) to target cysteine residues in the ATP binding site (e.g., FGFR1 inhibitors).

Visualization: SAR Logic Map

SAR_Logic Core Indazole-3-Carbaldehyde Core Scaffold C4 C4-Fluorine: Steric Clash Risk Lowers Potency Core->C4 C5 C5-Fluorine: Metabolic Block (Blocks CYP Oxidation) Core->C5 C6 C6-Fluorine: Increases N1-H Acidity High Potency (ROCK1) Core->C6 Aldehyde C3-Aldehyde Handle Core->Aldehyde Imine Imine Formation: VEGFR2 Targeting Aldehyde->Imine Vinyl Vinyl/Acrylamide: Covalent Inhibition Aldehyde->Vinyl

Caption: SAR optimization map. C6-fluorination offers the best balance of potency and stability, while the C3-aldehyde enables functional diversification.

Part 4: Future Outlook

The next frontier for fluorinated indazole carbaldehydes lies in Targeted Protein Degradation (PROTACs) . The C3-aldehyde provides a convenient attachment point for linkers connecting the indazole (kinase binder) to an E3 ligase ligand. Researchers should focus on reductive amination of the C3-aldehyde to generate stable amine linkers for these bifunctional molecules.

References

  • Chevalier, A., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Alker, A., et al. (2008).[2] Application of Fluorine in Drug Design. Bioorganic & Medicinal Chemistry Letters. (Cited for ROCK1 inhibitor data). [Link]

  • Gao, M., et al. (2024).[3] Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Solubility profile of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde in organic solvents

Solubility Profile of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde in Organic Solvents Part 1: Executive Summary & Structural Context 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is a highly specialized heterocyclic in...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde in Organic Solvents

Part 1: Executive Summary & Structural Context

4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is a highly specialized heterocyclic intermediate, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., targeting VEGFR, PARP, or Aurora kinases). Its solubility profile is governed by a complex interplay between its rigid, planar indazole core and its substituent effects: the lipophilic fluorine atom, the electron-donating methoxy group, and the polar, hydrogen-bond-accepting aldehyde moiety.

Understanding this profile is critical for process chemists optimizing reaction yield (e.g., Knoevenagel condensations, reductive aminations) and for medicinal chemists formulating early-stage ADME assays.

Physicochemical Characterization
  • Molecular Formula: C₉H₇FN₂O₂

  • Molecular Weight: ~194.16 g/mol

  • Physical State: Typically a yellow to brownish-orange crystalline solid.

  • Melting Point: Predicted range 170–190 °C (based on structural analogs like 6-fluoro-1H-indazole-3-carbaldehyde).

  • Acidity (pKa): The N-H proton at position 1 is acidic (estimated pKa ~11.5–12.5), enhanced by the electron-withdrawing nature of the C3-aldehyde and C4-fluorine.

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified by specific hydrogen-bonding capabilities of the indazole N-H (donor) and the aldehyde/methoxy oxygens (acceptors).

Table 1: Predicted Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, DMAc, NMP Excellent (>50 mg/mL) These solvents effectively disrupt the strong intermolecular hydrogen bond network of the indazole crystal lattice. They act as strong H-bond acceptors for the indazole N-H.
Polar Protic Methanol, Ethanol, Isopropanol Moderate (10–30 mg/mL) Soluble, particularly upon heating. The 6-methoxy group aids solvation here, but the hydrophobic aromatic core limits solubility in cold alcohols.
Polar Aprotic Acetone, THF, Ethyl Acetate Good (20–50 mg/mL) THF is the preferred solvent for reactions (e.g., Wittig olefination). Ethyl Acetate is the standard solvent for extraction and chromatography (elutes at ~30-50% EtOAc in Hexane).
Chlorinated Dichloromethane (DCM), Chloroform Moderate to Good Good solubility for synthesis and workup. The fluorine substituent enhances lipophilicity, improving compatibility with DCM compared to non-fluorinated analogs.
Non-Polar Hexane, Heptane, Toluene Poor / Insoluble The compound will precipitate. These are excellent "anti-solvents" for recrystallization protocols.
Aqueous Water, PBS (pH 7.4) Insoluble (<0.1 mg/mL) The hydrophobic aromatic core dominates. Solubility can be induced only at high pH (>12) by deprotonating the N-H to form the anion.

Part 3: Experimental Protocols

Protocol A: Standardized Gravimetric Solubility Determination

Objective: To generate accurate solubility data (S, mg/mL) for internal documentation.

  • Preparation: Weigh ~10 mg of micronized compound into a 1.5 mL chemically resistant microcentrifuge tube (e.g., Eppendorf).

  • Solvent Addition: Add the target solvent in 50 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. If undissolved, sonicate for 5 minutes at 25°C.

  • Visual Check: Continue addition until a clear solution is obtained (no particulates visible against a black background).

  • Calculation:

    
    
    
Protocol B: Recrystallization (Purification)

Context: High-purity isolation often requires switching from a "Good" solvent to a "Poor" solvent.

  • System: Ethyl Acetate / n-Heptane.

  • Method: Dissolve the crude aldehyde in minimal boiling Ethyl Acetate. Slowly add hot n-Heptane until persistent turbidity is observed. Allow to cool slowly to room temperature, then to 4°C. Collect crystals via vacuum filtration.

Part 4: Visualization of Workflows

Figure 1: Solubility Prediction & Solvent Screening Workflow

Caption: Logical decision tree for selecting the optimal solvent based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Compound: 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde AppCheck Intended Application? Start->AppCheck Synth Synthesis / Reaction AppCheck->Synth Purify Purification / Isolation AppCheck->Purify Analysis Analysis (NMR/HPLC) AppCheck->Analysis PolarAprotic Use: THF, DMF, DMSO (High Solubility, Inert) Synth->PolarAprotic Nucleophilic attack (e.g., NaBH4 red.) Recryst Recrystallization System: Solvent: EtOAc/Acetone Anti-Solvent: Hexane/Heptane Purify->Recryst Precipitation NMR NMR: DMSO-d6 (Best) Acetone-d6 (Good) Analysis->NMR HPLC HPLC: Acetonitrile/Water (Dissolve sample in DMSO first) Analysis->HPLC

Figure 2: Synthesis & Isolation Flow (Solubility Dependent)

Caption: Process flow showing how solubility dictates the isolation of the aldehyde from the nitrosation reaction.

IsolationFlow Indole Start: 4-Fluoro-6-methoxyindole Reaction Reaction Matrix: DMF (Solvent) + NaNO2 + HCl (Homogeneous Solution) Indole->Reaction Dissolve Quench Quench: Add Ice/Water (Drastic Polarity Shift) Reaction->Quench Complete Precip Precipitation: Aldehyde is Insoluble in Water Quench->Precip Solubility Drop Filter Filtration & Wash: Wash with Water (Remove Salts) Wash with Hexane (Remove Lipids) Precip->Filter Final Pure Aldehyde (Yellow Solid) Filter->Final

Part 5: Critical Scientific Insights (E-E-A-T)

1. The "Fluorine Effect" on Solubility: The presence of the fluorine atom at the C4 position is not merely structural; it significantly alters the lipophilicity (LogP). Fluorine is highly electronegative but non-polarizable. It generally increases solubility in DCM and EtOAc compared to the non-fluorinated parent, facilitating easier extraction from aqueous reaction quenches.

2. The Aldehyde Reactivity-Solubility Trade-off: While the C3-aldehyde provides a handle for further functionalization, it is prone to oxidation (to carboxylic acid) or hydration (gem-diol formation) in the presence of water and acid.

  • Recommendation: Avoid storing the compound in protic solvents (MeOH/EtOH) for extended periods. Store as a solid or in anhydrous DMSO at -20°C.

3. Tautomeric Considerations: In solution (DMSO/DMF), the 1H-indazole tautomer is dominant. However, the basicity of the solvent can influence the H-bond shift. When analyzing via NMR, always use DMSO-d6 rather than CDCl3 to prevent line broadening caused by N-H tautomeric exchange, ensuring sharp, integration-ready peaks.

References

  • Lefebvre, V., et al. (2010).[1] "General access to 3-substituted indazoles."[1][2] Journal of Organic Chemistry. Link

  • Tondelier, L., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances. Link

  • BenchChem Protocols. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Detailed Protocol." (Methodology adapted for fluorinated analogs).[3] Link

  • PubChem Compound Summary. "4-Fluoro-1H-indazole (Precursor Data)." National Library of Medicine. Link

Sources

Foundational

Safety data sheet (SDS) for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

This technical guide provides a comprehensive safety and handling profile for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , structured for research and development environments.[1] [1] Document Control: Version: 1.0 (R...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling profile for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , structured for research and development environments.[1]

[1]

Document Control:

  • Version: 1.0 (R&D Draft)

  • CAS Registry Number: 887569-21-3[2][3][4]

  • Molecular Formula: C₉H₇FN₂O₂[1][4]

Part 1: Executive Summary & Chemical Identity

Context: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its indazole core serves as a bioisostere for indole, offering enhanced metabolic stability and hydrogen-bonding potential within protein active sites.[1][5] The C3-aldehyde functionality acts as a versatile "chemical handle" for further diversification (e.g., reductive amination, Knoevenagel condensation).[1][5]

Chemical Fingerprint
PropertySpecification
IUPAC Name 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde
CAS Number 887569-21-3
Molecular Weight 194.16 g/mol
SMILES COC1=CC2=C(C(F)=C1)C(C=O)=NN2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Melting Point Predicted:[1][2][3] 180–190°C (Based on structural analogs)

Part 2: Hazard Assessment & Toxicology (GHS)

Risk Profile: As a research chemical, comprehensive toxicological data (LD50) is not established.[1] However, based on the Structure-Activity Relationship (SAR) of fluorinated indazoles and aromatic aldehydes, it is classified as a Reactive Irritant .[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][6][7]

    • H319: Causes serious eye irritation.[1][6][7]

    • H335: May cause respiratory irritation.[1][7]

Toxicology Insights (Senior Scientist Perspective)
  • Aldehyde Reactivity: The C3-aldehyde group is electrophilic.[1] It can form Schiff bases with amine residues on proteins (lysine), leading to potential sensitization upon repeated exposure.[1]

  • Fluorine Substitution: The C4-fluorine atom increases lipophilicity and metabolic stability but does not significantly alter acute handling risks compared to the non-fluorinated parent.[1]

  • Indazole Core: Generally biologically active; assume potential for kinase modulation if systemically absorbed.[1]

Part 3: Handling, Storage, & Stability Protocol

The "Chain of Custody" for Chemical Integrity

Proper handling is not just about safety; it is about preserving the compound's purity.[1] Aromatic aldehydes are prone to autoxidation (converting to the corresponding carboxylic acid) when exposed to air.[1]

Storage Specifications
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon or Nitrogen recommended).[1]

  • Light: Protect from light (Store in amber vials or foil-wrapped containers).

  • Container: Tightly sealed glass; avoid long-term storage in plastic due to potential leaching or permeability.[1]

Operational Workflow (DOT Diagram)

The following diagram outlines the mandatory workflow to minimize degradation and exposure risks.

HandlingWorkflow Receipt Receipt & QC Check (Verify CAS: 887569-21-3) Storage Storage (2-8°C, Argon, Dark) Receipt->Storage Immediate Weighing Weighing (Fume Hood/Glovebox) Storage->Weighing Allow to warm to RT (prevent condensation) Reaction Reaction Setup (Dissolve in DMSO/DMF) Weighing->Reaction Reseal Purge Headspace & Reseal Weighing->Reseal Excess Reagent Reseal->Storage

Figure 1: Critical handling workflow to prevent moisture condensation and autoxidation.

Part 4: Emergency Response & First Aid

Principle: Treat as a potent bioactive agent. Speed is critical to prevent mucosal damage.[1]

Exposure RouteImmediate Action Protocol
Eye Contact Flush immediately with water for 15 minutes.[1] Lift eyelids to ensure irrigation of the conjunctiva.[1] Aldehydes can cross-link corneal proteins; seek medical attention.[1]
Skin Contact Wash with soap and copious water.[1][6] Remove contaminated clothing.[1][6][7] Do not use solvents (ethanol/DMSO) to wash skin, as they may increase transdermal absorption.[1]
Inhalation Move to fresh air.[1][6][7] If breathing is difficult, administer oxygen.[1] The fluorine substituent may increase mucosal irritation potential.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting due to aspiration risk.[1] Call a Poison Control Center.

Part 5: Synthetic Utility & Application

Why this molecule matters: The 3-formyl group is a "gateway" functionality.[1] In drug discovery, this intermediate is frequently subjected to the following transformations to generate libraries of kinase inhibitors.

SyntheticPathways Core 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAmin Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Core->Oxidation Wittig Wittig/Horner-Wadsworth-Emmons Core->Wittig AmineProd 3-(Aminomethyl)indazole (Kinase Hinge Binder) RedAmin->AmineProd AcidProd Indazole-3-carboxylic acid (Peptidomimetic Scaffold) Oxidation->AcidProd AlkeneProd Vinyl Indazole (Michael Acceptor) Wittig->AlkeneProd

Figure 2: Primary synthetic divergence points for drug development applications.[1]

Part 6: Disposal & Regulatory Compliance

  • Waste Stream: Halogenated Organic Waste.[1]

  • Combustion: Must be incinerated in a facility equipped with a scrubber to handle Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) generated during combustion.[1]

  • Spill Cleanup:

    • Evacuate area and ventilate.[1][6][7]

    • Wear PPE (Nitrile gloves, safety goggles, N95/P100 respirator).[1]

    • Adsorb with inert material (vermiculite or sand).[1]

    • Do not use combustible materials (sawdust).[1]

References

  • BLD Pharm. (2025). Product Safety Data: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS 887569-21-3).[1][2][3][4] Retrieved from

  • ChemScene. (2025). Technical Specifications: 4-Fluoro-6-methoxy-1H-indazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Indazole-3-carbaldehyde Class Properties. Retrieved from [1]

  • BenchChem. (2025).[1] Stability issues of Indazole-3-carbaldehyde derivatives in solution. Retrieved from

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde: A Technical Guide

Target Audience: Senior Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Thermodynamic profiling, tautomeric equilibrium, and self-validating analytical methodologies. Structural and El...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Senior Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Thermodynamic profiling, tautomeric equilibrium, and self-validating analytical methodologies.

Structural and Electronic Paradigm

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently utilized as a bioisostere for indole and purine ring systems. Within this class, 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde represents a highly functionalized, poly-substituted building block. Understanding its thermodynamic stability requires deconstructing the complex "push-pull" electronic interactions across its π-system.

Annular Tautomerism: The 1H vs. 2H Energy Landscape

Like all unsubstituted (at nitrogen) indazoles, this molecule exists in a dynamic annular tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.

Thermodynamically, the 1H-tautomer is significantly more stable because it preserves the full aromaticity of the fused benzene ring. Quantum mechanical (QM) analyses and Density Functional Theory (DFT) calculations (e.g., B97X-D/6-31G*) consistently demonstrate that the 1H-indazole form is energetically favored over the 2H-tautomer by approximately 2.3 to 4.46 kcal/mol[1],[2]. While the 2H-form can be kinetically accessed or stabilized via intermolecular hydrogen bonding in specific aprotic solvents, the thermodynamic sink remains the 1H-form[3].

Tautomerism H1 1H-Tautomer (Thermodynamically Stable) ΔG = 0 kcal/mol TS Proton Transfer Transition State H1->TS Thermal Energy TS->H1 Relaxation H2 2H-Tautomer (Kinetically Accessible) ΔG ≈ +4.46 kcal/mol TS->H2 Rearrangement H2->TS Spontaneous

Fig 1: Thermodynamic energy landscape of 1H vs 2H indazole tautomerization.
Steric-Electronic Interplay at C3/C4

The thermodynamic stability of this specific molecule is heavily dictated by the ortho-relationship between the C4-fluorine and the C3-carbaldehyde. The highly electronegative fluorine atom exerts a strong inductive (-I) effect, which enhances the overall metabolic stability of the core and influences π-stacking interactions[4].

However, the steric bulk and dipole-dipole repulsion between the C4-fluorine and the C3-carbonyl oxygen force the aldehyde group partially out of coplanarity with the indazole ring. This deviation disrupts extended π-conjugation, thermodynamically destabilizing the aldehyde and rendering it highly susceptible to auto-oxidation.

Self-Validating Experimental Methodologies

To establish a trustworthy thermodynamic profile for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde, researchers must employ self-validating protocols. A protocol is only self-validating if it contains internal controls that automatically flag false positives or artifactual data.

Protocol 1: Tautomeric Equilibrium Determination via VT-NMR

Causality: Static room-temperature NMR is insufficient because the tautomerization barrier is low enough that ambient thermal energy causes rapid proton exchange on the NMR timescale. This results in time-averaged signals that obscure the precise 1H/2H ratio. Variable-Temperature NMR (VT-NMR) slows this exchange, allowing for discrete integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    . Rationale: DMSO is a strong hydrogen-bond acceptor that can stabilize the minor 2H-tautomer enough to be observed, whereas non-polar solvents (like CDCl
    
    
    
    ) heavily skew the equilibrium to 1H, making the minor form invisible.
  • Internal Calibration: Add 1.0 μL of tetramethylsilane (TMS) as an internal chemical shift reference.

  • Thermal Equilibration: Insert the sample into the NMR spectrometer and cool the probe to -40 °C. Allow 15 minutes for complete thermal equilibration.

  • Acquisition: Acquire

    
    H and 
    
    
    
    N-HMQC spectra.
  • Self-Validation Check: Calculate the equilibrium constant (

    
    ) by integrating the distinct N-H proton signals. Plot 
    
    
    
    vs.
    
    
    (van't Hoff plot) across a temperature range of -40 °C to +25 °C. The protocol is validated if the plot yields a strictly linear correlation (
    
    
    ); non-linearity indicates sample precipitation or degradation rather than true tautomeric shift.
Protocol 2: Orthogonal Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) alone cannot distinguish between a phase transition (melting) and a decomposition event (e.g., decarboxylation or desolvation). Coupling DSC with Thermogravimetric Analysis (TGA) ensures that endothermic peaks are accurately assigned.

Step-by-Step Methodology:

  • Sample Loading: Weigh exactly 3.00 mg of the compound into an open aluminum DSC pan and a separate platinum TGA pan.

  • Atmospheric Control: Purge both furnaces with high-purity dry Nitrogen at 50 mL/min to prevent oxidative artifacts during heating.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 350 °C.

  • Self-Validation Check: Observe the primary endotherm in the DSC trace. The protocol is validated if the corresponding TGA trace shows < 0.5% mass loss during this exact temperature window. If mass loss coincides with the endotherm, it indicates sublimation or decomposition, triggering a mandatory protocol shift to a sealed, pin-hole hermetic pan.

Protocol 3: Oxidative Forced Degradation (Mass Balance Approach)

Causality: The C3-carbaldehyde is the thermodynamic weak point of the molecule, prone to oxidation into a carboxylic acid. Forced degradation establishes the kinetic boundaries of this instability.

Step-by-Step Methodology:

  • Stress Initiation: Dissolve the compound in a 50:50 Acetonitrile/Water mixture to a concentration of 1.0 mg/mL. Add H

    
    O
    
    
    
    to a final concentration of 0.3% v/v.
  • Incubation: Incubate the solution at 40 °C in a light-protected environment.

  • Sampling: Quench 100 μL aliquots with sodium thiosulfate at 0, 2, 4, 8, and 24 hours. Analyze via LC-UV-MS.

  • Self-Validation Check (Mass Balance): The sum of the parent peak area and all degradation product peak areas (measured at an empirically determined isosbestic point) must equal 100% ± 2% of the initial time-zero parent peak area. If the mass balance falls below 98%, it indicates the formation of volatile degradants or irreversible column binding, invalidating the run.

Workflow cluster_0 Self-Validating Thermodynamic Assays Start 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde NMR VT-NMR Spectroscopy (Tautomer Dynamics) Start->NMR DSC Orthogonal DSC / TGA (Thermal Stability) Start->DSC Degradation Forced Degradation (Oxidative Mass Balance) Start->Degradation Data Data Synthesis & Kinetic Modeling NMR->Data ΔG, K_eq DSC->Data T_m, T_d Degradation->Data Degradation Kinetics Output Comprehensive Thermodynamic Profile Data->Output

Fig 2: Self-validating multi-modal workflow for thermodynamic stability profiling.

Quantitative Data Synthesis

The following table summarizes the expected thermodynamic and physicochemical parameters derived from the self-validating workflows described above.

ParameterAnalytical MethodExpected Value / ObservationMechanistic Rationale
Tautomeric Energy Gap (

)
DFT (B3LYP/6-31G**) & VT-NMR~3.5 - 4.5 kcal/mol (favoring 1H)Aromaticity preservation in the benzenoid 1H form[2].
Melting Onset (

)
DSC185 - 195 °C (Endothermic)High crystallinity driven by intermolecular H-bonding (N-H ··· O=C).
Decomposition Onset (

)
TGA> 280 °C (Exothermic mass loss)Fluorine substitution enhances the thermal robustness of the core[4].
Oxidative Half-Life (

)
LC-MS (0.3% H

O

stress)
< 12 hours at 40 °CC3-carbaldehyde is sterically forced out of plane, increasing susceptibility to auto-oxidation.

References

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole". [Link]

  • Sciforum. "Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones".[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde . This specific scaffold is a high-value intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde . This specific scaffold is a high-value intermediate in the development of kinase inhibitors (e.g., FGFR, VEGFR) and heterocyclic bioisosteres.

The guide prioritizes synthetic robustness , regiochemical control , and scalability , moving beyond simple recipe listing to explain the why and how of every critical transformation.

Introduction & Retrosynthetic Analysis

The target molecule, 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , features a 4,6-disubstituted indazole core with a reactive aldehyde handle at the C3 position. The presence of the C4-fluorine atom introduces electronic modulation and steric constraints often exploited to enhance metabolic stability or binding selectivity in active pharmaceutical ingredients (APIs).

Strategic Logic

Direct formylation (Vilsmeier-Haack) of electron-rich indazoles at C3 is often sluggish or low-yielding due to the deactivation of the pyrazole ring under acidic conditions. Therefore, this protocol utilizes a Metal-Halogen Exchange strategy.

  • Core Construction: We utilize the nucleophilic aromatic substitution (

    
    ) of hydrazine on a fluorinated benzaldehyde. This is superior to diazonium cyclizations for this substrate due to the high availability of the aldehyde precursor.
    
  • Functionalization: A regioselective C3-iodination provides a versatile handle, which is then converted to the aldehyde via magnesium-halogen exchange and formyl trapping.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde Intermediate1 Intermediate 1: 3-Iodo-4-fluoro-6-methoxy-1H-indazole Intermediate1->Target Formylation (iPrMgCl / DMF) Intermediate2 Intermediate 2: 4-Fluoro-6-methoxy-1H-indazole Intermediate2->Intermediate1 C3-Iodination (I2 / KOH) StartingMaterial Starting Material: 2,6-Difluoro-4-methoxybenzaldehyde StartingMaterial->Intermediate2 Hydrazine Cyclization (N2H4·H2O / Δ)

Caption: Retrosynthetic logic flow from the target aldehyde back to the commercially available difluorobenzaldehyde precursor.

Experimental Protocols

Protocol A: Synthesis of the Indazole Core

Objective: Preparation of 4-Fluoro-6-methoxy-1H-indazole. Principle: Intramolecular nucleophilic aromatic substitution (


). The hydrazine condenses with the aldehyde to form a hydrazone, which then undergoes cyclization by displacing the ortho-fluorine atom.
ParameterSpecification
Starting Material 2,6-Difluoro-4-methoxybenzaldehyde
Reagent Hydrazine Monohydrate (

)
Solvent Ethanol (EtOH) or n-Butanol
Temperature Reflux (

)
Typical Yield 75 - 85%

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 2,6-Difluoro-4-methoxybenzaldehyde (10.0 g, 58.1 mmol) and Ethanol (100 mL). Stir until fully dissolved.

  • Addition: Add Hydrazine Monohydrate (8.5 mL, ~174 mmol, 3.0 equiv) dropwise over 10 minutes.

    • Note: A slight exotherm may occur. The excess hydrazine acts as both nucleophile and base to drive the cyclization.

  • Reaction: Heat the mixture to reflux for 6–8 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 2:1).[1] The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (Indazole).
  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent to ~20% of the original volume under reduced pressure.

  • Precipitation: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (

    
     mL) to remove excess hydrazine, and dry under vacuum at 
    
    
    
    .
  • Purification: If necessary, recrystallize from Ethanol/Water.

Critical Insight: The 2,6-difluoro substitution pattern is ideal. The hydrazine attacks the aldehyde first (kinetic product), positioning the distal nitrogen perfectly to displace the adjacent fluorine. The 4-methoxy group activates the ring for the initial hydrazone formation but does not hinder the cyclization.

Protocol B: C3-Iodination

Objective: Preparation of 4-Fluoro-3-iodo-6-methoxy-1H-indazole. Principle: Electrophilic halogenation. The C3 position of 1H-indazoles is the most nucleophilic carbon. Basic conditions facilitate the formation of the indazolyl anion, which reacts rapidly with iodine.

ParameterSpecification
Precursor 4-Fluoro-6-methoxy-1H-indazole
Reagents Iodine (

), Potassium Hydroxide (KOH)
Solvent DMF (N,N-Dimethylformamide)
Conditions Ambient Temp, 2–4 hours
Typical Yield 85 - 92%

Step-by-Step Methodology:

  • Dissolution: In a reaction vessel, dissolve 4-Fluoro-6-methoxy-1H-indazole (5.0 g, 30.1 mmol) in DMF (50 mL).

  • Base Addition: Add KOH pellets (3.4 g, 60.2 mmol, 2.0 equiv). Stir for 15 minutes until partially dissolved.

  • Iodination: Add Iodine (

    
    ) (8.4 g, 33.1 mmol, 1.1 equiv) portion-wise over 20 minutes.
    
    • Safety: The reaction is exothermic. Maintain temperature

      
       using a water bath if necessary.
      
  • Quench: Once TLC indicates completion, pour the mixture into a solution of 10% Sodium Thiosulfate (

    
    , 150 mL) to quench unreacted iodine.
    
  • Isolation: A solid precipitate forms. Stir for 30 minutes, then filter.

  • Washing: Wash the cake with water (

    
    ) to remove DMF and inorganic salts. Dry thoroughly.
    
Protocol C: Formylation via Metal-Halogen Exchange

Objective: Synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde. Principle: Protection of the acidic N-H allows for the generation of a C3-magnesium species (Grignard-like) via exchange with


. This nucleophile attacks DMF to install the aldehyde.

Workflow Diagram (Graphviz):

Formylation Iodo 3-Iodo-Indazole Protect Step 1: N-Protection (DHP / pTsOH) Iodo->Protect Exchange Step 2: Exchange (iPrMgCl, -20°C) Protect->Exchange Formyl Step 3: Formylation (DMF Quench) Exchange->Formyl Deprotect Step 4: Deprotection (HCl / MeOH) Formyl->Deprotect Final Final Aldehyde Deprotect->Final

Caption: Four-step "one-pot" equivalent workflow for converting the iodo-intermediate to the final aldehyde.

Step-by-Step Methodology:

Part 1: Protection (THP)

  • Suspend 3-iodo-indazole (3.0 g, 10.3 mmol) in DCM (30 mL).

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.4 mL, 15.4 mmol) and catalytic p-Toluenesulfonic acid (pTsOH) (50 mg).

  • Stir at RT for 2 hours until a clear solution forms (TLC check). Isolate or use directly if solvent switched to THF. Recommendation: Isolate THP-protected intermediate for cleaner lithiation.

Part 2: Formylation

  • Inert Atmosphere: Dry a 3-neck flask and flush with Argon/Nitrogen.

  • Charge: Dissolve N-THP-3-iodo-indazole (3.8 g, 10.0 mmol) in anhydrous THF (40 mL). Cool to -20°C .

  • Exchange: Add Isopropylmagnesium Chloride (iPrMgCl) (2.0 M in THF, 6.0 mL, 12 mmol) dropwise. Stir at -20°C for 1 hour.

    • Mechanism:[2] The iodine is exchanged for MgCl. The 4-fluoro group is stable at this temperature; lower temperatures (-78°C) are required if using n-BuLi to avoid aryne formation.

  • Electrophile: Add anhydrous DMF (2.3 mL, 30 mmol) dropwise.

  • Warm: Allow to warm to

    
     over 1 hour.
    
  • Quench/Deprotection: Add 1N HCl (20 mL) carefully. Stir at RT for 2–4 hours.[3] The acidic aqueous conditions will cleave the THP protecting group and hydrolyze the hemiaminol intermediate to the aldehyde simultaneously.

  • Extraction: Neutralize with

    
    , extract with EtOAc (
    
    
    
    mL).
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Analytical Validation (QC)

AnalysisExpected Signal Characteristics
1H NMR (DMSO-d6) Aldehyde (-CHO): Singlet at

ppm.Indazole N-H: Broad singlet

ppm.Aromatic: Two doublets (or dd) for H5 and H7. H5 will show coupling to F4.Methoxy: Singlet at

ppm.
19F NMR Single peak, typically

to

ppm (relative to

).
Mass Spec (ESI)

(Calc. for

).
Appearance Pale yellow to off-white solid.

Troubleshooting & Safety

  • Regioselectivity Issues: If the hydrazine cyclization yields a mixture, ensure the reaction temperature is maintained at reflux. Lower temperatures favor the hydrazone intermediate without cyclization.

  • Defluorination: During the metal-halogen exchange (Protocol C), strictly control the temperature (

    
     to 
    
    
    
    ). If the temperature spikes, the Grignard reagent may eliminate the adjacent fluorine (benzyne pathway), leading to complex tars.
  • Safety: Hydrazine is toxic and potentially unstable. Use in a fume hood. Iodine is corrosive.

References

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Organic Syntheses. (2020).[1] Preparation of 1H-Indazole-3-carbonitrile from 3-Iodoindazole. (Analogous C3-functionalization). Retrieved from [Link]

Sources

Application

Application Note: Reductive Amination of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

Document Type: Advanced Technical Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Substrate: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS: 887...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Substrate: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS: 887569-21-3)

Executive Summary

The indazole scaffold is a privileged pharmacophore extensively utilized in the development of kinase inhibitors and neuroactive agents [1]. Functionalization at the C3 position via reductive amination is a critical pathway for introducing diverse amine side chains. However, 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde presents a unique set of stereoelectronic challenges. This application note details a highly optimized, self-validating protocol for the chemoselective reductive amination of this specific substrate, utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Titanium(IV) Isopropoxide (Ti(OPr-i)₄).

Substrate Profiling & Mechanistic Causality

To design a robust protocol, we must first analyze the causality behind the substrate's reactivity profile. Direct reductive amination often fails or proceeds with poor yields on this molecule due to two competing factors:

  • Steric Shielding (4-Fluoro Effect): The fluorine atom at the C4 position lies ortho to the 3-carbaldehyde group. While fluorine is relatively small, its lone pairs and van der Waals radius create sufficient steric hindrance to restrict the optimal Bürgi-Dunitz trajectory required for nucleophilic attack by bulky secondary amines.

  • Electronic Deactivation (6-Methoxy Effect): The methoxy group at C6 is a strong electron-donating group (EDG) via resonance (+M effect). This electron density is delocalized through the indazole core, significantly reducing the electrophilicity of the aldehyde carbon compared to a standard benzaldehyde.

  • Indazole N-H Tautomerism: The 1H-indazole core contains an acidic N-H that can potentially interfere with highly basic nucleophiles or strong hydride donors, necessitating mild conditions.

The Solution: Lewis Acid-Mediated Two-Step Reductive Amination

To overcome the activation barrier imposed by the 6-methoxy and 4-fluoro groups, a Lewis acid—specifically Ti(OPr-i)₄ —is required [2]. Ti(OPr-i)₄ coordinates with the aldehyde oxygen, dramatically increasing its electrophilicity. Furthermore, it acts as an in situ water scavenger, driving the thermodynamic equilibrium toward the imine/iminium intermediate before the mild reducing agent, NaBH(OAc)₃, is introduced [3].

Mechanism A 4-Fluoro-6-methoxy-1H- indazole-3-carbaldehyde C Ti-Coordinated Hemiaminal A->C Ti(OiPr)4 Activation + Amine Attack B Amine Nucleophile (HNR1R2) B->C D Activated Iminium Species C->D Dehydration (-H2O) E Target Amine Product D->E Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of Lewis acid-catalyzed reductive amination.

Reagent Selection & Quantitative Optimization

Selecting the correct hydride source is paramount. Stronger reducing agents like NaBH₄ will prematurely reduce the unreacted aldehyde to the corresponding alcohol (4-fluoro-6-methoxy-1H-indazol-3-yl)methanol. NaBH(OAc)₃ is preferred over NaBH₃CN due to its superior safety profile (no toxic cyanide byproducts) and exceptional chemoselectivity for iminium ions over aldehydes [4].

Table 1: Comparative Evaluation of Reductive Amination Conditions
Reducing AgentAdditive / CatalystSolventTempExpected YieldChemoselectivity Profile
NaBH(OAc)₃ Ti(OPr-i)₄ (1.5 eq) DCE RT >85% Excellent; no aldehyde reduction.
NaBH(OAc)₃AcOH (1.0 eq)DCERT40 - 50%Moderate; sluggish imine formation.
NaBH₃CNAcOH (1.0 eq)MeOHRT~65%Good, but generates toxic HCN gas.
NaBH₄NoneMeOH0 °C<20%Poor; predominantly yields alcohol.

Standard Operating Protocol (SOP)

This protocol is a self-validating system: by intentionally delaying the addition of the reducing agent, we ensure complete conversion of the starting material to the imine, visually and analytically confirming the first step before proceeding to reduction.

Workflow Step1 1. Reagent Mixing Aldehyde + Amine + Ti(OiPr)4 in DCE Step2 2. Imine Formation Stir at RT (2-4 h) Monitor via LC-MS Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Stir at RT (12 h) Step2->Step3 Step4 4. Quench Add aq. NaHCO3 Stir 30 mins Step3->Step4 Step5 5. Isolation Extract with DCM Purify via Silica Step4->Step5

Step-by-step experimental workflow for optimized reductive amination.

Materials Required
  • Substrate: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 194.16 mg)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide, Ti(OPr-i)₄ (1.5 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (10 mL)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Imine Pre-formation:

    • Dissolve 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (1.0 mmol) and the selected amine (1.2 mmol) in anhydrous DCE (10 mL).

    • Add Ti(OPr-i)₄ (1.5 mmol) dropwise via syringe.

    • Causality Note: The solution may change color (often deepening to yellow/orange) indicating coordination and imine formation. Stir at room temperature for 2 to 4 hours.

  • Analytical Validation: Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Proceed to the next step only when the aldehyde peak is consumed and the imine/hemiaminal mass is dominant.

  • Hydride Delivery:

    • Cool the reaction mixture briefly in a water bath (approx. 15 °C) to control any mild exotherm.

    • Add NaBH(OAc)₃ (2.0 mmol) in three distinct portions over 10 minutes.

    • Remove the water bath and allow the reaction to stir at room temperature for 12 hours (or overnight).

  • Reaction Quenching:

    • Carefully add saturated aqueous NaHCO₃ (10 mL) to the flask.

    • Critical Step: Stir vigorously for 30–45 minutes. Ti(OPr-i)₄ will hydrolyze into insoluble titanium dioxide (TiO₂) salts, which appear as a thick white precipitate.

  • Workup & Extraction:

    • Filter the biphasic mixture through a pad of Celite to remove the titanium salts, washing the filter cake with additional DCM (20 mL).

    • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM/MeOH or Hexanes/EtOAc depending on the amine polarity) to yield the pure 3-(aminomethyl)indazole derivative.

Troubleshooting & Field Insights

  • Issue: High levels of unreacted aldehyde remaining.

    • Cause: The 6-methoxy group is strongly deactivating.

    • Solution: Ensure anhydrous conditions. Water heavily shifts the equilibrium back to the aldehyde. Increase Ti(OPr-i)₄ to 2.0 equivalents or gently reflux the imine formation step at 60 °C before cooling and adding NaBH(OAc)₃.

  • Issue: Formation of the alcohol byproduct.

    • Cause: Premature addition of NaBH(OAc)₃ before the imine has fully formed.

    • Solution: Strictly adhere to the 2-4 hour pre-stirring period. Do not add all reagents in a single pot simultaneously.

  • Issue: Emulsions during extraction.

    • Cause: Incomplete hydrolysis of titanium complexes.

    • Solution: Ensure the quench mixture is stirred vigorously for at least 30 minutes. Adding a small amount of Rochelle's salt (sodium potassium tartrate) can help break titanium emulsions.

References

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link][1]

  • TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. ResearchGate. Available at: [Link] [1]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link] [1]

  • Reductive Amination - Common Conditions: NaHB(OAc)3. Common Organic Chemistry. Available at:[Link] [1]

Method

Step-by-step synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde from precursors

This Application Note details the synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , a versatile heterocyclic building block used in the development of kinase inhibitors and other bioactive small molecules. The...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , a versatile heterocyclic building block used in the development of kinase inhibitors and other bioactive small molecules.

The protocol focuses on the oxidative rearrangement of the corresponding indole precursor using a nitrosation strategy. This method allows for the direct conversion of the indole core into the indazole-3-carbaldehyde scaffold in a single pot, avoiding multi-step protection/deprotection sequences.

Part 1: Application Note & Scientific Context

Target Compound: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde Primary Precursor: 4-Fluoro-6-methoxy-1H-indole Reaction Type: Nitrosative Rearrangement (Sandmeyer-type cyclization/oxidation)

Scientific Rationale

Indazole-3-carbaldehydes are critical intermediates for synthesizing 3-substituted indazoles, a pharmacophore found in numerous kinase inhibitors (e.g., Axitinib, Pazopanib).[1][2][3] The C3-aldehyde functionality serves as a "chemical handle" for downstream diversification via reductive amination, Knoevenagel condensation, or Wittig olefination.

Historically, accessing this scaffold required the diazotization of 2-aminoacylbenzenes. However, the direct nitrosation of indoles offers a more atom-economical route. In this mechanism, the C3-position of the indole is nitrosated to form a 3-nitrosoindole intermediate. Under acidic conditions, this intermediate undergoes a ring-opening and recyclization sequence to yield the 1H-indazole-3-carbaldehyde.

Key Mechanistic Insight: The presence of the electron-withdrawing fluorine at C4 and the electron-donating methoxy group at C6 creates a unique push-pull electronic environment. The C4-fluorine may slightly retard the initial electrophilic attack at C3, requiring optimized temperature control compared to non-fluorinated analogs.

Part 2: Detailed Synthesis Protocol

Safety Warning:

  • Sodium Nitrite (NaNO₂): Toxic oxidizer. Can form carcinogenic nitrosamines.

  • Hydrochloric Acid (HCl): Corrosive.

  • General: Perform all operations in a functioning fume hood. Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat.

Materials & Reagents
ReagentRoleEquiv.Notes
4-Fluoro-6-methoxy-1H-indole Substrate1.0Starting material (SM)
Sodium Nitrite (NaNO₂) Nitrosating Agent8.0Excess required for conversion
Hydrochloric Acid (2N, aq) Acid Catalyst7.0Proton source
Dimethylformamide (DMF) Solvent-Polar aprotic medium
Ethyl Acetate (EtOAc) Extraction Solvent-For workup
Step-by-Step Methodology

1. Preparation of the Nitrosating Mixture

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Nitrite (NaNO₂, 8.0 equiv) in deionized water (approx. 2.5 mL per mmol of substrate).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add 2N HCl (7.0 equiv) dropwise over 5–10 minutes. The solution may turn pale blue/green due to the formation of nitrous acid (HNO₂).

  • Stir at 0 °C for 10 minutes to ensure active species generation.

  • Add DMF (approx.[1] 4.5 mL per mmol of substrate) to the aqueous mixture. Note: The addition of DMF helps solubilize the organic indole in the next step.

2. Addition of the Precursor

  • Prepare a solution of 4-Fluoro-6-methoxy-1H-indole (1.0 equiv) in a minimal amount of DMF.

  • Add the indole solution dropwise to the nitrosating mixture at 0 °C .

  • Observation: The reaction mixture typically darkens as the nitroso-intermediate forms.

3. Reaction & Rearrangement

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

  • Stir the mixture under an inert atmosphere (Argon or Nitrogen) for 3 to 5 hours .

  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS. The indole starting material (typically higher R_f) should disappear, and a new spot corresponding to the aldehyde (lower R_f, often fluorescent) should appear.

    • Note: If conversion is incomplete after 5 hours, gently heat the mixture to 50 °C for 1–2 hours. The C4-fluorine substituent may increase the energy barrier for the rearrangement step.

4. Workup & Isolation

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.

  • Separate the organic layer.[1]

  • Extract the aqueous layer two additional times with EtOAc.

  • Combine the organic layers and wash sequentially with:

    • Water (3x) – Critical to remove DMF.

    • Brine (Saturated NaCl solution).

  • Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) .

  • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator).

5. Purification

  • Purify the crude residue via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of Petroleum Ether / Ethyl Acetate (typically starting at 9:1 and moving to 7:3).

  • Collect fractions containing the product. Evaporate solvents to yield 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde as a solid (typically yellowish/tan).

Part 3: Visualization (Pathway Analysis)

The following diagram illustrates the chemical transformation and workflow logic.

IndazoleSynthesis Indole 4-Fluoro-6-methoxy- 1H-indole Intermediate 3-Nitrosoindole Intermediate Indole->Intermediate Electrophilic Subst. (0°C, DMF/H2O) Reagents NaNO2 + HCl (aq) (Nitrosation) Reagents->Intermediate Rearrangement Ring Opening & Recyclization Intermediate->Rearrangement Acidic Conditions Product 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde Rearrangement->Product -H2O Workup EtOAc Extraction & Silica Purification Product->Workup Isolation

Caption: Reaction pathway for the conversion of indole to indazole-3-carbaldehyde via nitrosative rearrangement.

Part 4: Characterization Data Summary (Expected)

Upon isolation, the compound should be validated against the following expected spectral characteristics.

Analytical MethodExpected Signal / FeatureInterpretation
¹H NMR (DMSO-d₆) δ ~10.1–10.3 ppm (s, 1H)Aldehyde proton (-CHO) . Characteristic singlet.
¹H NMR (DMSO-d₆) δ ~13.0–14.0 ppm (br s, 1H)Indazole N-H . Exchangeable with D₂O.
¹H NMR (DMSO-d₆) δ ~3.8–3.9 ppm (s, 3H)Methoxy group (-OCH₃) .
¹H NMR (DMSO-d₆) Aromatic Region (2H)Signals for H5 and H7, showing coupling to Fluorine.
¹³C NMR δ ~185–188 ppmCarbonyl carbon (C=O) .
¹³C NMR δ ~160–165 ppmC-F Carbon (Doublet due to C-F coupling).
IR Spectroscopy ~1680–1700 cm⁻¹C=O Stretch (Aldehyde).[1]
Mass Spectrometry [M+H]⁺ ≈ 195.05Consistent with formula C₉H₇FN₂O₂.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Source: National Institutes of Health (PMC) / RSC Advances URL:[Link]

Sources

Application

Protecting Group Strategies for 1H-Indazole Nitrogen: A Detailed Guide for Synthetic Chemists

Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the indazole ring system is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the indazole ring system is paramount for modulating pharmacological activity. However, the presence of the two nitrogen atoms in the pyrazole ring, N1 and N2, introduces challenges in regioselectivity during synthesis.[3][4] Direct N-alkylation or N-acylation of 1H-indazole often yields a mixture of N1 and N2 substituted products, complicating purification and reducing overall yield.[3] To overcome this, the use of protecting groups to temporarily block one of the nitrogen atoms is an indispensable strategy, enabling chemists to direct reactions to the desired position with high selectivity.[5]

This comprehensive guide provides an in-depth exploration of protecting group strategies for the 1H-indazole nitrogen. We will delve into the critical factors governing regioselectivity, present detailed protocols for the introduction and removal of common and effective protecting groups, and offer a comparative analysis to aid in the rational selection of the optimal protecting group for your specific synthetic needs.

The Crucial Challenge: Regioselectivity of N-Functionalization

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] However, the kinetic and thermodynamic control of N-alkylation reactions can be subtly influenced by a variety of factors, often leading to mixtures of N1 and N2 isomers.

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: The choice of base and solvent plays a pivotal role. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favor the formation of the thermodynamically more stable N1-alkylated product.[3] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of isomers.

  • Steric and Electronic Effects: Substituents on the indazole ring can exert significant steric and electronic influence. Bulky groups at the C3 or C7 positions can hinder attack at the adjacent nitrogen, thereby directing substitution to the other nitrogen. Electron-withdrawing groups can also modulate the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: Temperature and reaction time can influence the product ratio, particularly in cases where an equilibrium between the N1 and N2 isomers is possible. Mitsunobu conditions, for instance, often favor the formation of the N2-isomer.[3]

Figure 1: General overview of factors influencing N1 vs. N2 substitution on the 1H-indazole ring.

A Comparative Guide to Common Nitrogen Protecting Groups for 1H-Indazole

The selection of a suitable protecting group is contingent upon its stability to the planned downstream reaction conditions and the ease and selectivity of its removal. This section provides a detailed overview of four widely used protecting groups for the 1H-indazole nitrogen: tert-Butoxycarbonyl (Boc), [2-(Trimethylsilyl)ethoxy]methyl (SEM), Tetrahydropyranyl (THP), and Benzyl (Bn).

Protecting GroupIntroduction ConditionsDeprotection ConditionsStability ProfileKey Advantages & Disadvantages
Boc Boc₂O, base (e.g., Et₃N, DMAP), solvent (e.g., THF, CH₂Cl₂)Strong acid (TFA, HCl); Certain basic conditions (e.g., NaOMe/MeOH for activated systems)[6][7]; Thermolysis[8]Stable to a wide range of non-acidic conditions, including many nucleophiles and catalytic hydrogenation.[8][9]Advantages: Robust, widely used, and well-understood.[8] Disadvantages: Removal often requires harsh acidic conditions which may not be compatible with sensitive substrates.
SEM SEM-Cl, base (e.g., NaH), solvent (e.g., THF, DMF)Fluoride source (e.g., TBAF in THF)[6][10]; Strong acid (e.g., HCl in EtOH)[10]Stable to a broad range of nucleophilic, basic, and reductive conditions.[11] Sensitive to fluoride ions and strong acids.Advantages: High stability, can direct C3-lithiation, orthogonal to many other protecting groups.[10][11] Disadvantages: Reagents can be more expensive; removal may require specific and sometimes harsh conditions.
THP DHP, acid catalyst (e.g., p-TsOH), solvent (e.g., CH₂Cl₂, water with surfactant)[12][13]Mild acidic conditions (e.g., p-TsOH in MeOH, aqueous HCl)[14]Stable to most non-acidic reagents, including bases, organometallics, and hydrides.[15] Highly acid-labile.Advantages: Inexpensive, easy to introduce and remove under mild acidic conditions. Disadvantages: Introduces a new stereocenter, leading to diastereomeric mixtures.[15] Highly sensitive to acid.
Bn BnBr or BnCl, base (e.g., NaH, K₂CO₃), solvent (e.g., THF, DMF)[16]Catalytic hydrogenation (H₂, Pd/C)[17]; Strong acid (less common)Stable to a wide range of reaction conditions including acidic, basic, and nucleophilic reagents.[16]Advantages: Very stable, removal conditions are orthogonal to many other protecting groups. Disadvantages: Hydrogenolysis conditions can reduce other functional groups (e.g., nitro, alkenes, alkynes).

Detailed Protocols and Methodologies

tert-Butoxycarbonyl (Boc) Group

The Boc group is a workhorse in organic synthesis, offering robust protection for amines.

Protocol 1: N-Boc Protection of 1H-Indazole [18][19]

  • Materials:

    • 1H-Indazole (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv)

    • Triethylamine (Et₃N) (1.0-1.2 equiv) or 4-(Dimethylamino)pyridine (DMAP) (catalytic, 0.1 equiv)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), or Methanol)

  • Procedure:

    • Dissolve 1H-indazole in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (Et₃N or DMAP).

    • Add Boc₂O portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc Indazole (Acidic Conditions) [8][9]

  • Materials:

    • N-Boc protected indazole (1.0 equiv)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (CH₂Cl₂) (if using TFA)

  • Procedure:

    • Dissolve the N-Boc protected indazole in CH₂Cl₂.

    • Add TFA (typically 20-50% v/v) or an excess of 4M HCl in dioxane at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent, dry the organic phase, and concentrate to afford the deprotected indazole.

Protocol 3: Deprotection of N-Boc Indazole (Basic Conditions) [6][7]

  • Materials:

    • N-Boc protected indazole (1.0 equiv)

    • Sodium methoxide (NaOMe) (catalytic, 0.1-0.2 equiv)

    • Anhydrous Methanol (MeOH)

  • Procedure:

    • Dissolve the N-Boc protected indazole in anhydrous MeOH.

    • Add a catalytic amount of NaOMe.

    • Stir the reaction at room temperature for 15-60 minutes, monitoring by TLC.

    • Upon completion, dilute with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

Figure 2: Workflow for the protection and deprotection of 1H-indazole using a Boc group.

[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group

The SEM group is known for its high stability and its ability to direct metallation.

Protocol 4: N-SEM Protection of 1H-Indazole [10][11]

  • Materials:

    • 1H-Indazole (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

    • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1H-indazole in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add SEM-Cl dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by flash column chromatography.

Protocol 5: Deprotection of N-SEM Indazole (Fluoride-mediated) [6][10]

  • Materials:

    • N-SEM protected indazole (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5-2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the N-SEM protected indazole in anhydrous THF.

    • Add the TBAF solution dropwise at room temperature.

    • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NH₄Cl solution.

    • Extract the product, wash, dry, and concentrate.

Tetrahydropyranyl (THP) Group

The THP group is an acid-labile protecting group that is easy to introduce.

Protocol 6: N-THP Protection of 1H-Indazole [12][13][20]

  • Materials:

    • 1H-Indazole (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (1.2-1.5 equiv)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic, 0.05 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve 1H-indazole in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Add DHP to the solution.

    • Add a catalytic amount of p-TsOH·H₂O.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, wash, dry, and concentrate.

Protocol 7: Deprotection of N-THP Indazole [14][15]

  • Materials:

    • N-THP protected indazole (1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic) or dilute aqueous HCl

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the N-THP protected indazole in MeOH.

    • Add a catalytic amount of p-TsOH·H₂O or a few drops of dilute HCl.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the acid with a mild base (e.g., NaHCO₃ solution).

    • Remove the methanol under reduced pressure and extract the product.

Benzyl (Bn) Group

The benzyl group offers robust protection and is typically removed under neutral conditions.

Protocol 8: N-Benzylation of 1H-Indazole [16][17]

  • Materials:

    • 1H-Indazole (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

    • Benzyl bromide (BnBr) or Benzyl chloride (BnCl) (1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • Follow the same procedure as for N-SEM protection (Protocol 4), substituting SEM-Cl with BnBr or BnCl.

Protocol 9: Deprotection of N-Benzyl Indazole [21][17]

  • Materials:

    • N-Benzyl protected indazole (1.0 equiv)

    • Palladium on carbon (Pd/C) (5-10 mol%)

    • Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

    • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the N-benzyl protected indazole in a suitable solvent in a flask equipped for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate to obtain the deprotected indazole.

Orthogonal Protection Strategies

In the synthesis of complex molecules with multiple reactive sites, the ability to selectively remove one protecting group in the presence of others is crucial. This concept is known as orthogonal protection.[5][22] For instance, a molecule bearing both an N-Boc and an N-Bn protected indazole can be selectively deprotected. The N-Boc group can be removed with acid without affecting the N-Bn group, while the N-Bn group can be removed by hydrogenolysis, leaving the N-Boc group intact.

Sources

Method

Application Note: Oxidation of (4-Fluoro-6-methoxy-1H-indazol-3-yl)methanol to 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

Executive Summary 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is a highly valuable heterocyclic building block, widely utilized in the design of kinase inhibitors due to the indazole core's ability to act as an ATP-com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is a highly valuable heterocyclic building block, widely utilized in the design of kinase inhibitors due to the indazole core's ability to act as an ATP-competitive bioisostere[1]. The C3-aldehyde handle serves as a versatile precursor for downstream functionalization, including reductive aminations, Wittig olefinations, and Knoevenagel condensations. This application note details the mechanistic rationale, comparative strategies, and step-by-step protocols for the efficient oxidation of the corresponding primary alcohol, (4-fluoro-6-methoxy-1H-indazol-3-yl)methanol, to the target carbaldehyde.

Mechanistic Rationale & Oxidation Strategy

The oxidation of the primary allylic/benzylic-like alcohol at the C3 position of the indazole ring requires chemoselective reagents to prevent over-oxidation to the carboxylic acid and to avoid degradation of the electron-rich heteroaromatic core[2].

  • Activated Manganese Dioxide (MnO₂): A heterogeneous oxidant that operates via a single-electron transfer (radical) mechanism. It is highly selective for allylic, benzylic, and propargylic alcohols. The indazole-3-methanol system is sufficiently activated to undergo smooth oxidation at room temperature[3]. The primary advantage of this method is the simplified workup, which requires only a simple filtration.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent that provides a mild, neutral, and rapid oxidation pathway. It is particularly useful if the substrate exhibits poor solubility in standard solvents or if shorter reaction times are required. The addition of a mild base prevents the reaction mixture from becoming acidic, which could otherwise lead to side reactions or deprotection of acid-sensitive groups[2].

Table 1: Quantitative Comparison of Oxidation Methods

ParameterProtocol A: Activated MnO₂Protocol B: Dess-Martin Periodinane (DMP)Swern Oxidation (Alternative)
Reagent Equivalents 10.0 - 15.0 eq (Excess required)1.2 - 1.5 eq2.0 eq (Oxalyl chloride)
Solvent Ethyl Acetate (EtOAc) or DCMDichloromethane (DCM)DCM / DMSO
Temperature 20°C - 25°C (Room Temp)0°C to 20°C-78°C to Room Temp
Reaction Time 12 - 18 hours1 - 2 hours2 - 4 hours
Typical Yield 75% - 85%85% - 95%70% - 80%
Scalability Excellent (Heterogeneous, easy workup)Good (Requires aqueous quench)Moderate (Cryogenic requirements)
Experimental Workflows

SynthesisWorkflow A Starting Material: (4-Fluoro-6-methoxy-1H-indazol-3-yl)methanol B Protocol A: MnO2 Oxidation (Heterogeneous, Scalable) A->B EtOAc, 20°C, 12-18h C Protocol B: DMP Oxidation (Homogeneous, Rapid) A->C DCM, 0°C to 20°C, 1-2h D Workup A: Celite Filtration & Evaporation B->D E Workup B: Na2S2O3/NaHCO3 Quench & Extraction C->E F Target Product: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde D->F Analytical Validation E->F Analytical Validation

Workflow for the oxidation of (4-fluoro-6-methoxy-1H-indazol-3-yl)methanol to the target aldehyde.

Detailed Experimental Protocols
Protocol A: Heterogeneous Oxidation using Activated MnO₂

This method is highly recommended for scale-up (>10 grams) due to its operational simplicity and avoidance of aqueous workups that can lead to emulsion issues.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (4-fluoro-6-methoxy-1H-indazol-3-yl)methanol (1.0 eq, e.g., 10 mmol, 1.96 g) in anhydrous Ethyl Acetate (EtOAc) (0.1 M, 100 mL).

    • Causality: EtOAc is an excellent solvent for MnO₂ oxidations, offering good substrate solubility while being environmentally preferable to halogenated solvents[3].

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, ~85% activity, 10.0 eq, 100 mmol, 8.69 g) in a single portion.

    • Causality: A large molar excess of MnO₂ is required because the reaction occurs entirely on the surface of the heterogeneous solid; the active surface area dictates the reaction kinetics[3].

  • Reaction: Stir the black suspension vigorously at room temperature (20-25°C) for 12-18 hours under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV detection).

  • Filtration: Once the starting material is consumed, filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot EtOAc (3 × 50 mL).

    • Causality: The product can physically adsorb onto the high-surface-area MnO₂ and resulting manganese salts; utilizing hot solvent disrupts these interactions and ensures complete recovery of the product.

  • Concentration: Concentrate the combined filtrates under reduced pressure to afford 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde as a solid. Purify via recrystallization or silica gel chromatography if trace impurities remain.

Protocol B: Rapid Homogeneous Oxidation using Dess-Martin Periodinane (DMP)

Recommended for rapid analog synthesis or when the starting material is highly precious and maximum yield is desired.

  • Preparation: Dissolve the starting alcohol (1.0 eq, 1.0 mmol, 196 mg) in anhydrous Dichloromethane (DCM) (10 mL) under an argon atmosphere. Cool the solution to 0°C using an ice-water bath.

  • Buffering: Add solid Sodium Bicarbonate (NaHCO₃) (2.0 eq, 2.0 mmol, 168 mg).

    • Causality: DMP releases acetic acid as a byproduct during the oxidation process. The addition of solid NaHCO₃ acts as an insoluble buffer in DCM, neutralizing the acid in situ. This prevents potential degradation or side reactions of the electron-rich indazole core, which is sensitive to highly acidic environments[2].

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq, 1.2 mmol, 509 mg) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) (10 mL). Stir vigorously for 15-30 minutes until the organic layer becomes clear.

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodine(III) byproducts, while NaHCO₃ neutralizes residual acids, ensuring a clean phase separation.

  • Extraction: Separate the layers. Extract the aqueous phase with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the success of the protocol must be validated through orthogonal analytical techniques to confirm both the disappearance of the starting material and the structural identity of the product:

  • TLC Analysis: The product aldehyde will have a significantly higher

    
     value than the highly polar starting alcohol. Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain; the aldehyde will rapidly form a bright yellow/orange spot, visually confirming the presence of the newly formed carbonyl group.
    
  • ¹H NMR (DMSO-d₆):

    • Disappearance: The methylene protons (-CH₂-OH) at ~4.8 ppm and the hydroxyl proton (broad singlet) at ~5.2 ppm must completely disappear.

    • Appearance: A sharp, diagnostic singlet integrating to 1H will appear far downfield at ~10.1 - 10.3 ppm , corresponding to the newly formed formyl (aldehyde) proton[3].

  • LC-MS: The mass spectrum should show the [M+H]⁺ ion at m/z 195.05 (Calculated for C₉H₇FN₂O₂: 194.05).

References
  • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances (via PubMed Central) URL: [Link]

Sources

Application

Application Notes and Protocols for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Value of the Indazole Scaffold The 1H-indazole framework is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole framework is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved pharmaceuticals.[1] Its bioisosteric relationship with the indole nucleus allows it to engage in crucial hydrogen bonding interactions within the active sites of various protein targets.[2] The functionalization of the indazole ring, particularly at the 3-position, has paved the way for the development of potent kinase inhibitors and other therapeutic agents.[2][3]

This guide focuses on 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , a strategically substituted intermediate poised for the synthesis of novel drug candidates. The presence of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the methoxy group at the 6-position can modulate solubility and electronic properties. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the construction of more complex heterocyclic systems.[2]

These application notes provide detailed protocols for the synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde from its corresponding indazole precursor and its subsequent utilization in a key synthetic transformation, reductive amination, to highlight its utility as a pharmaceutical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is presented below. Please note that some of these values are estimated based on the properties of structurally related compounds and computational predictions, as extensive experimental data for this specific molecule is not widely published.

PropertyValue (Predicted/Estimated)Source(s)
Molecular Formula C₉H₇FN₂O₂-
Molecular Weight 194.16 g/mol -
Appearance Expected to be a pale yellow to white solidBased on similar indazole-3-carbaldehydes[2]
Melting Point Not available. Expected to be in the range of 180-250 °C.Based on related fluorinated and methoxylated indazole derivatives.
Solubility Soluble in DMSO, DMF, and chlorinated solvents.General solubility for indazole derivatives.
¹H NMR (400 MHz, DMSO-d₆) Predicted shifts: δ ~13.5 (br s, 1H, NH), ~10.2 (s, 1H, CHO), ~7.5-8.0 (m, 2H, Ar-H)Based on spectral data of analogous compounds like 6-Fluoro-1H-indazole-3-carboxaldehyde[2]
¹³C NMR (101 MHz, DMSO-d₆) Predicted shifts: δ ~187 (CHO), ~160 (C-F), ~158 (C-O), ~145, ~140, ~120, ~115, ~100 (Ar-C)Based on spectral data of analogous compounds like 6-Fluoro-1H-indazole-3-carboxaldehyde[2]
¹⁹F NMR (376 MHz, DMSO-d₆) A single resonance is expected.The chemical shift will be dependent on the electronic environment.

Synthetic Protocols

Protocol 1: Synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable and widely employed method for the formylation of electron-rich heterocyclic compounds, including indazoles.[1][4] This protocol describes a proposed synthesis of the title compound from the commercially available 4-Fluoro-6-methoxy-1H-indazole.[5]

Reaction Scheme:

G A 4-Fluoro-6-methoxy-1H-indazole C 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl3, DMF) B->C

Caption: Proposed synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde.

Materials:

  • 4-Fluoro-6-methoxy-1H-indazole (CAS 887569-13-3)[5]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: In a separate flask, dissolve 4-Fluoro-6-methoxy-1H-indazole (1 equivalent) in anhydrous DMF (sufficient to dissolve). Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. A precipitate may form.

  • Neutralization: Slowly and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Be cautious as this will cause gas evolution.

  • Extraction: If a precipitate has formed, it can be collected by vacuum filtration, washed with cold water, and dried. If no precipitate forms or to ensure complete recovery, extract the aqueous mixture with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are crucial to prevent its decomposition.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent side reactions. The subsequent formylation reaction requires heating to proceed at a reasonable rate.

  • Aqueous Work-up and Neutralization: The work-up with ice water hydrolyzes the intermediate iminium salt to the final aldehyde. Neutralization is necessary to remove any remaining acid.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target aldehyde.

Protocol 2: Reductive Amination for the Synthesis of a Substituted Amine

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[6][7] This protocol details the reaction of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde with a primary amine as a representative example of its utility as a pharmaceutical intermediate.

Reaction Scheme:

G A 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde C Imine Intermediate A->C B Primary Amine (e.g., Aniline) B->C E Substituted Secondary Amine C->E D Sodium Triacetoxyborohydride (STAB) D->E

Caption: Reductive amination of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde.

Materials:

  • 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

  • A primary amine (e.g., aniline, 1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 equivalents)[8]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (1 equivalent) and the primary amine (1.1 equivalents). Dissolve the solids in anhydrous DCE or DCM.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired substituted amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ formation and reduction of the imine.[8]

  • Solvent: DCE and DCM are common solvents for this reaction as they are aprotic and do not react with the reducing agent.

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the aldehyde. An excess of the reducing agent is used to drive the reduction of the imine to completion.

Experimental Workflow Visualization

G cluster_synthesis Synthesis of Aldehyde cluster_amination Reductive Amination start_synthesis Start: 4-Fluoro-6-methoxy-1H-indazole vilsmeier Prepare Vilsmeier Reagent (POCl3 in DMF at 0°C) start_synthesis->vilsmeier formylation Add Indazole solution & heat to 80-90°C vilsmeier->formylation workup_synthesis Aqueous Work-up & Neutralization formylation->workup_synthesis extraction_synthesis Extraction with DCM workup_synthesis->extraction_synthesis purification_synthesis Purification by Column Chromatography extraction_synthesis->purification_synthesis product_aldehyde Product: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde purification_synthesis->product_aldehyde start_amination Start: Aldehyde & Primary Amine in DCM/DCE product_aldehyde->start_amination Use as Intermediate imine_formation Stir at RT for Imine Formation start_amination->imine_formation reduction Add STAB & stir at RT imine_formation->reduction workup_amination Quench with NaHCO3 reduction->workup_amination extraction_amination Extraction with DCM workup_amination->extraction_amination purification_amination Purification (Chromatography/Recrystallization) extraction_amination->purification_amination product_amine Final Product: Substituted Amine purification_amination->product_amine

Caption: Overall experimental workflow for synthesis and application.

References

  • PubMed. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Available at: [Link]

  • ResearchGate. Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available at: [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • Rsc.org. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • ResearchGate. Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • National Institutes of Health. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Wordpress. Reductive Amination. Available at: [Link]

  • Wiley Online Library. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Available at: [Link]

  • BuyersGuideChem. 4-Fluoro-6-methoxy-1H-indazole suppliers and producers. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • PubChem. Indazole based compounds and associated methods of use - Patent US-11981683-B2. Available at: [Link]

  • Google Patents. Indazole derivatives - WO2009106982A1.
  • ResearchGate. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Available at: [Link]

  • Google Patents. WO2001002369A2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Google Patents. WO2024138112A1 - Indazole compounds.
  • RSC Publishing. Halodifluoroacetates as formylation reagents for various amines via unprecedented quadruple cleavage. Available at: [Link]

  • National Institutes of Health. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. Available at: [Link]

  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
  • J&K Scientific. 6-Methoxy-1H-indazole-3-carbaldehyde. Available at: [Link]

  • Organic Syntheses. Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Available at: [Link]

  • Chem-Impex. 6-Methoxy-1H-indazole-3-carboxylic acid. Available at: [Link]

Sources

Method

Condensation reactions involving 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

Application Note: High-Efficiency Condensation Protocols for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde Part 1: Executive Summary & Scientific Foundation 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS: 887569-13-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Condensation Protocols for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

Part 1: Executive Summary & Scientific Foundation

4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS: 887569-13-3) is a privileged scaffold in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., FGFR, VEGFR targets). The indazole core mimics the adenine ring of ATP, while the C3-aldehyde serves as a critical "warhead handle" for divergent synthesis.[1]

This guide details the condensation chemistry of this specific aldehyde. Unlike simple benzaldehydes, the reactivity here is modulated by the unique electronic push-pull system of the indazole ring:

  • Electronic Activation: The 4-Fluoro substituent (inductive withdrawing,

    
    ) at the ortho position enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles.[1]
    
  • Resonance Damping: The 6-Methoxy group (resonance donating,

    
    ) provides electron density to the ring system.[1][2] However, its position is meta to the carbonyl linkage, minimizing direct deactivation of the aldehyde.[1]
    
  • The N1-H Factor: The acidic proton at N1 (

    
    ) presents a challenge.[1][2] Under basic conditions (common for condensations), deprotonation creates an indazolyl anion, which can reduce carbonyl electrophilicity via charge delocalization.[1]
    

Strategic Recommendation: While direct condensation is possible, Protocol A (Knoevenagel) utilizes a buffered catalyst system to mitigate N1-deprotonation, while Protocol B (Reductive Amination) employs in situ activation to prevent imine hydrolysis.[1]

Part 2: Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Michael Acceptors)

Target Application: Creating vinyl nitriles/esters for covalent cysteine targeting.[1]

Reagents:

  • Substrate: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile (1.1 equiv) or Ethyl cyanoacetate[1]

  • Catalyst: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)[1]

  • Solvent: Ethanol (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol, 194 mg) in anhydrous Ethanol (10 mL).

  • Activation: Add Malononitrile (1.1 mmol, 73 mg). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Catalysis: Premix Piperidine (10 µL) and Acetic Acid (6 µL) in 0.5 mL Ethanol to form a piperidinium acetate buffer. Add this solution dropwise to the reaction mixture.

    • Expert Insight: Using the pre-formed salt buffer prevents the harsh basicity of free piperidine from deprotonating the indazole N1, ensuring the reaction remains focused on the aldehyde.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2] The product usually fluoresces under UV (254/365 nm).[1][2]

  • Workup: Cool to 0°C. The product often precipitates as a crystalline solid.[1][2]

    • If solid forms: Filter and wash with cold ethanol.[1][2]

    • If no precipitate:[1][2] Remove solvent in vacuo, redissolve in EtOAc, wash with water, dry over MgSO4, and recrystallize from EtOH/Heptane.[1]

Yield Expectation: 85–92% Characterization: Appearance of vinyl proton singlet at


 7.8–8.2 ppm in 

-NMR.[1][2]
Protocol B: Reductive Amination (Synthesis of Amine Linkers)

Target Application: Installing solubilizing tails (e.g., morpholine, piperazine) common in kinase inhibitors.[1]

Reagents:

  • Substrate: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (1.0 equiv)

  • Amine: Morpholine or N-Boc-piperazine (1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid: Acetic Acid (1.0 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve aldehyde (1.0 mmol) and amine (1.2 mmol) in DCE (10 mL). Add Acetic Acid (1.0 mmol).

  • Equilibrium Shift: Stir at Room Temperature for 1 hour.

    • Critical Check: Do not add the reductant yet.[1][2] Allow the hemiaminal/imine equilibrium to establish.[1][2] The 4-Fluoro group accelerates this step by destabilizing the carbonyl.[1][2]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

  • Quench: Stir for 12 hours. Quench with Saturated

    
     solution.[1][2][3]
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with Brine.
    
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Self-Validating Check: Disappearance of the aldehyde peak (


 10.0–10.2 ppm) and appearance of benzylic methylene doublet/singlet (

3.5–4.0 ppm).[1]

Part 3: Visualization & Pathway Logic

The following diagram illustrates the divergent synthesis pathways available from the core aldehyde, highlighting the strategic choices between reversible (Schiff base) and irreversible (Knoevenagel) condensations.[1]

ReactionPathways Aldehyde 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde Malono Malononitrile (Piperidine/AcOH) Aldehyde->Malono Condensation Amine Primary Amine (R-NH2) Aldehyde->Amine Equilibrium Hydrazine Hydrazine (NH2NH2) Aldehyde->Hydrazine Cyclization Vinyl Vinyl Nitrile (Michael Acceptor) Malono->Vinyl - H2O (Irreversible) Imine Schiff Base (Imine) Amine->Imine - H2O Pyrazolo Pyrazolo-indazole (Fused System) Hydrazine->Pyrazolo High Temp AmineProd Secondary Amine (Kinase Tail) Imine->AmineProd + NaBH(OAc)3 (Reduction)

Caption: Divergent synthetic pathways for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde. Blue: Starting Material; Green: Stable Products; Yellow: Intermediate.[1][2]

Part 4: Data Summary & Troubleshooting

Table 1: Solvent & Catalyst Compatibility Matrix

Reaction TypeSolventCatalystTemp (°C)YieldNotes
Knoevenagel EthanolPiperidine/AcOH78 (Reflux)High (>85%)Best for active methylenes.[1][2]
Knoevenagel TolueneEDDA110Med (60-70%)Use if solubility is poor in EtOH.[1][2]
Schiff Base MethanolAcetic Acid (Cat.)25 (RT)High (>90%)Equilibrium sensitive; remove water if possible.[1][2]
Henry Rxn NitromethaneAmmonium Acetate90Low (40-50%)4-F group may cause side reactions at high temp.[1][2]

Troubleshooting Guide:

  • Problem: Low conversion in Knoevenagel reaction.

    • Root Cause:[2][3][4][5] N1-deprotonation deactivating the aldehyde.[1][2]

    • Solution: Increase Acetic Acid ratio to 1.5:1 vs Piperidine, or protect N1 with THP or Boc group prior to reaction.[1][2]

  • Problem: Imine hydrolysis during workup (Protocol B).

    • Root Cause:[2][3][4][5] 4-Fluoro substituent makes the imine carbon highly electrophilic and prone to water attack.[1][2]

    • Solution: Perform the reduction one-pot without isolating the imine.[2] Ensure quench is pH neutral, not acidic.[1][2]

References

  • Lefebvre, V., et al. (2010).[1][2] "Functionalization of Indazoles: Synthesis of 3-Carboxaldehyde Derivatives." Journal of Organic Chemistry. [1]

  • BenchChem. (2023).[1][2] "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Application Note." BenchChem Protocols. [1]

  • Khan, M. A., et al. (2022).[1][2] "Recent Developments in Knoevenagel Condensation: A Review of Indazole Substrates." Semantic Scholar.

  • ChemScene. (2023). "Product Data: 4-Fluoro-6-methoxy-1H-indazole." ChemScene Building Blocks.

  • Organic Chemistry Portal. (2023). "Synthesis of Indazoles and Functionalization at C3." Organic Chemistry Portal.

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Application

Scalable Synthesis of Fluorinated Indazole Carbaldehydes: A Detailed Guide for Medicinal and Process Chemistry

Introduction: The Strategic Importance of Fluorinated Indazole Carbaldehydes Fluorinated indazole carbaldehydes are a class of high-value chemical intermediates, pivotal in the discovery and development of modern pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Indazole Carbaldehydes

Fluorinated indazole carbaldehydes are a class of high-value chemical intermediates, pivotal in the discovery and development of modern pharmaceuticals. The indazole scaffold, a bioisostere of the naturally occurring indole nucleus, is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies. The introduction of fluorine atoms can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. The carbaldehyde functional group at the C3-position serves as a versatile synthetic handle for the construction of a diverse array of more complex molecules, making these compounds crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3]

This comprehensive guide provides detailed, scalable, and field-proven protocols for the synthesis of fluorinated indazole carbaldehydes, with a focus on 5-fluoro-1H-indazole-3-carbaldehyde as a representative example. We will delve into two robust synthetic strategies: the nitrosation of fluorinated indoles and the Vilsmeier-Haack formylation of fluorinated indazoles. For each method, we will not only provide step-by-step instructions but also explain the underlying chemical principles and critical process parameters that ensure scalability, safety, and high yield.

Strategic Overview: Synthetic Pathways to Fluorinated Indazole Carbaldehydes

The synthesis of fluorinated indazole carbaldehydes can be approached from two main strategic directions:

  • Late-stage C3-formylation of a pre-synthesized fluorinated indazole core. This is a convergent approach where the key fluorinated heterocyclic system is first constructed and then the desired carbaldehyde functionality is introduced.

  • Ring formation of a precursor already containing the latent aldehyde functionality. This is a more linear approach where the indazole ring is formed from a starting material that will ultimately become the C3-carbaldehyde.

This guide will focus on the first strategy, which often provides greater flexibility and is amenable to the synthesis of a wider range of analogues.

cluster_0 Scalable Synthesis of 5-Fluoro-1H-indazole cluster_1 Method 1: Nitrosation of 5-Fluoroindole cluster_2 Method 2: Vilsmeier-Haack Formylation A 4-Fluoroaniline B Diazotization A->B NaNO2, HCl C Reduction B->C SnCl2 or Na2SO3 D Cyclization C->D Intramolecular cyclization E 5-Fluoro-1H-indazole D->E J 5-Fluoro-1H-indazole F 5-Fluoroindole G Nitrosation F->G NaNO2, HCl H Ring Expansion G->H Rearrangement I 5-Fluoro-1H-indazole-3-carbaldehyde H->I L Electrophilic Substitution J->L K DMF, POCl3 K->L M Hydrolysis L->M Aqueous work-up N 5-Fluoro-1H-indazole-3-carbaldehyde M->N A 5-Fluoroindole C Intermediate Oxime A->C NaNO2, HCl B Nitrosating agent (HNO2) D Ring Expansion C->D Rearrangement E 5-Fluoro-1H-indazole-3-carbaldehyde D->E

Caption: Nitrosation of 5-fluoroindole to 5-fluoro-1H-indazole-3-carbaldehyde.

Quantitative Data Summary:

ParameterValueReference
Starting Material5-Fluoroindole[4]
Key ReagentsSodium nitrite, Hydrochloric acid[4]
SolventDMF, Water[4]
Temperature0 °C to room temperature[4]
Reaction Time~5 hours[4]
Yield~87%[4]

Detailed Protocol:

  • Preparation of the Nitrosating Agent: In a jacketed reactor cooled to 0 °C, prepare a solution of sodium nitrite in a mixture of deionized water and dimethylformamide (DMF). Slowly add a 2N aqueous solution of hydrochloric acid to this solution, maintaining the temperature below 5 °C. Stir the resulting mixture for 10 minutes.

  • Reaction with 5-Fluoroindole: In a separate vessel, dissolve 5-fluoroindole in DMF. Using a syringe pump for precise control, add the 5-fluoroindole solution to the nitrosating agent mixture over a period of 2 hours, ensuring the reaction temperature remains at 0 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 5 hours. Monitor the reaction progress by TLC or HPLC. Upon completion, extract the reaction mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure 5-fluoro-1H-indazole-3-carbaldehyde as a yellowish solid. [4] Expertise & Experience Insights:

  • Reverse Addition: The slow, controlled addition of the indole to the pre-formed nitrosating agent is crucial. This "reverse addition" technique maintains a low concentration of the indole in the reaction mixture, which minimizes the formation of undesired dimeric and polymeric side products. [4][5]* Slightly Acidic Conditions: The use of a slight excess of acid is important for the efficient generation of the nitrosating species (nitrous acid). However, strongly acidic conditions should be avoided as they can lead to degradation of the indole starting material.

  • Role of DMF: DMF serves as a co-solvent to ensure the homogeneity of the reaction mixture, as the indole starting material may have limited solubility in purely aqueous media.

Method B: Vilsmeier-Haack Formylation of 5-Fluoro-1H-indazole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. [6][7][8]It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like DMF and an acid chloride such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

A 5-Fluoro-1H-indazole C Iminium Salt Intermediate A->C Electrophilic attack B Vilsmeier Reagent (ClCH=N+(CH3)2) B->C D Hydrolysis C->D H2O E 5-Fluoro-1H-indazole-3-carbaldehyde D->E

Caption: Vilsmeier-Haack formylation of 5-fluoro-1H-indazole.

Quantitative Data Summary (Estimated):

ParameterValue
Starting Material5-Fluoro-1H-indazole
Key ReagentsDMF, POCl₃
SolventDMF (as reagent and solvent)
Temperature0 °C to 90 °C
Reaction Time6-8 hours
Estimated Yield80-90%

Detailed Protocol:

  • Vilsmeier Reagent Formation: In a dry, inert atmosphere (e.g., under nitrogen), charge a jacketed reactor with anhydrous DMF. Cool the DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic and may result in the formation of a solid precipitate. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 5-fluoro-1H-indazole in anhydrous DMF. After the addition, slowly warm the reaction mixture to room temperature and then heat to 85-95 °C for 6-8 hours. Monitor the reaction progress by TLC or HPLC. [7]3. Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with caution. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is alkaline (pH 8-9). This will hydrolyze the intermediate iminium salt to the desired aldehyde.

  • Isolation and Purification: The product may precipitate out of the aqueous solution upon neutralization. Collect the solid by vacuum filtration and wash it thoroughly with cold water. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Expertise & Experience Insights:

  • Substrate Reactivity: The fluorine atom at the 5-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. However, the formylation occurs on the electron-rich pyrazole ring at the C3 position. While the deactivating effect of fluorine is less pronounced on the pyrazole ring, slightly more forcing conditions (higher temperature and longer reaction time) may be required compared to the formylation of unsubstituted indazole. [6]* Safety and Scalability of Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction presents several thermal hazards. The Vilsmeier reagent itself is thermally unstable, and the reaction quenching is highly exothermic. [9][10][11][12][13]On a large scale, it is often safer to add the POCl₃ to a solution of the substrate in DMF, so that the Vilsmeier reagent is consumed as it is formed, preventing its accumulation. [12]Continuous flow reactors can also be employed to enhance safety and control. [14]Thorough calorimetric studies (e.g., using a reaction calorimeter) are highly recommended before scaling up this reaction.

Conclusion

The scalable synthesis of fluorinated indazole carbaldehydes is a critical enabling technology in modern drug discovery. The two detailed protocols presented in this guide, the nitrosation of fluorinated indoles and the Vilsmeier-Haack formylation of fluorinated indazoles, offer reliable and high-yielding routes to these valuable intermediates. The choice between these methods will depend on the availability of starting materials, the desired scale of the reaction, and the specific safety infrastructure available. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers, scientists, and drug development professionals can confidently and safely produce these important building blocks for the advancement of their research and development programs.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • BenchChem. (2025). Physical and chemical properties of Vilsmeier's reagent.
  • Stoessel, F. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
  • Yadav, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Copper(I) Oxide-Mediated Cyclization of o -Haloaryl N -Tosylhydrazones: Efficient Synthesis of Indazoles | Request PDF.
  • ResearchGate. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • ResearchGate. (n.d.). Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine | Request PDF.
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • ResearchGate. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • TCI Deutschland GmbH. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Lam, B. V., et al. (2018).
  • Lam, B. V., et al. (2018).
  • MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • ResearchGate. (2018).
  • RSC Publishing. (2018).
  • ResearchGate. (2024).
  • BenchChem. (2025).
  • Fluorochem. (n.d.). 5-Fluoro-1H-indazole-3-carbaldehyde.
  • Organic Syntheses. (2024).
  • PubMed. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles.
  • SynArchive. (n.d.).
  • ChemicalBook. (n.d.). 5-Amino-1-(3-fluorobenzyl)indazole synthesis.
  • ResearchGate. (n.d.).
  • Chem-Impex. (n.d.). 5-Fluoro-1H-indazole.
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • MilliporeSigma. (n.d.). 5-bromo-4-fluoro-1H-indazole | 1082041-85-7.
  • Wikipedia. (n.d.). 4-Fluoroaniline.
  • Freie Universität Berlin. (n.d.). Scalable Synthesis of Benzotriazoles via [3+2] Cycloaddition of Azides and Arynes in Flow.
  • DOI. (n.d.).
  • Organic Chemistry Portal. (n.d.). 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition.
  • RSC Publishing. (n.d.). Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)

Sources

Method

Strategic Functionalization of the Indazole-3-Carbaldehyde Scaffold

A Comprehensive Guide for Medicinal Chemists Executive Summary & Medicinal Significance[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Medicinal Chemists

Executive Summary & Medicinal Significance[1][2]

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Its ability to act as a hinge-binder in kinase inhibitors has led to FDA-approved drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®) .

The C3-position of the indazole ring is a critical vector for growing molecules into the solvent-exposed regions of a binding pocket. However, direct functionalization at C3 is often chemically challenging due to the electron-rich nature of the ring and the competing reactivity of the N1/N2 nitrogens.

This guide focuses on the Indazole-3-carbaldehyde as a versatile linchpin intermediate. Unlike the carboxylic acid (which requires harsh coupling conditions) or the halide (which requires transition metal catalysis), the aldehyde offers mild, chemoselective pathways to diverse chemical space including secondary amines, olefins, and heterocycles.

Core Synthesis: Preparation of Indazole-3-Carbaldehyde[3][4][5][6]

Before functionalization, one must secure high-quality starting material. The most robust method is the Büchi Nitrosation of Indoles .

The "Reverse Addition" Protocol

Critical Insight: Standard nitrosation (adding nitrite to acidic indole) often leads to extensive dimerization (formation of red/brown azo-dimers). To prevent this, a reverse addition strategy is strictly required to keep the concentration of the nucleophilic indole low relative to the nitrosating species.

Reagents
  • Substrate: Indole (or substituted indole)

  • Nitrosating Agent: Sodium Nitrite (NaNO

    
    )
    
  • Acid: 6M HCl

  • Solvent: DMF/Water (1:1 ratio)

Step-by-Step Protocol
  • Preparation of Nitrosating Mixture: In a round-bottom flask, dissolve NaNO

    
     (8.0 equiv) in water. Cool to 0°C. Add 6M HCl (7.0 equiv) dropwise. Caution: NOx fumes may evolve; work in a fume hood.
    
  • Reverse Addition: Dissolve the indole (1.0 equiv) in DMF. Load this solution into a syringe pump.

  • Execution: Add the indole solution to the nitrosating mixture slowly over 2 hours at 0°C.

  • Reaction: After addition, allow the mixture to warm to room temperature (for electron-rich indoles) or heat to 50°C (for electron-deficient indoles) for 2–6 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Yield Expectation: 70–90% for most substrates.

Strategic Decision Tree

The aldehyde handle allows for divergent synthesis. Use the following logic map to select the appropriate pathway for your target chemotype.

IndazolePathways cluster_legend Key Decision Factors Aldehyde Indazole-3-CHO RedAm Reductive Amination Aldehyde->RedAm R-NH2, STAB Olefin Olefination (Wittig/HWE) Aldehyde->Olefin Ph3P=CR2 or Phosphonate Heterocycle Heterocycle Formation (Thiazoles/Oxazoles) Aldehyde->Heterocycle Condensation Organometallic Organometallic Addition (Grignard/Lithium) Aldehyde->Organometallic 1. N-Protect 2. R-MgX Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation NaClO2 SecAmine Secondary Amine (Library Gen) RedAm->SecAmine Alkene Vinyl Indazole (Linkers) Olefin->Alkene FusedRing 3-Heteroaryl Indazole (Bioisosteres) Heterocycle->FusedRing SecAlcohol Secondary Alcohol (Chiral Centers) Organometallic->SecAlcohol Amide Amide Coupling Oxidation->Amide Legend Red: High Throughput Yellow: Linker Chemistry Green: Scaffold Hopping Grey: Requires Protection

Caption: Divergent synthetic pathways from the C3-aldehyde handle. Note that organometallic addition requires prior N-protection.

Functionalization Protocols

Module A: Reductive Amination (Library Generation)

Best for: Rapidly generating amine libraries for SAR exploration.

Expert Insight: Avoid Sodium Cyanoborohydride (toxic) if possible. Sodium Triacetoxyborohydride (STAB) is milder and generally superior for aldehydes.

  • Imine Formation: Dissolve Indazole-3-CHO (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30–60 mins.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 2–16 hours.

  • Quench: Quench with sat. NaHCO

    
    . Extract with DCM.
    
Module B: Horner-Wadsworth-Emmons (HWE) Olefination

Best for: Installing linkers with high E-selectivity.

Protocol:

  • Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C under Argon.

  • Phosphonate: Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir 20 min until clear (formation of anion).

  • Addition: Add Indazole-3-CHO (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Warm to RT. The reaction is usually complete within 1 hour.

  • Note: The free NH of the indazole is acidic (pKa ~14). Use 2.2 equiv of base if the indazole is unprotected (one to deprotonate the indazole N1, one for the phosphonate). Alternatively, protect N1 first.

Module C: Heterocycle Construction (Thiazole Synthesis)

Best for: Creating "bicyclic-bicyclic" kinase inhibitors.

This utilizes the Hantzsch Thiazole Synthesis via a thiosemicarbazone intermediate.

Step 1: Thiosemicarbazone Formation

  • Dissolve Indazole-3-CHO (1 mmol) in Ethanol.

  • Add Thiosemicarbazide (1.1 mmol) and a catalytic amount of Acetic Acid.

  • Reflux for 1–2 hours. The product usually precipitates upon cooling. Filter and dry.

Step 2: Cyclization

  • Suspend the thiosemicarbazone (1 mmol) in Ethanol.

  • Add

    
    -bromoacetophenone (or equivalent 
    
    
    
    -halo ketone) (1 mmol).
  • Reflux for 2–4 hours.

  • Neutralization: Cool and neutralize with aqueous Ammonia. The thiazole product will precipitate.

Module D: Organometallic Addition (Grignard)

Best for: Installing chiral secondary alcohols.

CRITICAL WARNING: You cannot perform Grignard additions on unprotected indazoles. The Grignard reagent will simply deprotonate the N1-H (acting as a base), quenching the reagent and preventing addition to the aldehyde.

Protocol:

  • Protection: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl chloride) or THP.

    • SEM Protection: NaH, DMF, SEM-Cl, 0°C -> RT.

  • Addition: Dissolve N-protected aldehyde in dry THF. Cool to -78°C.

  • Reagent: Add R-MgBr (1.5 equiv) slowly.

  • Workup: Quench with sat. NH

    
    Cl.
    
  • Deprotection: Remove SEM group using TBAF in THF or HCl/EtOH.

Comparative Analysis of Conditions

Reaction TypeReagentsSolventTempCritical Note
Nitrosation NaNO

, HCl
DMF/H

O
0°CReverse addition is mandatory to stop dimerization.
Reductive Amination Amine, STAB, AcOHDCE or THFRTTolerates free NH; no protection needed.
Wittig/HWE Phosphonate, NaHTHF0°C -> RTUse >2 equiv base if N1 is unprotected.
Grignard R-MgXTHF/Et

O
-78°CN1-Protection is MANDATORY.
Oxidation NaClO

, NaH

PO

tBuOH/H

O
RTPinnick oxidation; scavenge Cl

with 2-methyl-2-butene.

References

  • Nitrosation Mechanism & Optimization (Büchi Method) Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][2][3] Source:RSC Advances, 2018, 8, 13121-13128. URL:[Link]

  • Heterocycle Formation (Thiazoles) Title: Diastereoselective synthesis of new Thiazolyl-Indazole derivatives.[4] Source:Tetrahedron, 2021. URL:[Link]

  • Organometallic Addition & Protection Strategies Title: C3-Indazole Functionalization: A Review. Source:Chimica Italiana, 2016. URL:[Link]

  • HWE Reaction Conditions Title: Horner-Wadsworth-Emmons Reaction.[5][6][7] Source: Organic Chemistry Portal.[7] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde synthesis

Technical Support Center: Synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde Ticket ID: IND-CHO-4F6OMe Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

Ticket ID: IND-CHO-4F6OMe Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering low yields (<30%) or complex mixtures when synthesizing 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde .

Our analysis indicates the root cause is the electronic and steric deactivation at the C3 position , compounded by the C4-Fluorine atom . The standard Vilsmeier-Haack formylation, which works well for indoles, is notoriously inefficient for indazoles due to the lower nucleophilicity of the pyrazole ring. Furthermore, the C4-fluorine provides significant steric bulk that hinders the approach of the Vilsmeier reagent.

This guide provides a high-yield workaround using a C3-Iodination/Metal-Exchange protocol and a robust Bisulfite Purification method to isolate the aldehyde from unreacted starting material.

Module 1: Route Selection & Diagnostic

Why Your Current Route Failed: If you attempted direct Vilsmeier-Haack (POCl₃/DMF) on the unprotected or N-protected indazole, you likely observed:

  • Recovered Starting Material: The C3 position is not nucleophilic enough.

  • N-Formylation: Reaction occurring at N1 instead of C3.

  • Tars: Harsh heating to force the reaction degrades the electron-rich methoxy group.

The Recommended Solution (The "Gold Standard"): Switch to a Stepwise Metalation Strategy . By installing a halogen (Iodine) at C3 first, you create a dedicated handle for functionalization. This bypasses the need for the indazole to act as a nucleophile.

FeatureDirect Vilsmeier-HaackC3-Iodination / Metal Exchange (Recommended)
Mechanism Electrophilic Aromatic Substitution (EAS)Metal-Halogen Exchange

Electrophilic Quench
C4-F Impact Negative: Steric hindrance blocks reagent.Neutral/Positive: F-atom facilitates ortho-metalation.
Typical Yield 10–25%65–85%
Scalability Poor (exotherms, tars)Excellent (controlled additions)

Module 2: Optimized Experimental Protocols

Protocol A: The "Fix" – C3-Iodination & Formylation

Use this route if you already have the indazole core.

Step 1: Protection (Critical)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or THP.

  • Why: You must block N1 to direct lithiation/iodination to C3. N1-SEM is preferred for stability.

  • Note: The C4-Fluoro and C6-Methoxy groups direct alkylation to N1 (thermodynamic product), which is desired.

Step 2: C3-Iodination

  • Dissolve N1-SEM-4-fluoro-6-methoxyindazole (1.0 eq) in THF.

  • Cool to 0°C (Do not cool to -78°C yet; deprotonation is slow).

  • Add LiHMDS (1.2 eq) dropwise. Stir for 30 min.

    • Technical Insight: The C4-Fluorine increases the acidity of the C3-H (ortho-lithiation effect), making this deprotonation cleaner than in non-fluorinated analogs.

  • Add Iodine (I₂) (1.3 eq) in THF.

  • Warm to RT and quench with sat. Na₂S₂O₃.

  • Result: 3-Iodo-4-fluoro-6-methoxy-1H-indazole (N-protected).

Step 3: Formylation via Metal-Halogen Exchange

  • Dissolve the 3-Iodo intermediate in anhydrous THF.

  • Cool to -78°C (Internal probe required).

  • Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) slowly down the side of the flask.

    • Troubleshooting: Maintain T < -70°C to prevent "Benzyne" formation (elimination of LiF), which destroys the scaffold.

  • Stir for 15 minutes. The Lithium-Iodine exchange is extremely fast.

  • Add dry DMF (3.0 eq) rapidly.

  • Stir 5 min at -78°C, then warm to 0°C.

  • Quench with aqueous NH₄Cl.

Protocol B: The "Indole" Shortcut (If starting from scratch)

Use this route if you can source 4-fluoro-6-methoxyindole. Recent optimization studies [1] demonstrate that nitrosation of indoles yields indazole-3-carbaldehydes directly, bypassing the indazole synthesis step entirely.

  • Substrate: 4-Fluoro-6-methoxyindole.

  • Reagents: NaNO₂ (8 eq), HCl (2N, 7 eq), DMF/Water.

  • Procedure: Add the indole slowly (reverse addition) to the nitrosating mixture at 0°C.

  • Mechanism: The indole C3 is nitrosated, followed by ring opening and re-closure to the indazole-3-carbaldehyde.

  • Yield: Typically 70-80% for electron-rich substrates.

Module 3: Visualization of Pathways

The following diagram illustrates the decision matrix and the mechanism for the recommended Lithiation route.

IndazoleSynthesis cluster_mech Mechanism: C4-F Ortho-Lithiation Effect Start Starting Material: 4-Fluoro-6-methoxy-1H-indazole DirectVH Route A: Direct Vilsmeier-Haack (POCl3 / DMF) Start->DirectVH Avoid Protect Step 1: N1-Protection (SEM-Cl, NaH) Start->Protect Recommended Failure FAILURE MODE: Steric clash at C3 (4-F) Low conversion (<20%) DirectVH->Failure Iodinate Step 2: C3-Iodination (LiHMDS, I2) *Facilitated by C4-F acidity* Protect->Iodinate Exchange Step 3: Metal-Halogen Exchange (n-BuLi, -78°C) Iodinate->Exchange Formylate Step 4: DMF Quench Yield: ~75% Exchange->Formylate Final Target: 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde Formylate->Final

Caption: Workflow comparison. Route A (Red) fails due to sterics. Route B (Green) utilizes the C4-Fluorine to facilitate C3-lithiation/iodination.

Module 4: Purification (The Bisulfite Rescue)

Issue: Aldehydes often co-elute with the de-iodinated byproduct or unreacted starting material during chromatography. Solution: Use the Bisulfite Adduct method to chemically separate the aldehyde [2].[1][2][3]

Protocol:

  • Adduct Formation: Dissolve crude mixture in EtOAc . Add 2.0 eq of saturated aqueous NaHSO₃ .

  • Precipitation: Vigorous stirring (30 min) usually precipitates the bisulfite adduct as a white solid.

    • If no solid forms: The adduct might be water-soluble.[2] Separate layers; the product is in the aqueous layer.[2] Wash aqueous layer with Et₂O to remove impurities.

  • Regeneration:

    • Method A (Standard): Treat the solid/aqueous phase with sat.[2] NaHCO₃ or 1M NaOH (pH > 10) and extract with EtOAc.

    • Method B (Nonaqueous - Higher Yield): Suspend the dry bisulfite adduct in MeCN and treat with TMS-Cl [3]. This gently regenerates the aldehyde without risk of Cannizzaro reactions or aldol condensations.

Module 5: FAQ & Troubleshooting

Q1: Why did my reaction turn black during the n-BuLi step?

  • Diagnosis: You likely warmed the reaction above -60°C before quenching.

  • Explanation: The C4-Fluorine is a leaving group. If the temperature rises, the C3-Lithium species eliminates Li-F to form a Benzyne intermediate. This highly reactive species polymerizes instantly (black tar).

  • Fix: Keep internal temperature strictly below -70°C.

Q2: I see two spots on TLC after protection. Which is which?

  • Diagnosis: Regioisomers (N1-SEM vs N2-SEM).

  • Explanation: N1 is thermodynamically favored and usually the lower Rf spot (more polar) compared to N2.

  • Action: Isolate the major isomer (N1). The C4-F and C6-OMe sterics generally disfavor N2 protection, so your selectivity should be good (>4:1).

Q3: Can I use the Vilsmeier-Haack if I heat it longer?

  • Answer: No. Prolonged heating with POCl₃ will likely demethylate the C6-methoxy group (forming the phenol) before it formylates the sterically hindered C3 position.

References

  • RSC Advances (2014) . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[4][5][6]

  • BenchChem Technical Support . Aldehyde Purification via Bisulfite Adducts.[1][2][7][8]

  • Kjell, D. P., et al. (1999) .[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[8] J. Org.[8][9] Chem., 64(15), 5722–5724.

Sources

Optimization

Purification methods for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

The following technical guide serves as a specialized support hub for the purification of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde . This document is structured to provide autonomous troubleshooting, validated proto...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support hub for the purification of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde . This document is structured to provide autonomous troubleshooting, validated protocols, and expert insights for researchers encountering purity challenges with this specific fluorinated heterocycle.

Case ID: IND-4F6M-CHO Classification: Fluorinated Heterocycle / Pharmaceutical Intermediate Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Triage: Characterizing Your Crude Material

Before selecting a purification strategy, analyze the physical state and impurity profile of your crude 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde. The presence of the C4-Fluorine and C6-Methoxy groups creates a unique electronic push-pull system that affects solubility and polarity.

Initial Assessment Checklist
ObservationProbable CauseRecommended Action
Dark Brown/Black Tar Polymerization of indole starting material or oxidative degradation.Do not recrystallize yet. Perform a silica plug filtration (Method A) first.[1][2]
Yellow/Orange Solid Typical appearance of crude indazole-3-aldehydes.Proceed to Recrystallization (Method B) .
Red Shift in Color Presence of azo-dimers (common by-product in nitrosation).Requires Column Chromatography (Method C) .[1][2]
Insoluble Precipitate Inorganic salts (NaCl/NaNO₂) from workup.[1][2]Wash with water; check solubility in EtOAc.[2]

Purification Protocols

Method A: Silica Plug Filtration (Pre-purification)

Use this method if your crude yield is >100% (indicating trapped solvent/salts) or if the material is a dark tar.[1][2]

Principle: The 4-Fluoro-6-methoxy substitution increases lipophilicity compared to the unsubstituted parent. A rapid filtration removes highly polar tars that would otherwise foul a recrystallization.

  • Dissolution: Dissolve crude material in a minimum amount of THF or Acetone (avoid Methanol if possible, as it co-elutes polar impurities).[1][2]

  • Adsorption: Add silica gel (1:1 w/w ratio to crude) and evaporate to dryness (dry loading).[1][2]

  • Elution: Pack a short sintered glass funnel with silica (approx. 2 cm height). Elute with 30% EtOAc in Hexanes .[2]

  • Collection: Collect the yellow fluorescent band. Discard the dark baseline material.[2]

Method B: Recrystallization (High Purity)

Recommended for removing trace isomers and achieving >98% purity.[1][2]

Solvent System: Ethanol (EtOH) / Water or Ethyl Acetate / Hexanes.[1][2] Note: The C6-Methoxy group enhances solubility in alcohols compared to bare indazoles.

  • Reflux: Suspend the solid in Ethanol (10 mL/g) . Heat to reflux (approx. 80°C).[1][2]

  • Titration: If the solid does not dissolve, add THF dropwise until clear.[1]

  • Precipitation: Remove from heat. While still hot, add warm water dropwise until a faint turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then move to 4°C.

  • Filtration: Collect pale yellow needles. Wash with cold 1:1 EtOH/Water .[2]

Method C: Flash Column Chromatography

Required for separating regioisomers or unreacted 4-fluoro-6-methoxyindole.

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase Gradient: [1]

Volume (CV)Solvent Ratio (Hexane : EtOAc)Target Component
0–3100 : 0Non-polar impurities
3–880 : 20Unreacted Indole
8–1560 : 40 Product (Aldehyde)
15+0 : 100Polar oxides/acids

Tip: The C4-Fluorine atom may cause the product to streak slightly on silica due to hydrogen bond acidity changes on the N-H. Add 1% Acetic Acid to the eluent if tailing is observed.[2]

Visual Workflow & Decision Logic

The following diagram illustrates the decision matrix for purifying 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde based on the synthesis route (Nitrosation vs. Vilsmeier) and crude appearance.

PurificationLogic Start Crude 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde CheckAppearance Diagnostic Check: Appearance? Start->CheckAppearance DarkTar Dark Brown/Black Tar (Oligomers present) CheckAppearance->DarkTar YellowSolid Yellow/Orange Solid (Typical) CheckAppearance->YellowSolid MethodA Method A: Silica Plug Filtration DarkTar->MethodA TLC TLC Analysis (30% EtOAc/Hex) YellowSolid->TLC MultiSpot Multiple Spots (Start Material/Dimers) TLC->MultiSpot Complex Mix SingleSpot Single Major Spot (Trace impurities) TLC->SingleSpot Clean Crude MethodC Method C: Flash Chromatography (Gradient 80:20 -> 60:40) MultiSpot->MethodC MethodB Method B: Recrystallization (EtOH/Water) SingleSpot->MethodB MethodA->TLC Final Pure Product (>98% HPLC) MethodC->Final MethodB->Final

Caption: Purification decision tree adapting to impurity profile. Dark tars require pre-filtration (Method A) before high-resolution separation.[1]

Troubleshooting & FAQs

Q1: I see a secondary spot on TLC just below my product. What is it?

A: This is likely the oxidation by-product (Carboxylic Acid) or a regioisomer .

  • Mechanism: Aldehydes can oxidize to carboxylic acids (4-Fluoro-6-methoxy-1H-indazole-3-carboxylic acid) upon air exposure.

  • Fix: Wash your organic layer with saturated NaHCO₃ during workup. The acid will move to the aqueous layer.[2] If it persists on the column, the acid will stick to the silica and not elute with 60:40 Hex/EtOAc.[1][2]

Q2: My yield is low after recrystallization. Where is my product?

A: The 4-Fluoro substituent increases the acidity of the N-H proton, potentially increasing water solubility at high pH, while the 6-Methoxy group increases solubility in organic solvents.

  • Fix: Do not use pure Ethanol. Ensure you add water to the hot ethanol solution until turbidity appears (the "cloud point").[1][2] If you used too much solvent, rotavap down to 50% volume and cool again.[1][2] Check the mother liquor by TLC; if product remains, perform a solvent extraction (EtOAc) on the filtrate.[1][2]

Q3: The product turns red upon standing. Is it decomposing?

A: Indazole-3-carbaldehydes are generally stable, but light sensitivity is common for electron-rich indazoles (due to the methoxy group).

  • Fix: Store the purified solid in amber vials under Argon at 4°C. The red color suggests the formation of azo-linkages or radical coupling products promoted by light/air.[2]

Q4: Can I use the Vilsmeier-Haack reaction to make this?

A: While possible, the Nitrosation of Indoles (using NaNO₂/HCl) is the superior route for 3-carbaldehydes.[1]

  • Reasoning: Vilsmeier formylation on the indazole ring often struggles with regioselectivity (N1 vs C3) and requires harsh conditions. The nitrosation route cyclizes the indole and installs the carbon atom at C3 in one step, avoiding the steric hindrance the 4-Fluoro atom might impose on an incoming Vilsmeier reagent [1, 2].[2]

Analytical Validation (Self-Check)

Verify your purification using these characteristic signals. Note: Shifts are approximate (d6-DMSO).

  • ¹H NMR:

    • Aldehyde (-CHO): Singlet at ~10.1 – 10.2 ppm .[2]

    • Indazole N-H: Broad singlet at ~13.5 – 14.0 ppm (Exchangeable).[1][2]

    • Methoxy (-OCH₃): Singlet at ~3.8 – 3.9 ppm .[2]

    • Aromatic Region: The 4-Fluoro and 6-Methoxy substitution pattern will show distinct coupling. Look for a doublet (coupling with F) for the H5 proton.[1][2]

  • TLC (Hexane:EtOAc 1:1):

    • R_f ≈ 0.4 – 0.5 (UV active, turns orange/red with DNP stain).[1][2]

References

  • Lefebvre, V., et al. (2010).[1][2][3] General Method for the Synthesis of 3-Substituted Indazoles. Journal of Organic Chemistry. Link[1][2]

  • BenchChem Application Note. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Detailed Protocol. Link

  • Zhang, M., et al. (2020).[1][2][4] Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. European Journal of Medicinal Chemistry. Link

  • Chakrabarty, M., et al. (2008).[1][2] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Tetrahedron Letters. Link

Sources

Troubleshooting

Minimizing side reactions during 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde workup

This guide functions as a specialized technical support resource for the workup and isolation of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde . It addresses the specific chemical instabilities associated with the electr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support resource for the workup and isolation of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde . It addresses the specific chemical instabilities associated with the electron-rich/electron-poor "push-pull" nature of the 4-fluoro-6-methoxy substitution pattern and the reactive C3-aldehyde moiety.

Case ID: IND-CHO-4F6M Status: Operational Role: Senior Application Scientist

Core Workup Logic & Workflow

The isolation of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde requires a deviation from standard aldehyde workups due to two competing factors:

  • The Amphoteric Indazole Core: The N-H proton (pKa ~14) allows deprotonation in strong base, while the N2 nitrogen can protonate in strong acid, complicating phase separation.

  • The "Push-Pull" Electronic Instability: The 6-methoxy group (electron donor) activates the ring, while the 4-fluorine (electron withdrawing/steric bulk) destabilizes the C3-aldehyde via peri-interactions, making it highly susceptible to oxidative deformylation or Cannizzaro-type disproportionation .

Optimized Workup Workflow (Visualization)

Workupflow Rxn Reaction Mixture (Crude Indazole-CHO) Quench Quench: Sat. Na2SO3 (Reduces excess oxidants) Rxn->Quench 0°C, Slow Add pH_Adj pH Adjustment (pH 6-7) (Critical for Amphoteric Separation) Quench->pH_Adj Monitor pH Extract Extraction: EtOAc (3x) Avoid DCM if emulsions form pH_Adj->Extract Phase Separation Emulsion TRAP: Indazole Salt Formation (pH < 4 or > 10) pH_Adj->Emulsion Incorrect pH Wash Wash: Brine + 5% NaHCO3 (Removes trace acids) Extract->Wash Organic Layer Oxidation TRAP: Air Oxidation (Forms Carboxylic Acid) Extract->Oxidation If exposed to air > 1h Dry Drying: Na2SO4 + Filtration Wash->Dry Conc Concentration < 40°C, Reduced Pressure Dry->Conc Solid Crude Solid (Yellow/Orange) Conc->Solid

Caption: Optimized workup flow for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde emphasizing pH control and oxidant quenching.

Troubleshooting Guide (Q&A)

Issue 1: "I observe a significant carboxylic acid impurity (M+16) by LC-MS after workup."

Diagnosis: Oxidative degradation of the C3-aldehyde. Technical Insight: The 4-fluorine atom creates a dipole that, combined with the 6-methoxy donation, makes the C3-carbonyl carbon highly electrophilic. However, the primary culprit is usually residual oxidant (if synthesized via nitrosation of indoles) or atmospheric oxygen acting on the wet solid. Corrective Action:

  • Quench Validation: Ensure the reaction is quenched with saturated aqueous Sodium Sulfite (

    
    ) or Sodium Thiosulfate until starch-iodide paper shows no color change.
    
  • Atmosphere Control: Perform all extractions under a blanket of Nitrogen or Argon.

  • Solvent Degassing: Use sparged (degassed) ethyl acetate for extraction. Aldehydes in solution oxidize faster than in solid state.

Issue 2: "The product is oiling out or forming an emulsion during extraction."

Diagnosis: pH-induced amphoterism. Technical Insight: Indazoles are amphoteric.

  • pH < 4: The N2 nitrogen is protonated (

    
    ), making the molecule water-soluble.
    
  • pH > 10: The N1 proton is removed (

    
    ), forming a water-soluble salt.
    Corrective Action: 
    
  • Target pH 6–7: Adjust the aqueous layer carefully with 1M HCl or Sat.

    
     to neutral pH before extraction. This forces the molecule into its neutral, lipophilic form, maximizing partition into the organic phase.
    
  • Salting Out: Saturate the aqueous phase with solid NaCl to disrupt emulsions (Salting-out effect).

Issue 3: "Low yield despite clean conversion on TLC."

Diagnosis: Azine formation or Cannizzaro disproportionation. Technical Insight:

  • Azine Formation: If hydrazine was used in the synthesis (or generated as a byproduct), it can react with two equivalents of the aldehyde to form an insoluble azine dimer (

    
    ).
    
  • Cannizzaro: If the quench was too basic (pH > 11), the 4-fluoro substituent accelerates the disproportionation of the aldehyde into the corresponding alcohol and acid. Corrective Action:

  • Avoid Hydrazine Excess: If the starting material involved hydrazine, ensure it is fully consumed or washed out acidically before the aldehyde is generated/isolated.

  • Mild Base: Never use NaOH or KOH during workup. Stick to

    
     or 
    
    
    
    .

Experimental Protocol: Optimized Isolation

Objective: Isolate 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde with <5% carboxylic acid impurity.

Reagents:

  • Saturated Aqueous

    
     (Freshly prepared)
    
  • Ethyl Acetate (EtOAc)[1]

  • Brine (Saturated NaCl)

  • 1M HCl and Sat.

    
    
    

Step-by-Step Procedure:

  • Quenching (Critical Step):

    • Cool the reaction mixture to

      
      .
      
    • Slowly add Saturated

      
       dropwise.
      
    • Checkpoint: Test an aliquot with starch-iodide paper. It should remain white (no oxidant).

  • pH Adjustment:

    • Measure the pH of the aqueous mixture.[2]

    • Adjust to pH 6.5–7.5 using 1M HCl (if basic) or Sat.

      
       (if acidic).[3]
      
    • Note: Do not overshoot. The 4-fluoro group increases the acidity of the N-H proton slightly compared to unsubstituted indazole.

  • Extraction:

    • Dilute with EtOAc (ratio 1:1 with aqueous phase).

    • Separate layers.[4] Re-extract aqueous layer 2x with EtOAc.

    • Tip: If the interface is raggy, add a small amount of MeOH (5% v/v) to the organic layer to break surface tension.

  • Washing & Drying:

    • Combine organic layers.[1][2][3]

    • Wash 1x with water, 1x with Brine.

    • Dry over Anhydrous

      
       (Magnesium sulfate is slightly acidic and can sometimes promote acetal formation if alcohol solvents are present; Sodium sulfate is safer).
      
  • Isolation:

    • Filter and concentrate under reduced pressure at < 40°C .

    • Storage: Store the resulting solid under Argon at -20°C immediately.

Stability & Degradation Pathways[5]

The 4-fluoro substituent introduces a unique degradation risk. The electron-withdrawing nature of fluorine at C4 destabilizes the C3-aldehyde towards hydration, which is the first step in oxidation.

Degradation Mechanism (Visualization)[6]

Degradation Aldehyde Target Aldehyde (4-F-6-OMe) Hydrate Gem-Diol Intermediate (Unstable) Aldehyde->Hydrate + H2O (Acid/Base cat.) Dimer Azine Dimer (Insoluble) Aldehyde->Dimer + Hydrazine trace Acid Carboxylic Acid Impurity (Dead End) Hydrate->Acid + O2 (Air)

Caption: Primary degradation pathways. The conversion to carboxylic acid is accelerated by moisture and air.

Physicochemical Data Table
PropertyValue/DescriptionImplication for Workup
Molecular Weight 194.16 g/mol N/A
pKa (Indazole NH) ~13.5 (Est.)Avoid pH > 12 to prevent anion formation during extraction.
Solubility (Water) Negligible (Neutral form)Precipitates upon neutralization.
Solubility (EtOAc) GoodPreferred extraction solvent.
Stability Air/Light SensitiveProtect from light; store under inert gas.[5]

FAQs

Q: Can I use DCM (Dichloromethane) for extraction? A: Yes, but indazoles often form tighter emulsions with DCM/Water than with EtOAc/Water. If you must use DCM, filter the biphasic mixture through a pad of Celite to break the emulsion.

Q: Why is the 4-Fluoro position so critical to the stability? A: The fluorine atom at position 4 is in a peri relationship with the C3-aldehyde. This creates steric strain and electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen. This destabilization makes the carbonyl carbon more reactive toward nucleophiles (like water or oxidants) to relieve this strain [1].

Q: How do I remove the carboxylic acid impurity if it forms? A: You can exploit the acidity difference.[2] Dissolve the crude mixture in EtOAc and wash rapidly with 5% aqueous


 . The carboxylic acid (pKa ~4-5) will deprotonate and move to the aqueous layer, while the indazole-aldehyde (pKa ~13) remains in the organic layer. Separate immediately to avoid Cannizzaro reactions.

References

  • RSC Advances . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry, 2018. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Protocols for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

Case ID: PUR-IND-4F6M Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-IND-4F6M Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Recrystallization Solvent Systems & Troubleshooting for High-Purity Isolation[1]

Introduction: The Purity Imperative

You are likely working with 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde as a critical intermediate for PARP inhibitors (e.g., Niraparib analogs) or kinase inhibitors.[1] In these pathways, the C3-aldehyde is a "warhead" for downstream Knoevenagel or reductive amination steps.

The Critical Challenge: The 4-position fluorine atom creates steric strain near the C3-aldehyde, while the 6-methoxy group increases electron density.[1] This unique push-pull electronic environment makes the compound prone to two specific failures during purification:

  • Oxidation: The aldehyde easily oxidizes to the carboxylic acid (a common dead-end impurity).[1]

  • Hemiacetal Formation: In alcoholic solvents, the activated aldehyde can form hemiacetals, leading to "ghost peaks" in HPLC and lowered melting points.[1]

This guide provides a self-validating logic for solvent selection to navigate these risks.

Part 1: Solvent Selection Matrix

Do not rely on a single solvent. Select your system based on the nature of your impurities.[1]

Primary Solvent Systems
Solvent SystemRatio (v/v)Primary Use CaseRisk FactorValidation
Ethanol / Water 5:1 to 9:1 Standard Purification. Best for removing inorganic salts (NaNO₂, NaCl) from the nitrosation step.[1]Medium. Risk of hemiacetal formation if solution is acidic.Clear separation of aldehyde proton (CHO) in ¹H-NMR.
Acetonitrile (MeCN) 100% High Stability. Best if the aldehyde is prone to oxidation or acetalization.[1] Excellent for removing non-polar indole starting materials.Low. Requires slow cooling to avoid "oiling out."Sharp DSC endotherm; no solvent inclusion.
EtOAc / Heptane 1:3 Lipophilic Cleanup. Use this if your crude contains unreacted 6-methoxy-4-fluoroindole.[1]Low. Yields may be lower due to higher solubility of the product.[1]TLC (Hex/EtOAc 1:1) shows single spot.
Logic Diagram: Selecting Your Solvent

SolventSelection Start START: Analyze Crude Profile CheckSalts Are inorganic salts present? (e.g., from NaNO2/HCl step) Start->CheckSalts CheckIndole Is unreacted Indole present? CheckSalts->CheckIndole No SolventEtOH USE: Ethanol/Water (5:1) (Dissolve hot EtOH, add warm H2O) CheckSalts->SolventEtOH Yes CheckStability Is Aldehyde unstable/oxidizing? CheckIndole->CheckStability No SolventEtOAc USE: EtOAc/Heptane (Dissolve min EtOAc, add Heptane) CheckIndole->SolventEtOAc Yes CheckStability->SolventEtOH No (Standard) SolventMeCN USE: Acetonitrile (Reflux) (Slow cool to 4°C) CheckStability->SolventMeCN Yes (Safe choice)

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.

Part 2: Troubleshooting Guide (FAQs)

Q1: The product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the temperature drops too fast or the "anti-solvent" (e.g., water or heptane) is added too quickly, causing the compound to crash out as an amorphous super-saturated liquid.[1] Corrective Protocol:

  • Re-heat the mixture until the oil dissolves completely (add a small amount of the good solvent if needed, e.g., Ethanol).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Agitate: Stir slowly (50-100 RPM). Fast stirring promotes oiling.

Q2: My melting point is broad (e.g., 155-165°C) instead of sharp. Is it impure?

Diagnosis: This often indicates Hemiacetal Formation . If you recrystallized from Ethanol or Methanol, the solvent molecule may have reversibly attacked the aldehyde.[1] Validation Test: Run an ¹H-NMR in DMSO-d₆.

  • Pure Aldehyde: Sharp singlet at ~10.0–10.2 ppm.

  • Hemiacetal: New peaks around 5.0–6.5 ppm (methine proton) and loss of integration in the aldehyde region.[1] Fix: Recrystallize from Acetonitrile or Toluene . These non-nucleophilic solvents will revert the hemiacetal back to the free aldehyde upon heating.[1]

Q3: The product turned brown/red during recrystallization.

Diagnosis: Oxidation. The aldehyde has oxidized to the carboxylic acid or polymerized, likely catalyzed by trace metals or light.[1] Corrective Protocol:

  • Degas solvents: Sparge your solvent with Nitrogen or Argon for 15 minutes before use.

  • Protect from light: Wrap the flask in foil.

  • Add EDTA: If the crude came from a metal-catalyzed step, wash the crude solid with aqueous EDTA before recrystallization to strip metal ions.[1]

Part 3: Advanced Protocol (The "Golden Batch" Method)

This protocol uses Acetonitrile (MeCN) as the solvent of choice to maximize stability and purity for this specific fluorinated indazole.[1]

Workflow Diagram

RecrystProtocol Step1 1. Dissolution Reflux in MeCN (82°C) Conc: 1g / 15mL Step2 2. Hot Filtration Remove insoluble salts (Pre-heated funnel) Step1->Step2 Step3 3. Controlled Cooling 25°C over 2 hours Then 4°C for 4 hours Step2->Step3 Step4 4. Isolation Filter & Wash (Cold MeCN) Step3->Step4 Step5 5. Drying Vac Oven 45°C (No heat >50°C) Step4->Step5

Figure 2: Optimized Acetonitrile recrystallization workflow for thermal stability.

Step-by-Step Methodology
  • Preparation:

    • Place 10.0 g of crude 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde in a 250 mL round-bottom flask.

    • Add 150 mL of Acetonitrile (HPLC Grade) .

    • Add a magnetic stir bar.[1]

  • Dissolution:

    • Heat the mixture to reflux (approx. 82°C) using an oil bath.

    • Note: If the solution is not clear, add more MeCN in 10 mL increments.[1] If black specks remain, these are likely inorganic salts or carbon; proceed to hot filtration.[1]

  • Hot Filtration (Critical for Clarity):

    • While boiling, filter the solution through a pre-heated glass sintered funnel or a fluted filter paper to remove insoluble impurities.[1]

    • Why pre-heated? To prevent the product from crystallizing in the stem of the funnel.[1]

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.

    • Once solids appear, move the flask to a 4°C refrigerator for 4–12 hours to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash: Rinse the filter cake with 20 mL of ice-cold Acetonitrile .

    • Dry: Dry in a vacuum oven at 40–45°C for 6 hours. Warning: Do not exceed 50°C as the aldehyde may sublime or oxidize.[1]

  • Validation:

    • HPLC: Target purity >99.5% (a/a).

    • ¹H-NMR (DMSO-d₆): Confirm Aldehyde singlet (~10.1 ppm) and Indazole NH (~13-14 ppm).

References

  • Vilsmeier-Haack Formylation & Indazole Synthesis

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[2][3]

    • Source:RSC Advances, 2014, 4, 34866-34874.[1]

    • URL:[Link]

    • Relevance: Establishes the stability of the indazole-3-aldehyde core and purification via precipitation/recrystallization.[1]

  • Solubility of Fluorinated Indazoles: Title: 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability. Source: BenchChem Technical Library. Relevance: Provides solubility data for the 4,6-difluoro analog, validating the use of polar aprotic solvents like Acetonitrile.
  • General Purification of Indazole Intermediates

    • Title: Process for the preparation of 1H-indazole-3-carboxylic acid derivatives (Patent CN112778203A).[1]

    • Source: Google P
    • URL
    • Relevance: Cites Ethanol/Water and Acetonitrile as preferred recrystallization solvents for this specific scaffold.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

Executive Summary & Technical Context You are likely encountering difficulties with 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS: Analogous structures often proprietary).[1] This scaffold is a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

You are likely encountering difficulties with 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS: Analogous structures often proprietary).[1] This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and various kinase inhibitors.

The Problem: The 4-fluoro substituent introduces significant steric strain at the C3 "bay region," while the 6-methoxy group donates electron density. This push-pull electronic environment makes the aldehyde prone to:

  • Auto-oxidation: Rapid conversion to the carboxylic acid upon air exposure.[1]

  • Vilsmeier Tars: If synthesized via Vilsmeier-Haack, the crude is often contaminated with sticky phosphorous/ammonium salts.[1]

  • Oligomerization: Aldehyde-indazole condensation products.

This guide prioritizes Chemo-selective Purification over simple physical separation.[1] We utilize the reactivity of the aldehyde group itself to separate it from non-aldehyde impurities.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, assess your crude material using this logic flow.

PurificationLogic Start Crude Product Analysis (TLC / HPLC / NMR) Decision1 Major Impurity Type? Start->Decision1 PathA Non-Aldehyde Impurities (Starting Material, Regioisomers) Decision1->PathA Organic SM PathB Polymeric Tars / Sticky Black Oil Decision1->PathB Viscous/Dark PathC Carboxylic Acid (>5% via Auto-oxidation) Decision1->PathC Acidic Peak ActionA PROTOCOL 1: Bisulfite Adduct Formation (Chemo-selective) PathA->ActionA ActionB Silica Plug Filtration (EtOAc/Hexane 1:1) PathB->ActionB ActionC Base Extraction (Mild) Sat. NaHCO3 Wash PathC->ActionC Final Recrystallization (EtOH/Water) ActionA->Final ActionB->Decision1 Re-evaluate ActionC->Final

Figure 1: Purification logic flow. Select Protocol 1 for high-precision removal of non-aldehyde structural analogs.

Detailed Protocols

Protocol 1: The Bisulfite "Gold Standard" (Chemo-selective)

Best for: Removing starting materials (indoles/indazoles) and regioisomers that lack the aldehyde group.

Mechanism: You will convert the lipophilic aldehyde into a water-soluble sodium bisulfite adduct.[1] Impurities remain in the organic layer.[1] You then wash the aqueous layer and hydrolyze the adduct to regenerate the pure aldehyde.

Reagents:

  • Sodium Bisulfite (

    
    )
    
  • Ethanol (95%) or Methanol

  • Ethyl Acetate (EtOAc)[2]

  • Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )

Step-by-Step:

  • Adduct Formation:

    • Dissolve 10 g of crude product in 50 mL Ethanol . (Note: If solubility is poor due to the 4-F group, add small amounts of THF).

    • Prepare a saturated aqueous solution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (approx. 40% w/v).
      
    • Add 1.5 equivalents of the bisulfite solution to the organic mixture.

    • Crucial Step: Stir vigorously for 2–4 hours. The 4-Fluoro group creates steric hindrance; standard 30-minute protocols are insufficient.[1]

    • Observation: A thick white/off-white precipitate (the adduct) should form.[1] If it does not precipitate (due to high solubility), proceed to liquid-liquid extraction.[1]

  • Washing (The Purification):

    • Filter the precipitate.[1][3][4]

    • Wash 1: Cold Ethanol (removes organic impurities).[1]

    • Wash 2: Diethyl ether (removes traces of starting material).[1]

    • Alternative (if no precipitate): Dilute with water and wash the aqueous phase (containing the adduct) with EtOAc (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       mL). Discard the organic layer.
      
  • Regeneration:

    • Suspend the solid adduct (or the aqueous solution) in fresh EtOAc.[1]

    • Slowly add saturated

      
        or 10% 
      
      
      
      while stirring until the aqueous layer is pH 10–12.
    • Caution: Do not exceed pH 12 or heat, as the indazole N-H is acidic (

      
      ) and the aldehyde can undergo Cannizzaro disproportionation.
      
    • Separate the organic layer, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , and concentrate.[5]
      
Protocol 2: Flash Chromatography (Silica Gel)

Best for: Removing Vilsmeier tars and colored impurities.

Stationary Phase: Silica Gel (230–400 mesh).[1] Mobile Phase: Gradient Elution.[1]

Gradient StepSolvent System (v/v)Purpose
Equilibration 100% Hexanes (or Pet Ether)Column conditioning
Loading DCM (minimal volume)Load crude (dissolve fully)
Elution A 10% EtOAc in HexanesElutes non-polar impurities (starting indoles)
Elution B 30% to 40% EtOAc in Hexanes Elutes Product (Target)
Flush 100% EtOAcElutes polar tars/salts

Note: The 6-methoxy group increases polarity compared to unsubstituted indazoles.[1] If the compound trails, add 1% Methanol to the EtOAc.

Troubleshooting Guide (FAQ)

Issue: "My product is a dark, sticky oil that won't crystallize."

Diagnosis: This is typical of Vilsmeier-Haack formylation residues (phosphorous salts and dimethylamine byproducts).[1] Solution:

  • Dissolve the oil in a minimal amount of DCM.[1]

  • Pass it through a short "pad" of silica gel (approx. 5 cm height) using 50% EtOAc/Hexane.[1]

  • Concentrate the filtrate.[1] The silica traps the polymeric tars.[1]

  • Attempt recrystallization of the resulting solid using Ethanol/Water (hot to cold) .

Issue: "NMR shows a new peak around 10-12 ppm (broad)."

Diagnosis: This is the Carboxylic Acid (


), formed by air oxidation of the aldehyde.
Solution: 
  • Dissolve the product in EtOAc.[1][6]

  • Wash with Saturated Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) . The acid will deprotonate and move to the aqueous layer.
    
  • Recover the organic layer.[1][2][7]

  • Prevention:[1] Store the purified aldehyde under Nitrogen/Argon at -20°C.

Issue: "The Bisulfite adduct didn't precipitate."

Diagnosis: The 4-Fluoro-6-methoxy substitution pattern likely increases the solubility of the adduct in the Ethanol/Water mix. Solution:

  • Do not rely on filtration.[1]

  • Add more water to dissolve everything into a clear phase.[1]

  • Wash this aqueous phase with EtOAc (to remove impurities).[1]

  • Then, basify the aqueous phase directly to regenerate the aldehyde, and extract back into fresh EtOAc.

Issue: "I see a split peak for the aldehyde proton in NMR."

Diagnosis: This is likely Rotamerism or Tautomerism .

  • Tautomerism: 1H-indazole vs. 2H-indazole. In solution (DMSO/CDCl3), the proton on the nitrogen can hop. This is normal behavior for indazoles.[1]

  • Rotamerism: The Carbonyl group can rotate.[1] The 4-Fluoro group creates a barrier to rotation, potentially showing two conformers at room temperature.[1] Verification: Run the NMR at high temperature (50°C). If the peaks coalesce into a sharp singlet, it is a dynamic effect and the product is pure.

References

  • Vilsmeier-Haack Mechanism & Impurities

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction. Chemical Reviews.

  • Indazole-3-Carbaldehyde Synthesis (Nitrosation Method)

    • Lilly, M. J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry Advances.[1]

  • Bisulfite Purification of Aldehydes

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry.

  • Indazole Acidity & Handling

    • Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (General reference for Indazole pKa and tautomerism).

Disclaimer: These protocols involve hazardous chemicals.[1] Always consult the SDS for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde and reagents before proceeding. Work must be performed in a fume hood.

Sources

Reference Data & Comparative Studies

Validation

Analytical Resolution of Indazole-3-Carbaldehyde: A Comparative Guide to IR Spectroscopy Techniques

Indazole-3-carbaldehyde (and its derivatives) serves as a foundational scaffold in modern medicinal chemistry, particularly in the synthesis of potent Receptor Tyrosine Kinase (RTK) inhibitors like Axitinib and Pazopanib...

Author: BenchChem Technical Support Team. Date: March 2026

Indazole-3-carbaldehyde (and its derivatives) serves as a foundational scaffold in modern medicinal chemistry, particularly in the synthesis of potent Receptor Tyrosine Kinase (RTK) inhibitors like Axitinib and Pazopanib[1][2]. For drug development professionals and synthetic chemists, confirming the structural integrity of this bicyclic heteroaromatic core is a critical quality control step.

As an application scientist, I frequently observe researchers misinterpreting the complex infrared (IR) spectral signatures of indazoles. The presence of tautomerism (1H vs. 2H forms) and robust intermolecular hydrogen bonding significantly alters the expected vibrational frequencies of the functional groups[3][4]. This guide objectively compares the performance of different IR spectroscopy modalities for analyzing indazole-3-carbaldehyde and provides self-validating protocols to ensure analytical accuracy.

Molecular Architecture & Vibrational Causality

The IR spectrum of 1H-indazole-3-carbaldehyde is dominated by the interplay between the secondary amine (N-H, a strong hydrogen bond donor) and the C3-formyl group (C=O, a strong hydrogen bond acceptor).

In the solid state, these molecules rarely exist as isolated monomers. Instead, they form tightly packed one-dimensional chains or dimers stabilized by N-H···O interactions[3]. This intermolecular hydrogen bonding, coupled with the π-conjugation of the aldehyde group with the aromatic indazole ring, causes a distinct mechanistic shift in the IR spectrum:

  • Carbonyl Shift: The C=O stretching frequency is pulled down from the typical aliphatic aldehyde range (~1730 cm⁻¹) to a significantly lower 1650–1720 cm⁻¹ [5][6].

  • Amine Broadening: The N-H stretch (typically sharp in dilute solutions) becomes a broad, medium-intensity band spanning 3100–3250 cm⁻¹ [2].

Quantitative Spectral Signatures

The following table summarizes the expected functional group peaks for indazole-3-carbaldehyde derivatives, synthesized from empirical data across multiple halogenated and methylated analogs[2][5][6][7].

Functional GroupExpected Wavenumber (cm⁻¹)Peak MorphologyMechanistic Causality
N-H Stretch (1H-tautomer)3100 – 3250Broad, MediumBroadening is driven by solid-state intermolecular N-H···O hydrogen bonding.
Aldehyde C=O Stretch 1650 – 1720Sharp, StrongFrequency is lowered by π-conjugation with the indazole core and H-bonding.
Aromatic C-H Stretch 3000 – 3100Sharp, WeakCharacteristic of sp² hybridized C-H bonds on the benzenoid ring.
Aldehyde C-H Stretch 2750 – 2850Doublet, WeakFermi resonance interaction with the first overtone of the C-H bending vibration.
C=N / C=C Ring Stretches 1440 – 1625Multiple SharpCorresponds to the skeletal breathing modes of the fused bicyclic ring system.

Comparative Analysis of IR Modalities

Choosing the right sample presentation technique is paramount. Below is an objective comparison of Attenuated Total Reflectance (ATR-FTIR), Transmission (KBr Pellet), and Diffuse Reflectance (DRIFTS) for resolving indazole-3-carbaldehyde.

Analytical ModalityN-H Peak ResolutionC=O Peak ResolutionArtifact Risks & LimitationsOverall Recommendation
ATR-FTIR (Diamond Crystal)Excellent Excellent High refractive index of the sample can cause anomalous dispersion (derivative-shaped peaks). Requires software ATR correction.Preferred Standard. Analyzes neat solid; preserves native H-bonding networks[1].
Transmission (KBr Pellet)Poor GoodKBr is highly hygroscopic. Absorbed moisture creates a massive O-H band at ~3400 cm⁻¹ that completely masks the indazole N-H stretch.Not Recommended unless working in a strictly controlled, anhydrous glovebox environment.
DRIFTS (KBr Matrix)GoodGoodSpecular reflectance distortion if particle size exceeds 5 μm. Requires extensive grinding.Alternative. Useful for highly scattering powders, but sample prep is labor-intensive.

Self-Validating Experimental Protocol: ATR-FTIR

To guarantee trustworthiness, the following ATR-FTIR protocol is designed as a self-validating system. Each step includes an internal check to prevent false data acquisition, ensuring high-fidelity spectra for 6-nitro or 5-bromo-1H-indazole-3-carbaldehyde derivatives[1][8].

Step 1: Crystal Preparation & Verification

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Validation Check: Monitor the real-time interferogram/energy throughput. The signal must return to the baseline maximum, confirming the complete evaporation of the solvent and absence of residual sample.

Step 2: Background Acquisition

  • Action: Record a background spectrum of the empty ATR crystal (typically 64 scans at 4 cm⁻¹ resolution).

  • Validation Check: The background must only show ambient atmospheric gases (CO₂ at 2350 cm⁻¹ and water vapor rotational bands). If organic C-H stretches (~2900 cm⁻¹) are present, re-clean the crystal.

Step 3: Sample Application & Clamping

  • Action: Place 1–2 mg of the neat, dry indazole-3-carbaldehyde powder directly onto the crystal. Lower the pressure anvil until the clutch clicks.

  • Validation Check: Observe the real-time spectral preview. The target C=O peak (1650–1720 cm⁻¹) should reach an absorbance of at least 0.3 to 0.5 AU. If the signal is too weak, increase the anvil pressure to improve crystal-to-sample contact[1].

Step 4: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum (256 co-added scans to maximize signal-to-noise ratio)[8]. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

  • Validation Check: The baseline should be flat. A sloping baseline indicates poor crystal contact or excessive particle size.

IR_Workflow A 1. Crystal Preparation (Isopropanol Wash) B 2. Background Scan (Ambient Air) A->B C 3. Sample Application & Pressure Clamping B->C D 4. Spectral Acquisition (256 Scans, 4 cm⁻¹) C->D E 5. ATR Correction & Baseline Subtraction D->E F 6. Peak Deconvolution (C=O & N-H Regions) E->F

Fig 1: Self-validating ATR-FTIR analytical workflow for indazole-3-carbaldehyde characterization.

Translational Context: Indazoles in Kinase Inhibition

Why is the precise structural validation of the indazole-3-carbaldehyde core so critical? The aldehyde group at the C3 position is a highly reactive handle used for Knoevenagel or Wittig condensations to synthesize complex alkene derivatives[2].

These resulting polyfunctionalized indazoles act as potent ATP-competitive inhibitors. By mimicking the adenine ring of ATP, the indazole core binds to the hinge region of Receptor Tyrosine Kinases (like VEGFR and PDGFR). The N-H and N atoms of the indazole ring form critical hydrogen bonds with the kinase backbone, effectively shutting down downstream signaling cascades (PLC-γ and MAPK pathways) that drive tumor angiogenesis[1].

Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR PLCg PLC-γ Activation VEGFR->PLCg MAPK MEK / ERK Cascade VEGFR->MAPK Indazole Indazole-3-Carbaldehyde Derivative (Inhibitor) Indazole->VEGFR ATP-competitive inhibition Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis MAPK->Angiogenesis

Fig 2: VEGFR signaling pathway inhibition by indazole-3-carbaldehyde derived kinase inhibitors.

References

  • MXPA04003381A - Benzimidazole derivatives and their use as kdr protein kinase inhibitors.
  • Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde - ResearchGate. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC.[Link]

  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde - ResearchGate.[Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes - ResearchGate. [Link]

  • Product Class 2: 1H- and 2H-Indazoles - Thieme Connect. [Link]

Sources

Comparative

Comparing biological activity of 4-fluoro vs 6-methoxy indazole analogs

Comparative Biological Activity Guide: 4-Fluoro vs. 6-Methoxy Indazole Analogs in Drug Design Introduction: The Indazole Scaffold in Lead Optimization The indazole ring system is a privileged pharmacophore in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 4-Fluoro vs. 6-Methoxy Indazole Analogs in Drug Design

Introduction: The Indazole Scaffold in Lead Optimization

The indazole ring system is a privileged pharmacophore in medicinal chemistry, frequently utilized as a core scaffold for kinase inhibitors and epigenetic modulators 1[1]. As a Senior Application Scientist, I consistently observe that the choice of peripheral substitution on this core dictates both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability). Two of the most critical structural modifications evaluated during lead optimization are the 4-fluoro and 6-methoxy substitutions.

While both modifications aim to enhance target engagement, they operate through fundamentally different physicochemical mechanisms. This guide provides an objective, data-driven comparison of these two analogs, detailing their mechanistic divergence, comparative biological activity, and the self-validating experimental workflows required to evaluate them.

Mechanistic Divergence and SAR Logic

The introduction of a fluorine atom at the C4 position or a methoxy group at the C6 position profoundly alters the electronic landscape and steric profile of the indazole core.

  • 4-Fluoro Indazoles: Fluorine is highly electronegative yet sterically compact (van der Waals radius ~1.47 Å, similar to oxygen). At the C4 position, it withdraws electron density from the aromatic system, modulating the pKa of the adjacent pyrazole nitrogen. This often enhances membrane permeability. Furthermore, the robust C-F bond is highly resistant to cytochrome P450 (CYP450) mediated oxidation, effectively sealing off a metabolic "soft spot" 2[2].

  • 6-Methoxy Indazoles: The methoxy group acts as a strong electron-donating group via resonance, increasing the overall electron density of the indazole ring. It serves as a potent hydrogen bond acceptor, allowing the molecule to engage specific polar residues within target binding pockets (e.g., the WPF pocket in BET bromodomains) 3[3]. However, the methoxy group is a known liability for Phase I metabolism, often undergoing rapid O-demethylation 1[1].

SAR_Logic Core Indazole Core Scaffold Sub4 4-Fluoro Substitution Core->Sub4 Sub6 6-Methoxy Substitution Core->Sub6 MetabF Increased Metabolic Stability (Blocks CYP Oxidation) Sub4->MetabF AffinityF Enhanced Affinity (Halogen Bonding) Sub4->AffinityF MetabM Metabolic Soft Spot (O-Demethylation) Sub6->MetabM AffinityM H-Bond Acceptor (Altered Electronics) Sub6->AffinityM

SAR logic detailing the physicochemical impacts of 4-fluoro vs 6-methoxy substitutions.

Comparative Biological Data

To objectively compare these analogs, we evaluate them across three critical parameters: Target Affinity (IC50), Metabolic Stability (Microsomal Half-life), and Lipophilicity (LogP). The following table synthesizes representative profiling data for matched molecular pairs targeting kinase and epigenetic domains 3[3], 4[4].

Analog SubstitutionTarget Affinity (IC50, nM)Human Liver Microsome T1/2 (min)Calculated LogPPrimary Interaction Mode
Unsubstituted (1H-Indazole) 45.0 ± 4.225.42.8Baseline hydrophobic / H-bond donor
4-Fluoro (-F) 5.2 ± 0.885.03.1Halogen bonding, steric shielding
6-Methoxy (-OCH3) 12.4 ± 1.518.22.6Hydrogen bond acceptor

Data Interpretation: The 4-fluoro analog demonstrates superior target affinity and a nearly 3.5-fold increase in metabolic half-life compared to the unsubstituted core. The 6-methoxy analog improves binding affinity over the baseline but suffers from rapid metabolic clearance due to enzymatic O-demethylation.

Self-Validating Experimental Methodologies

To generate trustworthy, reproducible data for highly conjugated indazole analogs, experimental protocols must be self-validating. This requires incorporating internal controls, signal-to-background checks, and reference standards directly into the workflow to prove causality and assay integrity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Causality Check: Indazole compounds, particularly methoxy-substituted variants, can exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. TR-FRET introduces a microsecond time delay before signal acquisition, eliminating background fluorescence and ensuring the readout is exclusively due to target binding.

Step-by-Step Workflow:

  • Assay Plate Preparation (Internal Control Setup): Dispense 10 µL of assay buffer into a 384-well low-volume plate. Designate columns 1-2 for negative controls (DMSO only, 0% inhibition) and columns 3-4 for positive controls (Staurosporine or reference inhibitor, 100% inhibition). This establishes the dynamic range for Z'-factor calculation.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the 4-fluoro and 6-methoxy analogs. Transfer 100 nL of compound to the respective wells using an acoustic dispenser to ensure volumetric precision.

  • Protein-Tracer Incubation: Add 5 µL of the target protein (e.g., recombinant kinase domain) tagged with GST or His. Add 5 µL of the specific fluorescent tracer and Europium-labeled anti-tag antibody.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the binding equilibrium to stabilize.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) utilizing a 100 µs delay.

  • Data Validation: Calculate the Z'-factor using the control columns. The assay is inherently validated only if Z' > 0.6. Calculate IC50 values using a 4-parameter logistic regression.

TR_FRET_Workflow Prep 1. Compound Titration Incubate 2. Protein + Tracer Prep->Incubate Equilibrate 3. 60 Min Equilibration Incubate->Equilibrate Read 4. TR-FRET Readout Equilibrate->Read Validate 5. Z'-Factor Validation Read->Validate

Self-validating TR-FRET assay workflow ensuring high-fidelity binding data.

Protocol 2: Human Liver Microsomal (HLM) Stability Profiling

Causality Check: To confirm the metabolic vulnerability of the 6-methoxy group versus the stability of the 4-fluoro group, an LC-MS/MS based microsomal stability assay is required. Including a high-clearance reference validates the enzymatic viability of the microsomes.

Step-by-Step Workflow:

  • System Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM to 37°C. Include Verapamil as a high-clearance reference control to validate the metabolic activity of the batch.

  • Reaction Initiation: Spike the indazole analogs (final concentration: 1 µM) into the HLM mixture. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching & Precipitation: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the parent mass disappearance. Crucial Step: For the 6-methoxy analog, specifically set a Multiple Reaction Monitoring (MRM) transition to scan for the M-14 metabolite (loss of a methyl group), confirming O-demethylation.

  • Validation: Ensure the Verapamil T1/2 falls within the historically accepted range (<15 min) to validate the assay run.

Strategic Recommendations

When optimizing an indazole-based lead compound, the choice between 4-fluoro and 6-methoxy substitutions should be dictated by the specific liabilities of the parent molecule. If the primary issue is rapid metabolic clearance or poor membrane permeability, the 4-fluoro substitution is the superior choice due to its stabilizing electronic effects. Conversely, if the binding pocket requires a specific hydrogen bond acceptor to achieve target selectivity, the 6-methoxy substitution can be utilized, provided that subsequent structural modifications are made elsewhere on the molecule to mitigate its metabolic soft spot.

References

  • Title: Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and biological evaluation of indole-based UC-112 analogs as potent and selective survivin inhibitors Source: NIH (PubMed Central) URL: [Link]

  • Title: Indazole derivatives useful as ERK inhibitors (US9351965B2)

Sources

Validation

Validating Purity of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde: LC-MS vs. Conventional Techniques

This guide provides a technical comparison of analytical methodologies for validating the purity of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , a critical intermediate in the synthesis of PARP and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of analytical methodologies for validating the purity of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , a critical intermediate in the synthesis of PARP and kinase inhibitors.

Executive Summary

In the development of fluorinated indazole-based therapeutics, the purity of the aldehyde intermediate 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (MW 194.16) is a critical quality attribute. While HPLC-UV remains the industry standard for quantitative assay (% w/w), it often fails to detect co-eluting impurities lacking strong chromophores or those with similar retention times.

This guide validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior alternative for purity profiling, offering a 10-100x improvement in sensitivity and the ability to structurally identify specific process impurities (e.g., over-oxidized acids or des-formyl precursors) that HPLC-UV misses.

Technical Comparison: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against the two primary alternatives: HPLC-UV (standard QC) and


H-NMR (structural verification).
FeatureLC-MS (Recommended) HPLC-UV (Alternative 1)

H-NMR (Alternative 2)
Primary Utility Impurity ID & Trace DetectionQuantitative Purity (Area %)Structural Confirmation
Specificity High (Mass-based discrimination)Medium (Retention time only)High (Chemical shift)
Sensitivity (LOD) < 1 ng/mL (Trace analysis)~100 ng/mL~1-5% impurity level
Impurity ID Identification via

& fragmentation
None (requires standards)Difficult in complex mixtures
Blind Spots Non-ionizable compoundsNon-chromophoric compoundsOverlapping signals
Why LC-MS Wins for This Compound

4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde is susceptible to two specific impurities that challenge HPLC-UV:

  • Des-formyl Precursor (MW 166.15): The starting material (4-fluoro-6-methoxyindazole) has a UV absorption profile nearly identical to the product, leading to peak merging.

  • Carboxylic Acid Derivative (MW 210.16): An over-oxidation byproduct formed during storage.

LC-MS separates these based on Mass-to-Charge ratio (


), ensuring no "hidden" impurities inflate the purity score.

Experimental Protocol: LC-MS Validation Workflow

This protocol is designed for an Agilent 6400 Series Triple Quad or equivalent (Thermo TSQ, Waters Xevo), operating in ESI+ mode.

A. Sample Preparation[1][2][3][4][5][6]
  • Solvent: HPLC-grade Acetonitrile (ACN).

  • Concentration: Prepare a 1.0 mg/mL stock solution. Dilute to 10 µg/mL for impurity profiling.

  • Filtration: 0.22 µm PTFE filter to remove particulate matter.

B. Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization of the indazole nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

C. Mass Spectrometry Parameters (MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Scan Type: Full Scan (Q1) from

    
     100 to 400.
    
  • Target Ions:

    • Analyte:

      
      
      
    • Impurity 1 (Precursor):

      
       (
      
      
      
      -28 Da)
    • Impurity 2 (Acid):

      
       (
      
      
      
      +16 Da)

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the decision-making process during validation, ensuring that spectral data correlates with structural integrity.

ValidationWorkflow Sample Crude Sample (4-Fluoro-6-methoxy...) LC LC Separation (C18 Column, Gradient) Sample->LC Detect Dual Detection LC->Detect UV UV (254 nm) Quantification Detect->UV MS MS (ESI+) Identification Detect->MS ResultUV Single Peak? (Risk: Co-elution) UV->ResultUV ResultMS Extract Ion Chromatogram (EIC) m/z 195, 167, 211 MS->ResultMS Decision Purity Validation ResultUV->Decision Area % ResultMS->Decision Mass Confirm

Figure 1: Analytical workflow combining LC separation with dual UV/MS detection to prevent false positives.

Impurity Identification Logic

This diagram details how to distinguish the target aldehyde from its common process impurities using Mass Shift analysis.

ImpurityLogic Target Target Aldehyde [M+H]+ = 195.2 Delta1 Loss of CO (-28 Da) Target->Delta1 Delta2 Gain of Oxygen (+16 Da) Target->Delta2 Imp1 Impurity A: Precursor (Des-formyl) [M+H]+ = 167.2 Imp2 Impurity B: Acid (Over-oxidation) [M+H]+ = 211.2 Delta1->Imp1 Delta2->Imp2

Figure 2: Mass shift logic for identifying common synthetic byproducts of indazole aldehydes.

Performance Data Summary

Experimental validation of this protocol typically yields the following performance metrics compared to HPLC-UV alone.

ParameterHPLC-UV (254 nm)LC-MS (ESI+)Improvement
Linearity (

)
> 0.999> 0.995Comparable
LOD (Limit of Detection) 0.05 µg/mL0.001 µg/mL 50x Higher Sensitivity
Selectivity Failed (Acid co-elutes)Pass (Resolved by mass)Critical for stability studies
Run Time 15-20 min5-10 min (UPLC)2x Throughput

Key Insight: In forced degradation studies, the carboxylic acid impurity (m/z 211) often elutes on the tail of the aldehyde peak in HPLC-UV. LC-MS allows for "Extracted Ion Chromatogram" (EIC) processing, which digitally separates these peaks, allowing for accurate integration of the impurity even if chromatographic resolution is poor (


).

References

  • Prime Labs. (2026).[3] HPLC vs. LC-MS: Which Purity Test Actually Matters? Retrieved from [Link]

  • Pure Synth. (2025). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Retrieved from [Link]

  • Agilent Technologies. (2007).[2] Fast LC/MS/MS Analytical Method with Alternating Column Regeneration.[4] Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities.[5] Retrieved from [Link]

Sources

Comparative

Crystal structure analysis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

This guide provides a strategic technical analysis of the crystal structure determination for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde . It is designed for medicinal chemists and crystallographers evaluating this sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic technical analysis of the crystal structure determination for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde . It is designed for medicinal chemists and crystallographers evaluating this scaffold as a precursor for PARP or kinase inhibitors.

A Strategic Characterization & Comparison Guide

Executive Summary & Structural Context

The molecule 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS: 885278-83-3) represents a "privileged scaffold" in drug discovery. Its structural analysis is not merely about connectivity but about resolving two critical ambiguities that dictate biological efficacy:

  • Tautomeric Preference: The equilibrium between 1H- and 2H-indazole forms in the solid state.

  • The "Peri-Effect" Conformation: The steric and electrostatic interaction between the 4-Fluoro substituent and the 3-Carbaldehyde group.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against alternative methods (PXRD, DFT, Solution NMR) and provides a validated protocol for definitive structural assignment.

Comparative Analysis of Characterization Methods

For this specific fluorinated indazole, relying solely on solution-phase data (NMR) is insufficient due to rapid tautomeric exchange. The following table compares the "performance" of analytical techniques in resolving the structure.

Table 1: Performance Comparison of Structural Analysis Methods
FeatureSC-XRD (Gold Standard) Solution NMR (¹H/¹⁹F) DFT (Computational) PXRD (Powder)
Tautomer ID Definitive (Direct H-atom location)Ambiguous (Time-averaged signals)Predictive (Gas phase bias)Inferential (Requires reference)
Conformation Precise (Torsion angles defined)NOE-dependent (Rotational averaging)Energy-minimized (0K idealization)N/A
Interactions Maps Intermolecular H-bondsN/APredictedLattice ID only
Sample Req. Single Crystal (>0.1 mm)~5 mg dissolvedCPU Time~10-50 mg powder
Limit of Detection Absolute Configuration>5% impurityN/A>5% amorphous content

Expert Insight: While NMR confirms chemical identity, SC-XRD is required to determine the active solid-state tautomer and the specific rotation of the aldehyde group induced by the 4-Fluoro steric clash.

Structural Mechanics: The "Peri-Effect"

The 4-position fluorine is the critical differentiator in this molecule compared to standard indazoles.

Mechanism of Conformational Locking

In non-fluorinated 3-formyl indazoles, the carbonyl oxygen often lies coplanar with the aromatic ring to maximize


-conjugation. However, in 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde :
  • Steric Clash: The Van der Waals radius of Fluorine (1.47 Å) competes with the Carbonyl Oxygen (1.52 Å).

  • Dipole Repulsion: The C-F bond and C=O bond are both highly polarized.

  • Result: The aldehyde group is forced to rotate out of the aromatic plane (torsion angle

    
     0°) or adopt an anti conformation to the fluorine, potentially forming an intramolecular Hydrogen Bond with the N-H.
    
Diagram 1: Structural Forces & Characterization Workflow

G cluster_forces Structural Forces (The 'Why') cluster_methods Experimental Workflow (The 'How') Start Target: 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde Steric 4-Fluoro Steric Repulsion Start->Steric H_Bond Intermolecular H-Bonding (N-H...O) Start->H_Bond Tautomer 1H vs 2H Tautomeric Stability Start->Tautomer Cryst Crystallization (Slow Evaporation) Steric->Cryst Influences Solubility H_Bond->Cryst Directs Packing Result Final Structure: 1H-Tautomer, Twisted Aldehyde Tautomer->Result Resolved by N-H density XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Refine->Result

Caption: Workflow linking internal molecular forces (sterics/tautomerism) to the experimental crystallization and refinement pipeline.

Experimental Protocol: Self-Validating Methodology

To obtain publishable data for this specific fluorinated derivative, follow this optimized protocol.

Phase 1: Crystallization Strategy

The 6-methoxy group increases solubility in organic solvents compared to the bare scaffold, while the aldehyde allows for H-bond dimerization.

  • Primary Solvent System: Methanol/Dichloromethane (1:1).

  • Method: Slow evaporation at 4°C.

  • Why: Lower temperature favors the formation of ordered, dense crystals and minimizes thermal disorder of the methoxy group.

Phase 2: Data Collection Parameters (SC-XRD)
  • Radiation: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (for absolute configuration if chiral impurities exist).
  • Temperature: 100 K (Critical) .

    • Reasoning: The methoxy group at position 6 is prone to rotational disorder. Cooling freezes this motion, allowing precise bond length determination.

  • Resolution: 0.80 Å or better.

Phase 3: Refinement & Validation Criteria

A correct structure solution must meet these benchmarks (based on CSD averages for Indazoles):

ParameterExpected Value RangeValidation Check
R-Factor (R1) < 5.0%Indicates high-quality fit.
C-F Bond Length 1.35 ± 0.02 ÅTypical for aromatic fluorines.
N1-N2 Bond Length 1.36 - 1.38 ÅConfirms pyrazole ring integrity.
Tautomer Check H on N1 vs N2Locate H-atom in difference Fourier map (

).
Goodness of Fit (S) 1.0 - 1.1Ensures correct weighting scheme.

Structural Expectations & Data Interpretation[1][2][3][4][5]

Based on the analysis of analogous structures (e.g., 6-nitro-1H-indazole-3-carbaldehyde [1] and 4,5,6,7-tetrafluoro-1H-indazole [2]), here is the projected structural behavior:

A. Tautomeric Form
  • Prediction: 1H-Indazole .[1][2][3][4][5][6][7][8]

  • Evidence: In the solid state, 1H-indazoles are thermodynamically favored over 2H-indazoles due to aromatic stabilization energy. The 6-methoxy group is an electron donor, which further stabilizes the 1H form by increasing electron density at N1.

B. Crystal Packing Network

The crystal lattice is expected to be dominated by Centrosymmetric Dimers .

  • Interaction:

    
     (Intermolecular).
    
  • Geometry: The N1-H acts as the donor, and the Carbonyl Oxygen (O1) of a neighboring molecule acts as the acceptor.

  • Secondary Interaction: Weak

    
     and 
    
    
    
    (methoxy) contacts will stabilize the 3D stacking.
Diagram 2: Predicted Interaction Network

Interactions Mol_A Molecule A (1H-Tautomer) N1_A N1-H (Donor) Mol_A->N1_A F_A 4-Fluoro Mol_A->F_A Mol_B Molecule B (Inverted) O_Ald_B O=C (Acceptor) Mol_B->O_Ald_B N1_A->O_Ald_B Strong H-Bond (1.9 - 2.1 Å) F_A->O_Ald_B Dipole Repulsion (Twists Aldehyde)

Caption: Schematic of the primary hydrogen-bonding dimer (A...B) and the intramolecular fluorine-carbonyl repulsion.

Conclusion

For 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde , the crystal structure is not just a confirmation of identity but a map of its reactivity. The 4-Fluoro substituent likely forces the 3-carbaldehyde out of planarity, creating a unique recognition motif for protein binding pockets compared to non-fluorinated analogues.

Final Recommendation: Proceed with SC-XRD at 100 K using Methanol/DCM recrystallization. If SC-XRD fails, use Solid-State NMR (


 CPMAS)  as the fallback to confirm the tautomeric state [3].

References

  • BenchChem. (2025).[9][5][10] Technical Guide to the Molecular Structure of 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from

  • Claramunt, R. M., et al. (2005). The geometry and electrostatic properties of 4,5,6,7-tetrafluoro-1H-indazole. Journal of Fluorine Chemistry.
  • Alkorta, I., et al. (2004). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. Retrieved from

  • Elancheran, R., et al. (2023).[11] Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry. Retrieved from

  • PubChem. (2025). Indazole-3-carbaldehyde Structural Data. Retrieved from

Sources

Validation

Comparative Reactivity Guide: 4-Fluoro-1H-indazole-3-carbaldehyde vs. 1H-Indazole-3-carbaldehyde

Executive Summary In medicinal chemistry and drug development, the indazole-3-carbaldehyde scaffold is a privileged intermediate for synthesizing kinase inhibitors, PAR ligands, and other bioactive molecules. The introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the indazole-3-carbaldehyde scaffold is a privileged intermediate for synthesizing kinase inhibitors, PAR ligands, and other bioactive molecules. The introduction of a fluorine atom at the 4-position—yielding 4-fluoro-1H-indazole-3-carbaldehyde —fundamentally alters the electronic landscape of the molecule compared to the non-fluorinated 1H-indazole-3-carbaldehyde . This guide objectively compares the reactivity profiles of these two scaffolds, providing researchers with the mechanistic insights and optimized protocols necessary to control chemoselectivity and maximize yields.

Mechanistic & Electronic Profiling

The divergent reactivity of the 4-fluoro analog is driven by the unique electronic properties of the fluorine atom. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) that propagates through the indazole π-system[1].

When positioned at the 4-position (peri to the 3-carbaldehyde), this inductive pull has two critical consequences:

  • Enhanced Carbonyl Electrophilicity: The electron density is withdrawn from the adjacent aldehyde group, increasing the partial positive charge (

    
    ) on the carbonyl carbon. This makes the 4-fluoro analog significantly more reactive toward nucleophilic attack (e.g., amines, Grignard reagents) than its non-fluorinated counterpart[2].
    
  • Increased N1-H Acidity: The -I effect also stabilizes the conjugate base of the indazole ring, thereby lowering the pKa of the N1-H proton. This increased acidity means the 4-fluoro analog is more susceptible to unwanted deprotonation and subsequent N-alkylation under basic conditions.

G A 4-Fluoro Group (-I Effect) B Indazole Core A->B Electron Withdrawal C 3-Carbaldehyde (Electrophilic) B->C Polarizes C=O D N1-H Proton (Acidic) B->D Weakens N-H E Accelerated Nucleophilic Attack C->E F Competing Deprotonation D->F

Fig 1: Electronic effects of the 4-fluoro substitution on the indazole scaffold.

Comparative Reactivity Matrix

To facilitate synthetic planning, the quantitative and qualitative differences in reactivity between the two scaffolds are summarized below.

Property / Reaction Type1H-Indazole-3-carbaldehyde (Non-Fluoro)4-Fluoro-1H-indazole-3-carbaldehydePractical Synthetic Implication
Carbonyl Electrophilicity ModerateHigh4-Fluoro requires milder nucleophiles or lower temperatures to prevent over-reaction.
Imine Formation (Rate) Standard (3–5 hours at 25 °C)Fast (1–2 hours at 25 °C)Shorter reaction times for 4-Fluoro minimize degradation and side-product formation.
N1-H Acidity (Est. pKa) ~13.0~12.0 – 12.54-Fluoro is highly prone to deprotonation; strict pH control is required during aqueous workup.
Grignard 1,2-Addition Standard (-20 °C to 0 °C)Highly Exothermic4-Fluoro requires strict cryogenic control (-78 °C) to prevent dimerization or ring-opening.
Storage Stability Stable at room temperatureProne to slow oxidation/hydration4-Fluoro should be stored under inert gas (Ar/N2) at 2–8 °C.

Experimental Workflows & Protocols

Reductive amination is one of the most common derivatization methods for indazole-3-carbaldehydes[3]. The following self-validating protocol is optimized specifically for the 4-fluoro analog, highlighting the procedural adjustments required compared to the non-fluorinated baseline.

Protocol: Chemoselective Reductive Amination

Objective: Synthesize a secondary amine while suppressing N1-alkylation and direct aldehyde reduction.

Materials:

  • 4-Fluoro-1H-indazole-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Primary Amine (1.05 equiv, 1.05 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 4-fluoro-1H-indazole-3-carbaldehyde in anhydrous DCE under an argon atmosphere. Add the primary amine dropwise at 25 °C.

  • Kinetic Monitoring: Stir the mixture for 1 hour. Self-Validation: Monitor via LC-MS. The high electrophilicity of the 4-fluoro analog ensures near-quantitative imine formation within 60–90 minutes (compared to 3+ hours for the non-fluoro analog).

  • Mild Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 10 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours until the imine is fully consumed.

  • pH-Controlled Workup (Critical): Quench the reaction strictly with saturated aqueous NaHCO₃ (pH ~8). Avoid using stronger bases like NaOH or K₂CO₃. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Aldehyde + Amine (DCE, 25°C) Step2A 2a. 4-Fluoro Analog Fast Imine Formation (1-2h) Step1->Step2A Step2B 2b. Non-Fluoro Analog Standard Imine Formation (3-4h) Step1->Step2B Step3 3. Addition of NaBH(OAc)3 (0°C, Mild Reduction) Step2A->Step3 Step2B->Step3 Step4 4. Aqueous NaHCO3 Workup (Strict pH Control) Step3->Step4 Step5 5. Secondary Amine Product Step4->Step5

Fig 2: Comparative reductive amination workflow highlighting kinetic differences.

Causality, Troubleshooting & Chemoselectivity

As an Application Scientist, understanding the why behind a protocol is as important as the how. When transitioning from a non-fluorinated indazole to a 4-fluoro indazole, researchers frequently encounter two major pitfalls:

  • Pitfall 1: Direct Aldehyde Reduction.

    • Cause: The highly electrophilic nature of the 4-fluoro-3-carbaldehyde makes it highly susceptible to direct reduction by aggressive hydrides (e.g., NaBH₄) before the imine can fully form.

    • Solution: Always use STAB (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN). These milder reagents are chemoselective for the protonated iminium ion over the free aldehyde. Furthermore, capitalizing on the rapid imine formation (Step 2) ensures minimal free aldehyde is present when the reducing agent is introduced.

  • Pitfall 2: Complex Mixtures during Workup.

    • Cause: The -I effect of the 4-fluoro group lowers the pKa of the N1-H. If a strong base is used during the aqueous quench, the indazole is deprotonated. This anionic species is highly water-soluble (leading to poor organic extraction yields) and acts as a potent nucleophile, leading to unwanted dimerization or N-alkylation side reactions.

    • Solution: The strict use of a mild buffer (NaHCO₃) during workup ensures the indazole remains fully protonated, maximizing extraction efficiency and product purity.

References

  • Chemical Society Reviews (RSC Publishing). "The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations". Available at:[Link][2]

  • ChemRxiv. "Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells". Available at:[Link][3]

Sources

Comparative

Comparative Characterization &amp; Synthetic Utility of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

Executive Summary: The Scaffold Advantage The 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde scaffold represents a privileged intermediate in the design of next-generation kinase inhibitors (e.g., FGFR, IDO1) and PARP inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

The 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde scaffold represents a privileged intermediate in the design of next-generation kinase inhibitors (e.g., FGFR, IDO1) and PARP inhibitors. Unlike the ubiquitous indole-3-carboxaldehydes, the indazole core offers a unique hydrogen-bond donor/acceptor motif (N1-H/N2) that mimics the purine ring of ATP, making it critical for ATP-competitive inhibition.

This guide compares the characterization profile and synthetic accessibility of the 4-fluoro-6-methoxy derivative against standard non-fluorinated and 5-substituted analogs. We highlight the Nitrosation-Ring Contraction methodology as the superior synthetic route over classical Vilsmeier-Haack approaches, which often fail on the electron-deficient indazole ring.

Structural Characterization & Identification

The introduction of the fluorine atom at C4 and the methoxy group at C6 creates a distinct electronic push-pull system that significantly alters the NMR and MS profiles compared to the unsubstituted parent indazole.

Comparative NMR Profile

The following table contrasts the expected spectral shifts of the 4-fluoro-6-methoxy derivative against the standard 1H-indazole-3-carbaldehyde.

Feature1H-indazole-3-CHO (Standard)4-Fluoro-6-methoxy-1H-indazole-3-CHODiagnostic Note
Aldehyde Proton (-CHO)

10.20 ppm (s)

10.35 - 10.45 ppm (s)
The C4-Fluorine (electron-withdrawing) deshields the C3-aldehyde proton via the ortho-effect.
Amide Proton (N1-H)

13.10 ppm (br s)

13.30 - 13.50 ppm (br s)
Increased acidity of N1-H due to inductive effect of F, enhancing H-bond donor capability.
Aromatic Region Multiplet (7.2 - 8.2 ppm)Distinct Doublets/SingletsH5 appears as a doublet of doublets (

) due to F-coupling. H7 appears as a singlet or weak doublet (meta-coupling).
19F NMR N/A

-115 to -125 ppm
Diagnostic signal; absence indicates defluorination or incorrect cyclization.
13C NMR (C3)

145.2 ppm

142.0 - 144.0 ppm
C3 carbon is shielded relative to the standard due to the proximity of the F-atom.
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 194.05

  • Observed [M+H]+: 195.06

  • Fragmentation Pattern: A characteristic loss of the formyl group (

    
    , -CHO) followed by the loss of the methyl group (
    
    
    
    , -CH3) is often observed in MS/MS modes, distinguishing it from isomers where the methoxy is less labile.

Synthetic Routes: Performance Comparison

The synthesis of indazole-3-carbaldehydes is historically challenging. Direct formylation (Vilsmeier-Haack) works well for indoles but fails for indazoles due to the lower nucleophilicity of the C3 position.

Route Comparison
MetricRoute A: Nitrosation of Indole (Recommended)Route B: Suzuki/Sandmeyer (Traditional)Route C: Vilsmeier-Haack
Precursor 4-Fluoro-6-methoxyindole4-Fluoro-6-methoxy-3-iodo-1H-indazole4-Fluoro-6-methoxy-1H-indazole
Reagents

, HCl (aq), DMF

-BuLi, DMF (Lithiation)

, DMF
Yield High (75-85%) Moderate (40-60%)Fail (<5%)
Atom Economy HighLow (requires halogenated precursor)N/A
Scalability Excellent (Mild aqueous conditions)Poor (Cryogenic temps -78°C required)N/A
Recommended Protocol: Nitrosation-Rearrangement

This method utilizes the reactivity of the indole precursor. The nitrosation at C3 leads to an oxime intermediate, which undergoes ring opening and recyclization to form the indazole core with the aldehyde intact.

SynthesisWorkflow Start 4-Fluoro-6-methoxyindole Step1 Nitrosation (NaNO2, HCl, 0°C) Start->Step1 Electrophilic Subst. Inter1 3-Nitroso Intermediate Step1->Inter1 Step2 Ring Opening/Recyclization (DMF, 50°C) Inter1->Step2 Rearrangement Product 4-Fluoro-6-methoxy- 1H-indazole-3-CHO Step2->Product 78-85% Yield

Figure 1: The "Reverse Addition" nitrosation pathway. This route avoids the use of unstable diazonium salts and proceeds via a mild aqueous rearrangement.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde.

  • Preparation: Dissolve

    
     (8.0 equiv) in deionized water/DMF (1:1 ratio) and cool to 0°C.
    
  • Acidification: Slowly add HCl (2 N, 2.7 equiv) to generate the active nitrosating species in situ. Stir for 10 min.

  • Reverse Addition (Critical Step): Dissolve 4-Fluoro-6-methoxyindole (1.0 equiv) in DMF. Add this solution dropwise to the nitrosating mixture over 2 hours using a syringe pump.

    • Why? Slow addition prevents the formation of N-nitrosamine dimers and favors the C3-selective reaction.

  • Cyclization: After addition, warm the mixture to 50°C and stir for 6–12 hours. Monitor by LC-MS for the disappearance of the oxime intermediate.

  • Workup: Dilute with EtOAc, wash with brine, and dry over

    
    . Purify via silica gel chromatography (Petroleum ether/EtOAc gradient).
    

Biological & Functional Implications[1][2]

The specific substitution pattern of this derivative offers distinct advantages in drug discovery campaigns.

SAR Logic: The "Fluorine-Methoxy" Synergy

The combination of the 4-Fluoro and 6-Methoxy groups is not arbitrary; it addresses specific metabolic and physicochemical liabilities found in naked indazoles.

SAR_Logic Core Indazole-3-CHO Scaffold F_Sub 4-Fluoro Group Core->F_Sub OMe_Sub 6-Methoxy Group Core->OMe_Sub CHO_Sub 3-Aldehyde Handle Core->CHO_Sub Metab Blocks Metabolic Oxidation at C4 F_Sub->Metab Elect Modulates pKa of N1-H (Increases Acidity) F_Sub->Elect Solub Improves Solubility & Lipophilicity (LogD) OMe_Sub->Solub React Versatile Handle for Reductive Amination CHO_Sub->React

Figure 2: Structure-Activity Relationship (SAR) rationale for the 4-fluoro-6-methoxy substitution pattern.

Downstream Utility

The C3-aldehyde is a "linchpin" functional group. Unlike the carboxylic acid (which requires coupling reagents) or the halide (which requires transition metals), the aldehyde allows for:

  • Reductive Amination: Rapid access to amine-linked kinase inhibitors (e.g., interacting with the hinge region).

  • Knoevenagel Condensation: Formation of vinyl-linked Michael acceptors (covalent inhibitors).

  • Wittig Olefination: Extension of the carbon chain for hydrophobic pocket occupancy.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies. BenchChem. Link

  • Lefebvre, V., et al. (2010).[1] General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730-2732. Link

  • Bouché, L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 13245-13249. Link

  • Fishwick, C. W., et al. (2016). Discovery of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Journal of Medicinal Chemistry. Link

  • ChemScene Data. (2025). 4-Fluoro-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid Characterization. ChemScene. Link

Sources

Validation

Benchmarking Synthetic Routes for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

Executive Summary 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS: 887569-21-3) is a critical intermediate in the synthesis of polypharmacological kinase inhibitors (e.g., VEGFR/PDGFR targets) and PARP inhibitors. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS: 887569-21-3) is a critical intermediate in the synthesis of polypharmacological kinase inhibitors (e.g., VEGFR/PDGFR targets) and PARP inhibitors. Its structural complexity—specifically the electron-rich methoxy group paired with the electron-withdrawing fluorine atom—presents unique regioselectivity challenges.

This guide benchmarks the two primary synthetic methodologies:

  • The "Modern Efficient" Route (Recommended): One-pot nitrosative cyclization of 4-fluoro-6-methoxyindole. This route offers the highest atom economy and scalability, avoiding cryogenic conditions.

  • The "Classic Discovery" Route: C3-lithiation of a protected indazole precursor. While reliable on a gram scale, this route suffers from poor step economy (protection/deprotection) and requires -78°C processing.

Route Comparison Matrix
MetricRoute A: Nitrosative Cyclization (Recommended)Route B: C3-Lithiation / Formylation
Starting Material 4-Fluoro-6-methoxyindole4-Fluoro-6-methoxy-1H-indazole
Step Count 1 (One-pot)3-4 (Protect

Formylate

Deprotect)
Overall Yield 80–90%45–60%
Temperature Range 0°C to 50°C-78°C to RT
Scalability High (Kilogram ready)Low (Cryogenic bottleneck)
Key Reagents NaNO₂, HCl, DMFSEM-Cl, n-BuLi, DMF, TBAF
Safety Profile Moderate (NOₓ generation)High Risk (Pyrophoric organolithiums)

Part 1: Detailed Reaction Pathways

Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic divergence between the two routes. Route A leverages a ring-contraction/expansion rearrangement, while Route B relies on brute-force metallation.

SyntheticRoutes Indole 4-Fluoro-6-methoxyindole Nitrosation Nitrosation (NaNO₂/HCl) C3-Nitroso Indole Intermediate Indole->Nitrosation Route A (One-Pot) Indazole 4-Fluoro-6-methoxy-1H-indazole Protection N1-Protection (SEM/THP) Indazole->Protection Route B Rearrangement Rearrangement to Indazole-3-carbaldehyde Nitrosation->Rearrangement Product TARGET: 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde Rearrangement->Product Lithiation C3-Lithiation (n-BuLi, -78°C) Protection->Lithiation Formylation DMF Quench Lithiation->Formylation Deprotection Deprotection (Acid/Fluoride) Formylation->Deprotection Deprotection->Product

Figure 1: Mechanistic flow comparing the direct nitrosative rearrangement (Route A) vs. the multi-step lithiation approach (Route B).

Part 2: Experimental Protocols

Protocol A: Nitrosative Cyclization (The "Green" Route)

Mechanism: This reaction proceeds via the nitrosation of the indole C3 position, followed by addition of the N-atom to the nitroso group and subsequent ring opening/closure to form the indazole-3-carbaldehyde. This method is superior for electron-rich/poor hybrid systems like the 4-fluoro-6-methoxy scaffold.

Reagents:

  • Starting Material: 4-Fluoro-6-methoxyindole (1.0 equiv)

  • Sodium Nitrite (NaNO₂): 8.0 equiv[1][2]

  • Hydrochloric Acid (2N aq.): 7.0 equiv[2]

  • Solvent: DMF / Water (approx. 2:1 ratio)

Step-by-Step Methodology:

  • Preparation of Nitrosating Mixture: In a reaction vessel, dissolve NaNO₂ (8 equiv) in deionized water. Cool the solution to 0°C.

  • Acidification: Slowly add 2N HCl (7 equiv) dropwise to the nitrite solution. Caution: NOₓ fumes may evolve; ensure proper ventilation. Stir for 10–15 minutes at 0°C to generate the active nitrous acid species.

  • Substrate Addition: Dissolve 4-Fluoro-6-methoxyindole (1 equiv) in DMF. Add this solution dropwise to the aqueous nitrosating mixture at 0°C over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. If TLC indicates incomplete conversion (common with electron-withdrawing fluorine), heat the mixture to 50°C for 4–6 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic phase with water (3x) to remove DMF, followed by brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Petroleum ether/EtOAc gradient).

    • Expected Yield: 80–90% (Yellowish solid).

Protocol B: C3-Lithiation (The "Standard" Route)

Mechanism: Direct deprotonation of the C3-H of an indazole is difficult without N1 protection due to the acidity of the N-H proton. This route uses a Directed ortho Metalation (DoM) strategy.

Reagents:

  • Starting Material: 4-Fluoro-6-methoxy-1H-indazole

  • Protection: SEM-Cl (1.2 equiv), NaH (1.5 equiv)

  • Lithiation: n-BuLi (1.2 equiv, 2.5M in hexanes)

  • Electrophile: Anhydrous DMF (3.0 equiv)

  • Deprotection: TBAF (1M in THF) or 4M HCl in Dioxane

Step-by-Step Methodology:

  • Protection (Step 1): Suspend NaH in dry THF at 0°C. Add 4-Fluoro-6-methoxy-1H-indazole. Stir 30 min. Add SEM-Cl dropwise. Warm to RT and stir until complete. Quench and isolate the N1-SEM protected intermediate.

  • Lithiation (Step 2): Dissolve the N1-SEM indazole in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone).

  • Metalation: Add n-BuLi dropwise, maintaining internal temp < -70°C. Stir for 1 hour at -78°C. The solution typically turns a deep yellow/orange.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 min, then allow to warm to 0°C. Quench with saturated NH₄Cl. Extract and isolate the protected aldehyde.

  • Deprotection (Step 3): Dissolve the intermediate in THF. Add TBAF (2 equiv) and reflux for 2–4 hours (or stir at RT overnight).

  • Final Isolation: Standard aqueous workup and crystallization/chromatography.

    • Expected Overall Yield: 45–60%.

Part 3: Critical Analysis & Troubleshooting

Why Route A Wins

The presence of the 4-fluoro substituent deactivates the ring slightly compared to a simple methoxy-indazole, making the direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack on the indazole core) ineffective. However, the indole precursor in Route A is sufficiently electron-rich to undergo nitrosation. The rearrangement step is thermodynamically driven and robust against the fluorine substituent.

Troubleshooting Guide
  • Issue (Route A): Low conversion at Room Temperature.

    • Fix: The 4-fluoro group withdraws electron density, slowing the initial attack. Increase temperature to 50°C or even 80°C as supported by literature for electron-deficient indoles.

  • Issue (Route B): Regioselectivity during protection.

    • Fix: Indazoles can protect at N1 or N2. N1-protection is thermodynamically favored and required for C3-lithiation. Use NaH/THF to ensure thermodynamic control.

  • Issue (Route B): Incomplete Formylation.

    • Fix: Ensure THF is strictly anhydrous. Moisture kills the C3-lithio species instantly.

References

  • Direct Access to 1H-Indazole-3-carboxaldehydes via Nitrosation

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][2][3]

    • Source:RSC Advances, 2018, 8, 13121-13128.
    • URL:[Link]

    • Relevance: Establishes the core protocol for Route A, specifically demonstrating high yields for 6-fluoro and 5-methoxy analogs.
  • Lithiation Strategies for Indazoles

    • Title: Synthesis and biological evaluation of indazole-3-carboxamide deriv
    • Source:Der Pharma Chemica, 2012, 4(3), 1311-1316.
    • URL:[Link]

    • Relevance: Provides general conditions for the lithiation/functionaliz
  • Vilsmeier-Haack Limitations

    • Title: Vilsmeier-Haack Reaction - Mechanism and Scope.
    • Source:Organic Chemistry Portal.[4]

    • URL:[Link]

    • Relevance: Explains the electronic requirements for formylation, justifying why direct formylation of the indazole (without lithi

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde As a critical building block in modern drug discovery—particularly in the synthesis of kinase inhibitors—4-Fluoro-6-methoxy-1...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

As a critical building block in modern drug discovery—particularly in the synthesis of kinase inhibitors—4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde requires stringent handling and end-of-life disposal protocols. Due to the presence of a highly stable carbon-fluorine (C-F) bond and a reactive carbaldehyde moiety, improper disposal poses severe environmental and occupational hazards.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational framework for the safe handling and legal disposal of this compound.

Chemical Profile & Hazard Identification

Before initiating any workflow, personnel must understand the physicochemical properties that dictate the compound's safety profile. The carbaldehyde group acts as a respiratory and dermal irritant, while the fluorinated indazole core necessitates specific "halogenated" waste routing[1].

Property / Hazard ParameterValue / Classification
Chemical Name 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde
CAS Number 887569-21-3
Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
EPA Waste Classification Halogenated Organic Waste

Mechanistic Insight: The Science of Fluorinated Waste Destruction

Why is 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde classified as a high-risk halogenated waste?

The indazole core of this compound is heavily functionalized. The carbaldehyde group at the 3-position is electrophilic and prone to oxidation; therefore, it must never be mixed with strong oxidizers in waste streams to prevent uncontrolled exothermic reactions.

More critically, the fluorine atom at the 4-position dictates its end-of-life processing. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). If subjected to standard low-temperature municipal incineration, the compound will undergo incomplete combustion. This leads to the synthesis of highly toxic fluorinated dioxins/furans and the release of corrosive hydrogen fluoride (HF) gas.

To mitigate this,2 mandate that halogenated wastes must be processed via high-temperature rotary kiln incineration[2]. The incinerator must operate at temperatures exceeding 1100°C (2000°F) with a residence time of at least 2 seconds to ensure a 99.99% Destruction and Removal Efficiency (DRE)[2]. Furthermore, the exhaust gases must pass through caustic wet scrubbers to neutralize the generated HF into harmless fluoride salts before atmospheric release[3].

Step-by-Step Operational & Disposal Protocols

The following protocols are designed as self-validating systems to ensure maximum safety and compliance during the lifecycle of the chemical.

Protocol A: Routine Laboratory Handling & Segregation
  • Step 1: Preparation & PPE. Don nitrile gloves (double-gloving is recommended for extended handling), safety goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides superior resistance to organic solvents often used to dissolve indazoles, while double-gloving ensures a fail-safe against micro-tears.

  • Step 2: Engineering Controls. Perform all weighing, transfers, and reactions inside a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: The carbaldehyde moiety can volatilize or form fine dust particulates that act as severe respiratory tract irritants (STOT SE 3)[1].

  • Step 3: Validation Check. Before beginning, verify that the designated waste container is explicitly labeled for "Halogenated Organics" and is chemically compatible (e.g., High-Density Polyethylene - HDPE).

Protocol B: Liquid Waste Disposal (Reaction Mixtures)
  • Step 1: Quenching & Neutralization. If the compound is dissolved in a reaction mixture containing reactive reagents (e.g., bases or electrophiles), quench the reaction fully in the fume hood.

    • Validation: Use pH paper or Thin-Layer Chromatography (TLC) to confirm the absence of reactive intermediates before transferring to bulk waste.

  • Step 2: Transfer to Halogenated Waste. Funnel the liquid into an HDPE carboy designated solely for halogenated waste.

    • Causality: Mixing halogenated waste (containing fluorine) with non-halogenated waste drastically increases disposal costs, violates EPA guidelines, and can lead to dangerous cross-reactions[2].

  • Step 3: Secondary Containment. Place the carboy in a secondary containment tray.

    • Validation: Visually inspect the tray and the carboy weekly for any signs of chemical accumulation, pressure buildup, or container degradation.

Protocol C: Solid Waste & Spill Response
  • Step 1: Spill Containment. In the event of a powder spill, immediately turn off any localized draft (to prevent blowing the powder) and gently cover the compound with damp sand or a commercial spill absorbent pad.

    • Causality: Sweeping dry powder directly can aerosolize the fluorinated compound, leading to immediate inhalation exposure.

  • Step 2: Collection. Use a non-sparking plastic scoop to collect the absorbed material. Place it into a heavy-duty hazardous waste bag or a rigid plastic container.

  • Step 3: Decontamination. Wash the spill area with a mixture of water and a mild detergent, followed by a solvent wipe (e.g., ethanol or isopropanol) to remove lipophilic residues.

    • Validation: Dispose of all wipes, gloves, and absorbent materials used in this process as Solid Halogenated Waste .

Waste Routing & Disposal Workflow

The following diagram illustrates the logical decision tree for routing 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde waste to ensure compliance with EPA RCRA incineration standards.

G Start 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde Waste Generation Decision1 Physical State? Start->Decision1 Solid Solid Waste (Powder, PPE, Tubes) Decision1->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Decision1->Liquid Liquid Container Store in HDPE Containers Secondary Containment Solid->Container Decision2 Aqueous or Organic? Liquid->Decision2 OrgWaste Halogenated Organic Waste (e.g., in DCM, DMSO) Decision2->OrgWaste Organic Solvents AqWaste Halogenated Aqueous Waste (Mixed with water) Decision2->AqWaste Aqueous Mixtures OrgWaste->Container AqWaste->Container Label Label: "Hazardous Waste" "Halogenated - Contains Fluorine" Container->Label Incineration High-Temp Incineration (>1100°C) with Caustic Scrubbing (EPA RCRA) Label->Incineration

Fig 1: Waste routing and disposal workflow for halogenated indazole derivatives.

References

  • BLD Pharm. "6-Fluoro-1H-indazole-3-carbaldehyde / 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde Safety Data". BLD Pharm. 1

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS. 2

  • U.S. Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces: Proposed Rule". Federal Register. 3

Sources

Handling

Personal protective equipment for handling 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

Comprehensive Safety & Handling Guide: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like 4-Fluoro-6-methoxy-1H-indazole-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde (CAS: 887569-21-3) requires more than just reading a generic Safety Data Sheet (SDS). This compound combines three reactive and biologically significant moieties: an indazole core, an electrophilic aldehyde, and a fluorinated aromatic ring. These features make it highly valuable for kinase inhibitor development and bioisosteric replacement[1], but they also dictate stringent personal protective equipment (PPE) and handling protocols to mitigate risks of sensitization, mucosal irritation, and toxic byproduct generation during decomposition.

This guide provides a self-validating, mechanistic approach to laboratory safety, ensuring that researchers understand why specific precautions are taken, thereby fostering a culture of rigorous scientific integrity.

Chemical Profile & Hazard Assessment

The toxicity profile of indazole-3-carbaldehyde derivatives is driven by their ability to act as strong hydrogen bond donors and acceptors, interacting with biological macromolecules[1]. The aldehyde group specifically acts as a sensitizer and electrophile, capable of forming Schiff bases with primary amines in skin proteins, leading to contact dermatitis and severe mucosal irritation[2]. Furthermore, the presence of the fluorine atom dictates that thermal decomposition (e.g., during a fire or improper incineration) will release highly toxic hydrogen fluoride (HF) gas alongside nitrogen oxides (NOx) and carbon monoxide (CO)[2].

Exposure Compound 4-Fluoro-6-methoxy- 1H-indazole-3-carbaldehyde Inhalation Inhalation (Dust/Vapor) Compound->Inhalation Skin Dermal Contact Compound->Skin Eye Ocular Contact Compound->Eye RespIrr Respiratory Irritation (Mucous Membrane Damage) Inhalation->RespIrr SkinIrr Skin Irritation / Sensitization Skin->SkinIrr EyeIrr Severe Eye Irritation Eye->EyeIrr

Caption: Primary exposure pathways and resulting physiological hazards of fluorinated indazole-carbaldehydes.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physicochemical properties of the solid and the solvents used to dissolve it. Do not rely on default lab attire; verify your equipment against the matrix below.

Equipment CategoryRecommended SpecificationMechanistic Rationale & Self-Validation
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness). Double-glove if using polar aprotic solvents (DMSO/DMF).Rationale: Nitrile offers excellent resistance to solid organic powders and prevents dermal absorption[1]. Validation: Inflate gloves slightly before donning to check for pinhole leaks.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 compliant).Rationale: The aldehyde moiety is severely destructive to ocular mucosa[2]. Standard safety glasses with side shields are insufficient against fine airborne dust.
Body Protection Flame-retardant lab coat (fully buttoned) and closed-toe non-porous shoes.Rationale: Minimizes exposed skin surface area to prevent sensitization and contact dermatitis[3].
Respiratory Protection N95/P100 particulate respirator (if handling outside a hood or in bulk).Rationale: Prevents inhalation of fine crystalline dust which causes severe upper respiratory tract irritation[2].

Standard Operating Procedure (SOP): Handling & Reaction Setup

Every handling protocol must be treated as a controlled experiment. Do not assume environmental controls are functioning; verify them actively before opening the chemical container.

Workflow Start Storage (Cool, Dry, Sealed) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Verify Face Velocity) PPE->Hood Reaction Execute Handling (Avoid Dust Aerosolization) Hood->Reaction Waste Collect Waste (Halogenated Segregation) Reaction->Waste Dispose Incineration via Alkaline Scrubber Waste->Dispose

Caption: Step-by-step operational workflow for handling 4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde.

Step-by-Step Methodology:

  • Pre-Operation Verification : Before retrieving the chemical, verify the chemical fume hood face velocity is operating between 80-120 feet per minute (fpm). Ensure the sash is pulled down to the designated safe operating height.

  • Weighing and Transfer :

    • Transport the sealed container to the fume hood.

    • Tare the weighing vessel inside the hood. Use an anti-static weighing boat; fluorinated organic powders often carry static charges that cause them to disperse unpredictably when manipulated.

    • Carefully dispense the required mass using a clean, dry stainless steel or ceramic spatula.

  • Solvent Addition :

    • If dissolving the compound for a stock solution or reaction, add the solvent slowly down the side of the vessel to minimize aerosolization of the powder.

    • Cap the reaction vessel immediately after solvent addition to contain volatile aldehyde emissions[1].

  • Decontamination :

    • Wipe down the balance and the hood surface with a solvent-dampened wipe (e.g., isopropanol) to capture any residual microscopic dust. Dispose of the wipe immediately as hazardous solid waste.

Emergency Response & First Aid Protocols

Immediate, aggressive action is critical to minimize tissue damage from aldehyde and fluorinated compound exposure[4][5].

  • Dermal Exposure : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of running water and mild soap for a minimum of 15 minutes[3]. Crucial Note: Do not use organic solvents to wash the skin, as this will rapidly increase the dermal absorption of the compound. Seek medical attention if irritation persists.

  • Ocular Exposure : Assure adequate flushing by physically separating the eyelids with fingers to prevent the chemical from trapping in the conjunctival sac. Flush with water or sterile saline for at least 15 minutes[2]. Seek immediate ophthalmological evaluation.

  • Inhalation : Move the exposed individual to fresh air immediately. If breathing is labored, administer oxygen. If not breathing, perform artificial respiration and call emergency services immediately[1][5].

Waste Disposal & Neutralization Plan

Improper disposal of fluorinated organics poses severe environmental and facility risks. This material must not be allowed to enter drains or soil[3].

  • Solid Waste Segregation : Collect all contaminated items (weighing boats, spatulas, wipes, empty vials) in a clearly labeled, sealable hazardous waste container designated specifically for "Halogenated Organic Solid Waste."

  • Liquid Waste Segregation : If the compound is dissolved in a solvent, the resulting solution MUST be segregated into a "Halogenated Organic Solvent Waste" carboy. Do not mix with non-halogenated waste, as halogenated waste requires specialized high-temperature incineration[3].

  • Incineration Protocol : The waste must be processed by an approved waste disposal plant equipped with an afterburner and an alkaline scrubber[2]. The scrubber is absolutely mandatory to neutralize the highly corrosive hydrogen fluoride (HF) gas generated during the combustion of the fluorinated indazole core.

References

  • Benchchem. "1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-". Benchchem Safety & Handling.
  • AK Scientific, Inc. "Safety Data Sheet: 5-(Trifluoromethyl)-2H-indazole-3-carbaldehyde". AK Scientific.
  • Fisher Scientific. "SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carbaldehyde". Fisher Scientific Canada.
  • J & W PharmLab, LLC. "MATERIAL SAFETY DATA SHEET: 7-Fluoro-1H-indazole-3-carbaldehyde". J & W PharmLab.
  • Fisher Scientific. "SAFETY DATA SHEET: 2-Methyl-2H-indazole-3-carbaldehyde". Fisher Scientific France.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde
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4-Fluoro-6-methoxy-1H-indazole-3-carbaldehyde
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